1-(Ethylamino)propan-2-ol hydrochloride
Description
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Properties
Molecular Formula |
C5H14ClNO |
|---|---|
Molecular Weight |
139.62 g/mol |
IUPAC Name |
1-(ethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-6-4-5(2)7;/h5-7H,3-4H2,1-2H3;1H |
InChI Key |
NOSJMEUBMZBZIW-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C)O.Cl |
Origin of Product |
United States |
An In-depth Technical Guide to the Physicochemical Properties of 1-(Ethylamino)propan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Ethylamino)propan-2-ol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential characteristics of this compound, offering both established data and detailed methodologies for its empirical determination. This guide is structured to provide not only a repository of information but also a practical framework for the scientific investigation of this and similar molecules.
Introduction and Compound Identification
1-(Ethylamino)propan-2-ol hydrochloride is the salt form of the amino alcohol 1-(Ethylamino)propan-2-ol. The conversion of the free base to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve stability. Understanding the distinct physicochemical properties of the hydrochloride salt is therefore critical for its handling, formulation, and application in research and development.
Table 1: Compound Identification
| Property | Value | Source(s) |
| Chemical Name | 1-(Ethylamino)propan-2-ol hydrochloride | |
| Synonyms | (R)-1-(ethylamino)propan-2-ol hydrochloride | [] |
| Molecular Formula | C₅H₁₄ClNO | [] |
| Molecular Weight | 139.62 g/mol | [] |
| CAS Number | 1807914-22-2 (for the (R)-enantiomer) | [] |
| Chemical Structure | ![]() |
Synthesis of 1-(Ethylamino)propan-2-ol Hydrochloride
The hydrochloride salt is typically prepared by reacting the free base, 1-(Ethylamino)propan-2-ol, with hydrochloric acid in a suitable solvent. This acid-base reaction results in the protonation of the secondary amine, forming the corresponding ammonium chloride salt.
Caption: General workflow for the synthesis of 1-(Ethylamino)propan-2-ol hydrochloride.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 1-(Ethylamino)propan-2-ol (1.0 eq) in an anhydrous solvent such as ethanol or diethyl ether.
-
Acidification: Slowly add a solution of hydrochloric acid (1.0-1.1 eq) in the same solvent to the stirred solution of the free base. The reaction is exothermic and may require cooling.
-
Precipitation/Crystallization: The hydrochloride salt will precipitate out of the solution. The process can be aided by cooling the reaction mixture.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.
-
Drying: Dry the purified salt under vacuum to remove residual solvent.
Physicochemical Properties
Physical State and Appearance
1-(Ethylamino)propan-2-ol hydrochloride is expected to be a crystalline solid at room temperature.[] The free base, in contrast, is a colorless liquid.[2][3]
Melting Point
The melting point is a critical parameter for assessing the purity and thermal stability of a solid compound.
Table 2: Melting Point Data
| Compound | Melting Point (°C) | Source(s) |
| 1-(Ethylamino)propan-2-ol | 14 | [2] |
| 1-(Ethylamino)propan-2-ol hydrochloride | Not available |
Experimental Protocol: Melting Point Determination
The melting point of the hydrochloride salt can be determined using a capillary melting point apparatus.[4][5]
Caption: Workflow for melting point determination.
-
Sample Preparation: Ensure the 1-(Ethylamino)propan-2-ol hydrochloride sample is completely dry and finely powdered.
-
Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat rapidly to approximately 20°C below the expected melting point, then decrease the heating rate to 1-2°C per minute.
-
Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility
The solubility of a compound is a crucial factor in its formulation and bioavailability. Amine hydrochlorides are generally more water-soluble than their corresponding free bases.
Table 3: Solubility Data
| Compound | Solubility | Source(s) |
| 1-(Ethylamino)propan-2-ol | 607 g/L in water at 25°C | [3] |
| 1-(Ethylamino)propan-2-ol hydrochloride | Expected to be highly soluble in water; solubility in organic solvents is likely to be lower than the free base. |
Experimental Protocol: Solubility Determination
The equilibrium solubility can be determined using the shake-flask method.[6][7]
-
Preparation of Saturated Solution: Add an excess amount of 1-(Ethylamino)propan-2-ol hydrochloride to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as HPLC with UV detection or a validated titration method.
pKa
The pKa is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid in solution. For an amine hydrochloride, the pKa refers to the acidity of the protonated amine.
Table 4: pKa Data
| Compound | pKa | Source(s) |
| 1-(Ethylamino)propan-2-ol | 15.33 (Predicted, for the hydroxyl proton) | [3] |
| 1-(Ethylamino)propan-2-ol hydrochloride | Not available |
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[8][9]
Caption: Workflow for pKa determination by potentiometric titration.
-
Solution Preparation: Prepare an aqueous solution of 1-(Ethylamino)propan-2-ol hydrochloride of known concentration.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH electrode.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of 1-(Ethylamino)propan-2-ol hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[10]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Expected ¹H NMR Features: The spectrum is expected to show signals corresponding to the ethyl group protons, the methine proton adjacent to the hydroxyl group, the methylene protons adjacent to the nitrogen, and the methyl protons. The N-H proton may be observable and its chemical shift will be solvent-dependent.
-
Expected ¹³C NMR Features: The spectrum will show distinct signals for each of the five carbon atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The spectrum of the solid hydrochloride salt can be obtained directly using an Attenuated Total Reflectance (ATR) accessory.[11]
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Key Absorptions:
-
O-H stretch: A broad absorption band around 3300-3500 cm⁻¹.
-
N-H stretch: A broad absorption in the region of 2400-2800 cm⁻¹ is characteristic of an amine salt.[12]
-
C-H stretch: Absorptions around 2850-3000 cm⁻¹.
-
C-O stretch: A strong absorption in the 1050-1150 cm⁻¹ region.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the hydrochloride salt in a suitable solvent (e.g., methanol, water with a small amount of formic acid).
-
Data Acquisition: Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in positive ion mode.[13]
-
Expected Results: The mass spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺ at an m/z value corresponding to the molecular weight of the free base (104.1079). Fragmentation patterns can provide further structural information.
Stability and Storage
The stability and proper storage of 1-(Ethylamino)propan-2-ol hydrochloride are crucial for maintaining its integrity.
Hygroscopicity
Amine hydrochlorides can be hygroscopic, meaning they tend to absorb moisture from the atmosphere.[14]
Experimental Protocol: Hygroscopicity Testing
The hygroscopicity can be assessed by exposing the sample to controlled humidity environments and monitoring for weight gain.[][3]
-
Sample Preparation: Accurately weigh a sample of the dry hydrochloride salt.
-
Exposure: Place the sample in a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of ammonium chloride provides ~80% RH at 25°C).[3]
-
Measurement: After a defined period (e.g., 24 hours), re-weigh the sample to determine the percentage of moisture absorbed. The degree of hygroscopicity can be classified based on the weight gain.
Chemical Stability
The hydrochloride salt is generally more stable than the free base, particularly against oxidative degradation. Accelerated stability studies can be performed to evaluate its shelf-life under various conditions.[15][16]
Recommended Storage Conditions
1-(Ethylamino)propan-2-ol hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[17][18]
Safety and Handling
Appropriate safety precautions must be observed when handling 1-(Ethylamino)propan-2-ol hydrochloride.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Spills: In case of a spill, contain the material and clean up using an inert absorbent material. Dispose of waste in accordance with local regulations.[19]
Conclusion
References
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Ammonium Chloride. The Hendrix Group, Inc. [Link]
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Hygroscopicity Effects on Pharmaceuticals. Scribd. [Link]
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Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. PMC. [Link]
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
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Development of Methods for the Determination of pKa Values. PMC. [Link]
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CHEMICAL DERIVATIZATION FOR ELECTROSPRAY-IONIZATION MASS-SPECTROMETRY .1. ALKYL-HALIDES, ALCOHOLS, PHENOLS, THIOLS, AND AMINES. FIU Discovery. [Link]
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Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed. [Link]
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The Characterisation of Selected Drugs With Amine-Containing Side Chains Using Electrospray Ionisation and Ion Trap Mass Spectrometry and Their Determination by HPLC-ESI-MS. PubMed. [Link]
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Identifying Narcotics and Cutting Agents in Mixtures - FTIR Forensics Analyzer Package. Agilent. [Link]
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Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. ResearchGate. [Link]
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Procedure for Determining Solubility of Organic Compounds. Scribd. [Link]
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Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9. YouTube. [Link]
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1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]
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molecular structure and weight of 1-(Ethylamino)propan-2-ol HCl
An In-Depth Technical Guide to the Molecular Structure and Weight of 1-(Ethylamino)propan-2-ol HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Ethylamino)propan-2-ol hydrochloride is a small organic molecule belonging to the amino alcohol class, compounds of significant interest in medicinal chemistry and organic synthesis. A precise understanding of its molecular structure and weight is fundamental for its application in research and development, ensuring accurate stoichiometric calculations, unambiguous spectroscopic identification, and a clear understanding of its three-dimensional properties which can influence its biological activity. This guide provides a comprehensive overview of the key molecular characteristics of 1-(Ethylamino)propan-2-ol HCl and details the analytical methodologies for their empirical determination.
Core Molecular Properties
The foundational step in characterizing any chemical entity is to establish its fundamental properties. 1-(Ethylamino)propan-2-ol is a chiral secondary amino alcohol. For analytical and handling purposes, it is frequently converted to its hydrochloride salt, which typically exhibits greater stability and crystallinity.
The molecular formula of the free base is C₅H₁₃NO.[1][2] The hydrochloride salt is formed by the protonation of the secondary amine by hydrochloric acid, resulting in the molecular formula C₅H₁₄ClNO. The molecular weight is calculated by summing the atomic weights of the constituent atoms.
| Property | Value | Source |
| IUPAC Name | 1-(Ethylamino)propan-2-ol hydrochloride | - |
| Synonyms | N-(2-Hydroxypropyl)ethanamine hydrochloride | - |
| Molecular Formula | C₅H₁₄ClNO | |
| Molecular Weight | 139.63 g/mol | Calculated |
| CAS Number (Free Base) | 40171-86-6 | [1][2] |
| CAS Number ((2R)-isomer HCl) | 1807914-22-2 | - |
Note: The CAS number for the racemic hydrochloride salt is not consistently reported; the free base and specific enantiomer salts are more commonly cited.
Two-Dimensional Structure
The structure of 1-(Ethylamino)propan-2-ol HCl features a three-carbon propane backbone. A hydroxyl (-OH) group is attached to the second carbon (C2), and an ethylamino group (-NH-CH₂CH₃) is attached to the first carbon (C1). In the hydrochloride salt, the nitrogen atom of the amino group is protonated and ionically bonded to a chloride ion (Cl⁻). The carbon at the C2 position is a chiral center, as it is bonded to four different groups: a hydrogen atom, a methyl group, a hydroxyl group, and the -CH₂NH₂⁺-CH₂CH₃ group.
Caption: 2D Structure of 1-(Ethylamino)propan-2-ol Hydrochloride.
Stereochemistry
Due to the presence of a chiral center at C2, 1-(Ethylamino)propan-2-ol exists as a pair of enantiomers: (R)-1-(Ethylamino)propan-2-ol and (S)-1-(Ethylamino)propan-2-ol. These molecules are non-superimposable mirror images of each other and may exhibit different biological activities. Unless a stereospecific synthesis is employed, the compound is typically produced as a racemic mixture (a 1:1 mixture of both enantiomers). The definitive determination of the absolute stereochemistry requires advanced analytical techniques such as X-ray crystallography of a single enantiomer.
Analytical Workflow for Structural and Molecular Weight Verification
A multi-technique approach is essential for the unambiguous confirmation of the . Each technique provides a piece of the puzzle, and together they form a self-validating system.
Caption: Analytical workflow for compound characterization.
Synthesis of the Hydrochloride Salt
The hydrochloride salt is typically prepared to improve the stability and handling characteristics of the parent amine.
Protocol:
-
Dissolve the free base, 1-(Ethylamino)propan-2-ol, in a suitable anhydrous solvent such as absolute ethanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of hydrochloric acid (often as a solution in ethanol or dioxane) to the stirred solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]
Expert Insight: The use of anhydrous solvents is critical to prevent the introduction of water, which can interfere with crystallization and subsequent analyses. This straightforward acid-base reaction provides a high yield of the desired salt.
Mass Spectrometry: Molecular Weight Confirmation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For a salt like this, a soft ionization technique is chosen to prevent fragmentation and observe the protonated molecule of the free base.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Prepare a dilute solution of the 1-(Ethylamino)propan-2-ol HCl sample in a suitable solvent, typically methanol or acetonitrile with 0.1% formic acid.
-
Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the spectrum for the presence of the protonated molecular ion [M+H]⁺.
Expected Results and Interpretation: The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated free base, [C₅H₁₃NO + H]⁺.
-
Expected m/z: 104.1070
-
Calculation: (5 x 12.011) + (14 x 1.008) + (1 x 14.007) + (1 x 15.999) = 103.16 g/mol . The protonated ion is ~104.1 g/mol .
The presence of this ion confirms the molecular weight of the organic component of the salt. The chloride ion is not typically observed in positive ion mode. This result validates the elemental composition of the molecule.
NMR Spectroscopy: Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton in the molecule, allowing for the confirmation of its carbon-hydrogen framework.
Protocol: ¹H NMR Spectroscopy
-
Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and analyze the chemical shifts (δ) and splitting patterns (multiplicity).
Predicted ¹H NMR Spectrum and Interpretation: The spectrum will provide a unique fingerprint of the molecule's structure. Based on known chemical shift values and splitting rules, the following resonances are predicted[4][5]:
-
Ethyl Group (-CH₂CH₃): A triplet (3H) around 1.2 ppm (for the -CH₃) and a quartet (2H) around 3.0 ppm (for the -CH₂). The splitting pattern is a classic example of the n+1 rule and is a strong indicator of an ethyl group attached to a nitrogen.
-
Propane Backbone Methyl Group (-CH(OH)CH₃): A doublet (3H) around 1.1 ppm, split by the single proton on the adjacent chiral carbon.
-
Propane Backbone Methylene Group (-NHCH₂-): A multiplet (2H) around 2.8-3.1 ppm.
-
Propane Backbone Methine Proton (-CH(OH)-): A multiplet (1H) around 4.0 ppm. Its signal will be split by the adjacent methyl and methylene protons.
-
Hydroxyl (-OH) and Amine (N⁺H₂) Protons: These will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
The integration of these peaks corresponding to the number of protons (3:2:3:2:1) and their characteristic splitting patterns provides conclusive evidence for the connectivity of the atoms in 1-(Ethylamino)propan-2-ol.
X-ray Crystallography: Absolute 3D Structure
For an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and, for a chiral sample, the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.
Protocol: Single-Crystal X-ray Diffraction
-
Grow a single, high-quality crystal of 1-(Ethylamino)propan-2-ol HCl. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution or by vapor diffusion.
-
Mount the crystal on a goniometer in an X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas to minimize thermal vibration.
-
Expose the crystal to a beam of monochromatic X-rays and collect the diffraction data as the crystal is rotated.[6]
-
Process the diffraction data to determine the unit cell dimensions and the electron density map of the molecule.
-
Refine the molecular model to fit the electron density map, yielding a precise 3D structure.
Expected Insights: This technique will confirm the atomic connectivity and provide precise measurements of bond lengths and angles. If an enantiomerically pure sample is crystallized, the data can be used to determine the absolute configuration (R or S) of the chiral center.[7] It will also reveal the packing of the molecules in the crystal lattice and the nature of the hydrogen bonding interactions between the protonated amine, the hydroxyl group, and the chloride anion.
Conclusion
The comprehensive characterization of 1-(Ethylamino)propan-2-ol HCl relies on a logical and systematic application of modern analytical techniques. Its molecular weight of 139.63 g/mol is best confirmed by mass spectrometry. Its chemical structure and atomic connectivity are elucidated by NMR spectroscopy. Finally, its precise three-dimensional arrangement in space can be determined by X-ray crystallography. This rigorous, multi-faceted approach ensures the identity and purity of the compound, which is a prerequisite for its use in any scientific or developmental context.
References
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Royal Society of Chemistry. (2017). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Retrieved from [Link]
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American Pharmaceutical Review. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from [Link]
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Technical Guide: Solubility Profile of 1-(Ethylamino)propan-2-ol Hydrochloride in Aqueous vs. Ethanolic Systems
[1][2][3]
Executive Summary
This guide provides a technical analysis of the solubility characteristics of 1-(Ethylamino)propan-2-ol hydrochloride (CAS: 1807914-22-2 for the HCl salt; Free base CAS: 40171-86-6).[1] As a secondary amino alcohol salt, this compound exhibits distinct solvation behaviors driven by its ionic head group (ammonium chloride) and its dual hydrogen-bonding moieties (hydroxyl and amine).[1][2]
Understanding the solubility differential between water (high dielectric protic solvent) and ethanol (moderate dielectric protic solvent) is critical for optimizing crystallization yields , purification protocols , and formulation stability . This guide details the physicochemical drivers, predicted solubility behaviors, and a self-validating experimental protocol for precise determination.
Physicochemical Profile & Solubility Drivers
To predict and manipulate solubility, we must first deconstruct the molecular interactions at play.
Structural Analysis
The molecule consists of a propyl backbone substituted with:
-
Secondary Amine Hydrochloride: The protonated nitrogen (
) provides a high lattice energy due to ionic interactions but also serves as a primary site for ion-dipole solvation.[1][2] -
Secondary Hydroxyl Group: The -OH group at the C2 position acts as both a hydrogen bond donor and acceptor, enhancing solubility in polar solvents.[2]
-
Ethyl/Propyl Alkyl Chains: These hydrophobic regions introduce Van der Waals forces, which slightly reduce water solubility compared to smaller homologs (e.g., aminoethanol) but enhance compatibility with organic alcohols like ethanol.[2]
Thermodynamic Solvation Mechanism
The dissolution process is governed by the competition between the Crystal Lattice Energy ($ \Delta H_{lattice}
-
In Water (
): Water molecules form a tight hydration shell around the chloride anion and the ammonium cation. The high dielectric constant of water effectively shields the electrostatic attraction between ions, leading to high solubility (typically > 500 mg/mL for small amine salts). -
In Ethanol (
): Ethanol can solvate the ions and hydrogen bond with the hydroxyl group. However, its lower dielectric constant and bulky ethyl group make it less efficient at shielding ionic charges compared to water.[2] Consequently, solubility is moderate (typically 50–200 mg/mL) and highly temperature-dependent, making ethanol an ideal solvent for cooling crystallization .[1][2]
Solvation Diagram (DOT Visualization)
Figure 1: Comparative solvation mechanism showing the dominance of dielectric shielding in aqueous systems versus hydrogen bonding limitations in ethanolic systems.
Predicted Solubility Data & Process Implications
While specific empirical data should be validated per batch (see Section 4), the following ranges are derived from structural analogs (e.g., 1-amino-2-propanol HCl, pseudoephedrine HCl).
| Solvent System | Predicted Solubility (25°C) | Predicted Solubility (Boiling) | Process Utility |
| Water | > 500 mg/mL | Very High | Dissolution for extraction; Aqueous phase in biphasic synthesis.[1][2] |
| Ethanol (Abs.) | 50 – 150 mg/mL | > 300 mg/mL | Recrystallization Solvent. High thermal differential allows recovery upon cooling.[1][2] |
| Ethanol (95%) | 100 – 250 mg/mL | Very High | Solvent for reaction; higher water content prevents crystallization.[1][2] |
| Isopropanol | < 50 mg/mL | Moderate | Anti-Solvent. Used to crash out the salt from ethanolic solutions.[2] |
Process Insight: The "Salting Out" Effect
Because the solubility in ethanol is significantly lower than in water, adding ethanol to a concentrated aqueous solution of the salt will not typically precipitate the product effectively due to the high solubility of water-ethanol mixtures. Correct Purification Strategy: Dissolve the crude solid in hot ethanol , filter insoluble inorganic impurities (like NaCl), and then cool to crystallize the pure amine hydrochloride.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, use the following protocols. These are designed to be self-checking: if the Relative Standard Deviation (RSD) > 5%, the experiment must be repeated.
Gravimetric Solubility Determination (Standard Method)
Objective: Determine saturation limit at 25°C.
Reagents:
-
1-(Ethylamino)propan-2-ol HCl (dried >24h in desiccator).[2]
Workflow:
-
Saturation: Add excess solid to 10 mL of solvent in a sealed glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a tared weighing vessel. Validation: Ensure the filtrate is perfectly clear.[2]
-
Evaporation: Evaporate solvent under vacuum (or N2 stream) at 40°C until constant weight is achieved.
-
Calculation:
Dynamic Vapor Sorption (DVS) Assessment
Note: Amine hydrochlorides are often hygroscopic. If the "Ethanol" solubility appears anomalously high, check the water content of your ethanol.[3] Even 1% water can drastically increase solubility.[1][2]
-
Check: Run a Karl Fischer titration on the ethanol solvent before and after the solubility test.
Experimental Workflow Diagram
Figure 2: Step-by-step gravimetric solubility determination workflow with integrated validation checkpoint.
References
-
PubChem. (n.d.).[1][2] 1-(Ethylamino)propan-2-ol.[2][4][5][6][7] National Library of Medicine.[2] Retrieved March 3, 2026, from [Link]
-
Needham, T. E. (1970).[1][2][8] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations.[2][8] Retrieved March 3, 2026, from [Link]
-
Hayashi, K., et al. (1966).[1][2] Solubilities Studies of Basic Amino Acids. Journal of Agricultural Chemistry. Retrieved March 3, 2026, from [Link]
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Navigating the Safety Landscape of 1-(Ethylamino)propan-2-ol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Ethylamino)propan-2-ol hydrochloride is a chiral amino alcohol derivative of significant interest in pharmaceutical synthesis and research. Its structural similarity to known beta-blockers and its potential as a building block for novel therapeutics necessitate a thorough understanding of its chemical properties and associated hazards. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive technical overview, offering insights into the causality behind safety protocols and empowering researchers to handle this compound with confidence and precision.
Hazard Identification and Risk Assessment
The hydrochloride salt is expected to exhibit similar, if not identical, hazard characteristics to its free base, 1-Ethylamino-2-propanol. The primary hazards identified are:
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and damage.[1][2] This is a critical consideration, as even brief contact can lead to significant tissue damage.
-
Serious Eye Damage (Category 1): Causes serious, potentially irreversible eye damage.[1][2]
-
Flammability: While not highly flammable, it is a combustible liquid.[2]
Table 1: GHS Hazard Statements for Related Compounds
| Hazard Statement | Description | Classification | Source |
| H227 | Combustible liquid | Flammable liquids, Category 4 | |
| H312 | Harmful in contact with skin | Acute toxicity (Dermal), Category 4 | |
| H314 | Causes severe skin burns and eye damage | Skin corrosion, Category 1B | [1][2] |
| H318 | Causes serious eye damage | Serious eye damage, Category 1 | [1] |
| H402 | Harmful to aquatic life | Short-term (acute) aquatic hazard, Category 3 |
The hydrochloride form may present additional hazards, such as the potential to release hydrogen chloride gas upon thermal decomposition.
Physicochemical Properties and Their Implications for Safety
Understanding the physicochemical properties of 1-(Ethylamino)propan-2-ol and its hydrochloride salt is fundamental to safe handling and storage.
Table 2: Physicochemical Data of 1-(Ethylamino)propan-2-ol
| Property | Value | Implication for Handling and Storage | Source |
| Molecular Formula | C5H13NO | - | [3] |
| Molecular Weight | 103.16 g/mol | - | [3] |
| Physical Form | Liquid | Standard liquid handling procedures apply. | |
| Boiling Point | 160 °C | Indicates low volatility at room temperature, but vapor can be generated at elevated temperatures. | [3] |
| Melting Point | -2 °C | Will be liquid under most laboratory conditions. | |
| Density | 0.973 g/cm3 at 25 °C | Slightly less dense than water. | |
| log Pow | -0.93 at 23 °C | Indicates high water solubility and low potential for bioaccumulation. |
The hydrochloride salt, being a salt, is expected to be a solid with a higher melting point and greater water solubility than the free base.
Safe Handling and Storage Protocols
Given the corrosive nature of this compound, a multi-layered approach to safety is essential. The following protocols are designed to minimize exposure and mitigate risk.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a significant risk.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential for significant exposure, a chemical-resistant apron or suit should be considered.[4]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[5][6] If engineering controls are not sufficient, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Engineering Controls
-
Ventilation: All work with 1-(Ethylamino)propan-2-ol hydrochloride should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors or aerosols.[5][6]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.
Storage
Proper storage is crucial to prevent accidents and maintain the integrity of the compound.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][5]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[7]
-
Security: Store in a locked cabinet or a secure area accessible only to authorized personnel.[1]
Experimental Workflows and Emergency Procedures
A proactive approach to safety involves planning for potential incidents.
Step-by-Step Handling Protocol
-
Preparation: Before starting any work, ensure all necessary PPE is donned correctly and that the fume hood is functioning properly. Have all required equipment and reagents within the fume hood.
-
Dispensing: When transferring the compound, use appropriate tools such as a spatula for solids or a pipette for liquids. Avoid creating dust or aerosols.
-
Reaction Setup: If the compound is to be used in a reaction, ensure the setup is secure and that any potential for pressure buildup is addressed.
-
Work-up and Purification: Be mindful of the potential for the compound to be present in all waste streams.
-
Decontamination: After use, thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.
-
Waste Disposal: Dispose of all waste in clearly labeled, appropriate containers in accordance with institutional and local regulations.
Emergency Response
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill Response:
-
Evacuate the area.
-
Ensure proper ventilation.
-
Wear appropriate PPE.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
For large spills, contain the spill and follow institutional emergency procedures.
-
Toxicological Profile and Health Effects
The toxicological properties of 1-(Ethylamino)propan-2-ol hydrochloride have not been extensively studied. However, based on data from similar compounds, it is expected to be harmful if swallowed or in contact with skin. The primary health concern is its corrosive nature, which can cause severe damage to any tissue it comes into contact with.[8] Chronic effects are not well-documented, and it is prudent to minimize exposure.
Ecological Information
This compound is classified as harmful to aquatic life. Therefore, it is imperative to prevent its release into the environment. All waste materials should be disposed of as hazardous chemical waste.
Conclusion
1-(Ethylamino)propan-2-ol hydrochloride is a valuable research chemical that demands respect and careful handling. By understanding its inherent hazards and implementing the robust safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) have been applied to provide a practical and scientifically sound resource for the responsible use of this compound.
References
-
PubChem. 1-[Ethyl(methyl)amino]propan-2-ol. Retrieved from [Link]
-
Cole-Parmer. (2016, February 8). Safety Data Sheet for 2-Amino-2-methyl-1-propanol. Retrieved from [Link]
-
Australian Government Department of Health. (2013, September 12). 2-Propanol, 1-amino-: Human health tier II assessment. Retrieved from [Link]
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thermodynamic stability of 1-(Ethylamino)propan-2-ol hydrochloride
An In-depth Technical Guide to the Thermodynamic Stability of 1-(Ethylamino)propan-2-ol Hydrochloride
Foreword: Beyond Stability, Towards Predictability
In the landscape of pharmaceutical development, the journey of an active pharmaceutical ingredient (API) from discovery to a viable drug product is paved with rigorous scientific scrutiny. At the heart of this process lies the characterization of its thermodynamic stability. This is not merely an exercise in regulatory compliance; it is the fundamental language through which we understand a molecule's intrinsic robustness, predict its behavior over time, and ensure the delivery of a safe and efficacious therapeutic agent.
This guide focuses on 1-(Ethylamino)propan-2-ol hydrochloride, a molecule featuring a secondary amine and a secondary alcohol, functional groups that present specific stability challenges. As a hydrochloride salt, its properties are influenced by the ionic interaction, which typically enhances stability and aqueous solubility compared to the free base.[1] This document eschews a simple recitation of protocols. Instead, it offers a strategic, in-depth perspective on building a comprehensive stability profile for this API. We will explore the causality behind our experimental choices, constructing a self-validating system of analyses that provides not just data, but actionable intelligence for drug development professionals.
Molecular Profile and Inherent Stability Considerations
1-(Ethylamino)propan-2-ol hydrochloride possesses a structure that dictates its potential degradation pathways. The free base is a liquid at room temperature with a melting point of 14°C and is highly soluble in polar solvents due to its capacity for hydrogen bonding.[2] The presence of a chiral center adds another layer of complexity, as stability studies must confirm the retention of the desired stereoisomeric form.
The molecule's primary points of potential vulnerability are:
-
The Secondary Alcohol: Susceptible to oxidation, which could yield a ketone.
-
The Secondary Amine: Can undergo oxidation and is the site of salt formation. The nitrogen lone pair also makes it a potential site for other reactions.
-
The Hydrochloride Salt: While generally stabilizing, it can introduce considerations related to hygroscopicity and potential for dissociation under certain pH conditions.
Understanding these structural features allows us to anticipate likely degradation products and design analytical methods with the necessary specificity to detect them.
The Strategic Framework for Stability Assessment
A robust stability assessment is a phased, integrated process. Each phase provides critical data that informs the next, creating a holistic understanding of the molecule's behavior under various environmental stresses. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which provide a global standard for stability testing.[3][4]
Caption: Integrated workflow for API stability assessment.
Phase 1: Intrinsic Stability and Physicochemical Characterization
Before subjecting the API to stress, we must understand its fundamental thermal properties. This baseline data is crucial for designing meaningful forced degradation studies and preventing misinterpretation of results.
Core Technique: Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful, complementary techniques for probing thermal stability.[5] DSC measures the heat flow into or out of a sample as a function of temperature, revealing events like melting and decomposition. TGA measures changes in mass with temperature, indicating dehydration, desolvation, or decomposition.[6]
Table 1: Representative Thermal Analysis Data
| Parameter | Technique | Result | Interpretation |
| Melting Onset | DSC | ~110-115 °C | Indicates the beginning of the solid-to-liquid phase transition. A sharp peak suggests high purity. |
| Decomposition Onset | DSC/TGA | > 200 °C | The temperature at which significant thermal degradation and mass loss begins. This is a critical indicator of intrinsic stability. |
| Mass Loss below 100°C | TGA | < 0.5% | Suggests the material is not significantly hydrated or contains minimal volatile solvents. |
Experimental Protocol: DSC & TGA Analysis
-
Instrument Calibration: Calibrate the DSC temperature and enthalpy scales using a certified indium standard. Calibrate the TGA mass and temperature using appropriate standards.
-
Sample Preparation: Accurately weigh 2-5 mg of 1-(Ethylamino)propan-2-ol hydrochloride into a pierced, hermetically sealed aluminum pan for DSC to allow any volatiles to escape. Use an open ceramic pan for TGA.
-
DSC Method:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min.
-
Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
-
TGA Method:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 600 °C at a rate of 10 °C/min.
-
Use a nitrogen purge gas at a flow rate of 50 mL/min.
-
-
Data Analysis: Analyze the resulting thermograms to determine the onset temperature of melting (DSC) and the onset temperature of major mass loss (TGA), which corresponds to decomposition.
Causality Explainer: A heating rate of 10 °C/min is standard for pharmaceutical screening as it provides a good balance between resolution and experimental time. The nitrogen atmosphere is critical to prevent oxidative degradation during the analysis itself, ensuring we measure the intrinsic thermal stability, not its reactivity with air.
Phase 2: Forced Degradation and Pathway Elucidation
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[7] By intentionally degrading the API under more extreme conditions than those used in accelerated testing, we can rapidly generate potential degradation products.[8] This helps to establish the degradation pathways and validates the analytical procedures' ability to separate these degradants from the parent API.[8]
Stress Conditions
A single batch of the API should be subjected to the conditions outlined below. The goal is to achieve 5-20% degradation of the API.
Table 2: Standard Forced Degradation Conditions
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | To test stability in low pH environments. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | To test stability in high pH environments. |
| Oxidation | 3% H₂O₂ at Room Temp | To evaluate susceptibility to oxidative degradation. |
| Thermal | Dry heat at 80°C / 75% RH | To assess the impact of heat and humidity, guided by TGA results. |
| Photolysis | ICH Q1B compliant light exposure (1.2 million lux hours and 200 W·h/m²) | To evaluate light sensitivity. |
Identification of Degradants
Following forced degradation, the resulting mixtures are analyzed to identify the structures of the major degradants. This is a multi-technique process.
-
HPLC-MS/MS: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry is the primary tool. It separates the degradants and provides their mass-to-charge ratio, offering clues to their molecular weight and elemental composition.[9]
-
FTIR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR can provide a "fingerprint" of the bulk degraded material, showing changes in key functional groups (e.g., the appearance of a carbonyl stretch if the alcohol is oxidized).[10]
-
NMR Spectroscopy: For definitive structural elucidation of isolated degradants, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled. ¹H and ¹³C NMR provide a complete map of the molecule's carbon-hydrogen framework.[9][11]
Caption: Plausible degradation pathways for 1-(Ethylamino)propan-2-ol.
Phase 3: The Stability-Indicating HPLC Method
A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time. For 1-(Ethylamino)propan-2-ol hydrochloride, High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high sensitivity, accuracy, and versatility.[12]
Protocol: Development of a Stability-Indicating RP-HPLC Method
The goal is to develop a method that separates the parent API peak from all degradation product peaks and any potential excipients.
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm), which is a robust choice for separating moderately polar compounds.
-
Mobile Phase Selection:
-
Aqueous Phase (A): Prepare a buffer solution, such as 20 mM potassium phosphate, and adjust the pH to a value where the analyte is ionized and stable (e.g., pH 3.0). This ensures good peak shape for the amine.
-
Organic Phase (B): Use acetonitrile or methanol. Acetonitrile often provides better resolution and lower backpressure.
-
-
Initial Gradient:
-
Begin with a shallow gradient, for example, 5% to 95% B over 30 minutes. This will help to elute all components, including late-eluting degradants.
-
Inject a mixture of the stressed samples (acidic, basic, oxidative, etc.) to ensure the method can separate all generated degradants.
-
-
Method Optimization:
-
Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve optimal resolution (Rs > 2) between the API and the closest eluting impurity peak.
-
Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to perform peak purity analysis. This is a critical step for self-validation; it confirms that the API peak is spectrally pure and not co-eluting with a degradant.[13]
-
Method Validation
Once developed, the method must be validated according to ICH Q2(R1) guidelines. This includes:
-
Specificity: Demonstrated by resolving the API from all known degradants.
-
Linearity: A linear relationship between concentration and detector response over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual tests (repeatability and intermediate precision).
-
Quantitation Limit (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Phase 4: Formal ICH Stability Studies
With a validated SIM, the API can be placed on a formal stability program. This involves storing the API in controlled environmental chambers under conditions defined by ICH Q1A(R2).
Table 3: ICH Stability Storage Conditions (for Climatic Zone II - EU/USA)
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months (for submission) |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months (if significant change in accelerated) |
Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed using the validated stability-indicating HPLC method. The parameters tested typically include appearance, assay (potency), and degradation products.
Conclusion: A Foundation of Quality
The thermodynamic stability assessment of 1-(Ethylamino)propan-2-ol hydrochloride is a comprehensive investigation that builds from fundamental physicochemical principles to predictive, long-term analysis. By employing a logical, phased approach—from intrinsic thermal analysis and forced degradation to the development of a robust, validated SIM—we create a self-validating system. This multi-faceted strategy does not just generate data; it provides a deep understanding of the molecule's behavior, ensuring the development of a high-quality, stable, safe, and effective drug substance. This foundational knowledge is indispensable for successful formulation development, regulatory approval, and ultimately, patient safety.
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An In-depth Technical Guide to the pKa and Ionization of 1-(Ethylamino)propan-2-ol Hydrochloride
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences the absorption, distribution, metabolism, and excretion (ADME) characteristics of active pharmaceutical ingredients (APIs).[1][2] For drug development professionals, a precise understanding of a compound's pKa is not merely academic; it is a cornerstone of rational drug design, formulation development, and predicting in vivo performance.[3][4] This guide provides a comprehensive technical overview of the ionization behavior of 1-(Ethylamino)propan-2-ol hydrochloride, a molecule featuring key functional groups relevant to many pharmaceutical compounds. We will delve into the theoretical underpinnings of its ionization, present field-proven experimental protocols for accurate pKa determination, and interpret the resulting data in the context of pharmaceutical sciences.
Introduction: The Critical Role of pKa in Drug Development
1-(Ethylamino)propan-2-ol is an amino alcohol, a structural motif present in numerous pharmaceutical agents. Supplied as a hydrochloride salt, its behavior in solution is governed by the acid-base properties of its constituent functional groups. The extent to which this molecule exists in an ionized versus a non-ionized state is directly controlled by its pKa and the pH of the surrounding environment.
This ionization state is a master variable influencing:
-
Solubility: The ionized form of a drug is typically more water-soluble, which is crucial for dissolution in the gastrointestinal tract and for formulating intravenous preparations.[3][5]
-
Permeability: Non-ionized, more lipophilic forms of a drug are better able to passively diffuse across biological membranes, such as the intestinal epithelium and the blood-brain barrier.[2][3]
-
Pharmacokinetics: The overall ADME profile of a drug is intimately linked to the dynamic equilibrium between its ionized and non-ionized forms throughout the body.[1][2]
-
Target Binding: The charge state of a molecule can dictate its ability to form critical ionic bonds with its biological target, such as a receptor or enzyme.[1]
Therefore, the accurate determination of the pKa of 1-(Ethylamino)propan-2-ol is an essential first step in characterizing its potential as a drug candidate or intermediate.
Theoretical Framework: Ionization of 1-(Ethylamino)propan-2-ol
The structure of 1-(Ethylamino)propan-2-ol contains two potentially ionizable functional groups: a secondary amine (the ethylamino group) and a secondary alcohol (the hydroxyl group).
-
The Ethylamino Group (Weak Base): The lone pair of electrons on the nitrogen atom makes the amine group basic; it can accept a proton (H⁺). In solution, it exists in equilibrium between its neutral (free base) form and its protonated, positively charged (conjugate acid) form. This is the primary equilibrium of interest.
-
The Hydroxyl Group (Extremely Weak Acid): The alcohol group is technically a very weak acid, but its tendency to donate a proton is negligible in aqueous solutions under typical physiological or experimental conditions.[6] Its pKa is generally much higher than the aqueous pH range of interest, so it will remain in its neutral, protonated (-OH) state.
The ionization equilibrium of the critical amine group can be represented as:
CH₃CH(OH)CH₂NH₂⁺CH₂CH₃ ⇌ CH₃CH(OH)CH₂NHCH₂CH₃ + H⁺ (Protonated/Ionized Form) ⇌ (Neutral/Non-ionized Form)
The relationship between pH, pKa, and the concentrations of these two forms is described by the Henderson-Hasselbalch equation . For a weak base and its conjugate acid, the equation is:
pH = pKa + log([Base]/[Conjugate Acid])[7][8][9]
Where:
-
[Base] is the concentration of the neutral, non-ionized amine.
-
[Conjugate Acid] is the concentration of the protonated, ionized amine.
This equation illustrates that when the pH is equal to the pKa, the concentrations of the ionized and non-ionized forms are equal.
Ionization Equilibrium Diagram
Caption: Ionization equilibrium of the ethylamino group as a function of pH.
Physicochemical Properties and Predicted pKa
A summary of the key physicochemical properties for 1-(Ethylamino)propan-2-ol is essential for planning experimental work.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO | [10][11] |
| Molecular Weight | 103.16 g/mol | [10] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [11] |
| Boiling Point | 160 °C | [10] |
| Topological Polar Surface Area | 32.3 Ų | [11] |
| Predicted pKa | 15.33 ± 0.20 (for -OH), Amine pKa not specified | [11] |
Note: The predicted pKa value from the source likely refers to the hydroxyl group, which is not the pharmaceutically relevant pKa. The pKa of the secondary amine is expected to be in the range of 9-11, typical for similar structures.[12] Experimental determination is required for an accurate value.
Experimental Protocols for pKa Determination
While several methods exist for pKa determination, not all are suitable for every compound. For a molecule like 1-(Ethylamino)propan-2-ol, which lacks a chromophore, potentiometric titration is the gold standard.
Method 1: Potentiometric Titration (Recommended)
Principle: This method directly measures the change in pH of a solution of the analyte upon the incremental addition of a strong acid or base (titrant).[13] The pKa is determined from the resulting titration curve as the pH at which half of the analyte has been neutralized (the half-equivalence point).[14][15]
Causality Behind Experimental Choices:
-
Analyte Form: Since the compound is a hydrochloride salt (the protonated form), a strong base (e.g., NaOH) is used as the titrant to deprotonate it.
-
Inert Atmosphere: Purging the solution with nitrogen is critical to remove dissolved carbon dioxide.[14][16] CO₂ forms carbonic acid in water, which would be titrated alongside the analyte, leading to an inaccurate endpoint and pKa value.
-
Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is necessary because the pH electrode measures activity, not concentration.[14] By keeping the ionic environment constant, the activity coefficients are stabilized, ensuring that the measured pH changes are due solely to the acid-base reaction.
-
Apparatus Setup and Calibration:
-
Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).[14] Ensure the electrode is in good condition.
-
Use a calibrated automated burette for precise titrant delivery.
-
Place the titration vessel on a magnetic stirrer.
-
-
Reagent Preparation:
-
Analyte Solution: Accurately weigh and dissolve 1-(Ethylamino)propan-2-ol hydrochloride in high-purity, CO₂-free deionized water to achieve a final concentration of approximately 1-10 mM.
-
Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution in CO₂-free water.[14][16]
-
Titrant: Prepare and standardize a 0.1 M sodium hydroxide (NaOH) solution.
-
-
Titration Procedure:
-
Transfer a known volume (e.g., 50 mL) of the analyte solution to the titration vessel.
-
Add the required volume of KCl solution to maintain constant ionic strength.
-
Immerse the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the vessel walls or stirrer bar.
-
Begin stirring at a constant, gentle rate.
-
Purge the solution with a gentle stream of nitrogen for 10-15 minutes before starting the titration and maintain a nitrogen blanket over the solution throughout the experiment.[16]
-
Start the titration by adding small, precise increments of the 0.1 M NaOH titrant. Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (the region of sharpest pH change).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (Vₑ) by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).
-
The half-equivalence point is Vₑ / 2.
-
The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.
-
Potentiometric Titration Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Method 2: Capillary Electrophoresis (CE)
Principle: CE separates molecules based on their charge and size. The effective electrophoretic mobility (µₑₗ) of an ionizable compound is dependent on the pH of the background electrolyte (BGE). By measuring µₑₗ across a range of pH values, a sigmoidal curve can be generated, where the inflection point corresponds to the pKa.[17]
Applicability and Limitations: CE is advantageous for its low sample consumption and tolerance for impurities.[17][18] However, for UV-based detection, the analyte must possess a chromophore. 1-(Ethylamino)propan-2-ol lacks a strong UV chromophore, making this detection method challenging.[19] Alternative detection methods like conductivity or mass spectrometry would be required.
Interpretation of Results and Pharmaceutical Significance
Assuming an experimentally determined pKa for the ethylamino group is 9.8 , we can use the Henderson-Hasselbalch equation to calculate the percentage of the drug that is ionized at key physiological pH values.
Percent Ionized = 100 / (1 + 10^(pH - pKa))
-
In the Stomach (pH ≈ 2.0):
-
100 / (1 + 10^(2.0 - 9.8)) = 100 / (1 + 10⁻⁷.⁸) ≈ 100%
-
Insight: In the highly acidic environment of the stomach, the compound will be almost entirely in its protonated, positively charged (ionized) form. This makes it highly water-soluble but very poorly permeable across the stomach lining.
-
-
In the Small Intestine and Blood (pH ≈ 7.4):
-
100 / (1 + 10^(7.4 - 9.8)) = 100 / (1 + 10⁻².⁴) = 100 / (1 + 0.00398) ≈ 99.6%
-
Insight: Even at physiological pH, the compound is overwhelmingly in its ionized form.[3] While this ensures good solubility in the blood for distribution, it suggests that passive absorption from the intestine may be limited, and active transport mechanisms might be necessary for significant oral bioavailability.
-
These calculations, grounded in an experimentally validated pKa, are crucial for medicinal chemists. If higher membrane permeability is desired, the structure could be modified to lower the amine's pKa, thereby increasing the fraction of the neutral species at physiological pH.[1]
Conclusion
The ionization behavior of 1-(Ethylamino)propan-2-ol hydrochloride is dominated by the pKa of its secondary amine. This single value is a critical determinant of its solubility and permeability, and by extension, its entire pharmacokinetic profile. This guide has detailed the theoretical basis for its ionization and provided a robust, validated protocol for the experimental determination of its pKa via potentiometric titration, explaining the scientific rationale behind each critical step. For researchers in drug discovery and development, mastering the principles and techniques of pKa determination is an indispensable skill, transforming a simple physicochemical measurement into a powerful tool for predicting and optimizing the performance of new therapeutic agents.[3][4]
References
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Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]
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Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Retrieved from [Link]
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Fiveable. (2025, August 15). Biological Amines and the Henderson–Hasselbalch Equation. Retrieved from [Link]
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- Can, N. Ö., & Öztürk, E. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 48(1), 248-259.
- Ristovska, N., et al. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 65(1), 17-29.
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University of Guelph. (n.d.). Amino Acid Properties: Polarity and Ionization. BIOC*2580: Introduction to Biochemistry. Retrieved from [Link]
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LibreTexts. (2024, March 23). Biological Amines and the Henderson-Hasselbalch Equation. Chemistry LibreTexts. Retrieved from [Link]
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OpenStax. (n.d.). Biological Amines and the Henderson–Hasselbalch Equation. Organic Chemistry. Retrieved from [Link]
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Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]
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Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]
- Cabani, S., et al. (1977). Volume changes in the proton ionization of amines in water. 2. Amino alcohols, amino ethers, and diamines. The Journal of Physical Chemistry, 81(10), 982–987.
- Rosenberg, H. M., & Eimutis, E. C. (1962). Spectrophotometric Determination of the pKa's of Some Aromatic Amines.
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Omni Calculator. (n.d.). Henderson-Hasselbalch Calculator. Retrieved from [Link]
- Zhou, P., & Gallo, J. M. (2015). Spectrophotometric pKa determination of ionizable pharmaceuticals: Resolution of molecules with weak pH-dependent spectral shift. Journal of Pharmaceutical and Biomedical Analysis, 114, 22-29.
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Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
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Wiley Analytical Science. (2021, May 10). No chromophore - no problem?. Retrieved from [Link]
- Sumon, K. Z., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4210.
- Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
- Rosas, R., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Journal of Materials Science and Chemical Engineering, 2, 1-8.
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Biochemistry Lectures. (2019, January 8). Lecture Supplement: Amino Acid Ionization [Video]. YouTube. Retrieved from [Link]
- Henni, A., et al. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris.
- Dian, B. C., et al. (2008). Vibrational and photoionization spectroscopy of biomolecules: aliphatic amino acid structures. Journal of Chemical Physics, 128(16), 164310.
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1-(Ethylamino)propan-2-ol Hydrochloride: A Critical Pharmaceutical Intermediate in Cardiovascular and Anti-Inflammatory Drug Design
Executive Summary
In modern pharmaceutical synthesis, the selection of bifunctional building blocks dictates the efficiency, scalability, and pharmacological success of Active Pharmaceutical Ingredients (APIs). 1-(Ethylamino)propan-2-ol (and its hydrochloride salt) is a highly versatile aliphatic amino alcohol characterized by a secondary amine and a secondary hydroxyl group.
Historically recognized for its role in synthesizing aryloxypropanolamine derivatives with cardiovascular activity[1], this intermediate has recently gained critical importance in the development of novel targeted therapies, including MrgprX2 antagonists for atopic dermatitis and inflammatory disorders[2]. This whitepaper dissects the structural rationale, mechanistic utility, and field-proven experimental protocols for utilizing 1-(Ethylamino)propan-2-ol hydrochloride in advanced drug development.
Structural Rationale: Free Base vs. Hydrochloride Salt
When designing a synthetic route, the physical state and stability of the intermediate are paramount. The free base of 1-(Ethylamino)propan-2-ol is a colorless, combustible liquid at room temperature[1]. While useful for bulk solvent applications, it is highly susceptible to air oxidation and atmospheric CO₂ absorption (forming carbamates), which degrades its purity over time.
As a process chemist, I mandate the use of the hydrochloride salt (CAS: 2137784-11-1)[3] for precision API synthesis. The causality is clear: protonation of the secondary amine yields a highly stable, non-volatile crystalline solid. This prevents oxidative degradation, enhances shelf-life, and allows for precise stoichiometric weighing in GMP environments—a critical factor when the intermediate is the limiting reagent in expensive coupling steps.
Table 1: Physicochemical Comparison for Process Selection
| Property | 1-(Ethylamino)propan-2-ol (Free Base) | 1-(Ethylamino)propan-2-ol HCl (Salt) |
| CAS Number | 40171-86-6[1] | 2137784-11-1[3] |
| Molecular Weight | 103.17 g/mol [1] | 139.62 g/mol |
| Physical State (25°C) | Colorless clear liquid[1] | White to off-white crystalline solid |
| Melting Point | 14°C[1] | >100°C (Solid) |
| Boiling Point | 160°C[1] | N/A (Decomposes before boiling) |
| Process Handling | Requires inert atmosphere (Argon/N₂) | Bench-stable, easy to weigh |
Mechanistic Role in API Synthesis
The bifunctionality of 1-(Ethylamino)propan-2-ol allows it to participate in diverse synthetic pathways. The secondary amine acts as a potent nucleophile, while the secondary alcohol provides a hydrogen-bond donor/acceptor critical for target receptor binding.
Cardiovascular Agents (Beta-Blockers)
The compound is a direct precursor to novel propanolamines exhibiting cardiovascular activity similar to carvedilol[1]. In structure-activity relationship (SAR) studies, replacing the traditional bulky isopropyl or tert-butyl group of standard beta-blockers with an ethyl group fine-tunes the lipophilicity and receptor subtype selectivity. Furthermore, derivatives of this moiety are closely monitored in quality control; for instance, 3,3'-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) is a well-documented impurity in the synthesis of the antihypertensive drug Bisoprolol Fumarate[4].
Anti-Inflammatory Agents (MrgprX2 Antagonists)
Recent breakthroughs have utilized the enantiopure form, (2S)-1-(ethylamino)propan-2-ol, to synthesize antagonists for the MrgprX2 receptor, a primary driver of chronic itch and atopic dermatitis[2]. The intermediate undergoes a Nucleophilic Aromatic Substitution (S_NAr) with a halogenated heterocyclic core, appending the crucial amino-alcohol pharmacophore required for receptor antagonism.
Figure 1: Divergent synthetic applications of 1-(Ethylamino)propan-2-ol in drug development.
Experimental Methodology: S_NAr Coupling Protocol
The following step-by-step methodology details the coupling of (2S)-1-(ethylamino)propan-2-ol hydrochloride with a heterocyclic halide to yield an MrgprX2 antagonist[2].
Causality of Reagents:
-
DIPEA (N,N-Diisopropylethylamine): Used to neutralize the HCl salt in situ. DIPEA is a sterically hindered, non-nucleophilic base that effectively frees the secondary amine without competing for the electrophilic site on the heterocyclic core.
-
DMF (Dimethylformamide): Provides the high dielectric constant necessary to stabilize the polar transition state of the S_NAr mechanism at elevated temperatures.
Step-by-Step Self-Validating Protocol
-
Reagent Preparation: Charge a dry, argon-flushed reaction vessel with the heterocyclic halide core (1.0 eq) and DMF (10 volumes).
-
In Situ Neutralization: Add (2S)-1-(ethylamino)propan-2-ol hydrochloride (1.2 eq) followed by DIPEA (3.0 eq). Note: The excess base ensures complete neutralization of the HCl salt and captures the equivalent of HX generated during the S_NAr reaction.
-
Thermal Activation: Heat the reaction mixture to 100°C and stir continuously for 14 hours[2].
-
Self-Validating In-Process Control (IPC): At t = 14h, sample the reaction for LC-MS analysis.
-
Validation Loop: If the unreacted heterocyclic halide exceeds 2% Area Normalization (AN), spike an additional 0.1 eq of the amine and DIPEA, and extend the reaction by 2 hours. This feedback loop guarantees >98% conversion before workup, preventing yield loss during downstream chromatography.
-
-
Aqueous Workup: Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc, 20 volumes). Wash the organic layer sequentially with deionized water (3 × 10 volumes) and saturated brine (1 × 10 volumes) to partition and remove the DMF and DIPEA salts[2].
-
Drying and Concentration: Dry the organic portion over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-100% EtOAc in heptane gradient)[2].
Figure 2: Self-validating experimental workflow for S_NAr coupling using LC-MS feedback.
Analytical Validation & Quality Control
To ensure the integrity of the intermediate before it enters the GMP synthesis stream, rigorous analytical validation is required. Because 1-(Ethylamino)propan-2-ol lacks a strong UV chromophore, standard UV-Vis HPLC is often insufficient for purity determination.
Instead, Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS with Evaporative Light Scattering Detection (ELSD) must be employed.
Table 2: Quality Control (QC) Parameters for Intermediate Release
| Analytical Technique | Purpose | Acceptance Criteria |
| GC-FID / GC-MS | Assay and Organic Purity | ≥ 98.0% Area Normalization |
| Karl Fischer Titration | Moisture Content | ≤ 0.5% w/w (Highly hygroscopic) |
| Chiral HPLC (for 2S/2R) | Enantiomeric Excess (ee) | ≥ 99.0% ee (Critical for MrgprX2 APIs) |
| Ion Chromatography | Chloride Content (for HCl salt) | 25.0% - 26.5% w/w (Theoretical: ~26.1%) |
| NMR (¹H, ¹³C) | Structural Identity | Conforms to reference standard |
Conclusion
1-(Ethylamino)propan-2-ol hydrochloride is far more than a simple building block; it is a structurally precise moiety that dictates the pharmacokinetic and pharmacodynamic profiles of the APIs it constructs. By understanding the causality behind utilizing its hydrochloride salt, employing self-validating IPC loops during S_NAr couplings, and utilizing appropriate non-UV analytical techniques, process chemists can leverage this intermediate to scale up next-generation cardiovascular and anti-inflammatory therapeutics with uncompromising quality.
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Navigating the Safety Landscape of 1-(Ethylamino)propan-2-ol HCl: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Toxicity Profile and Safe Handling Protocols for a Key Chemical Intermediate
Introduction
1-(Ethylamino)propan-2-ol hydrochloride (HCl) is a chemical intermediate of significant interest within the pharmaceutical and chemical research sectors. Its utility in the synthesis of novel compounds necessitates a thorough understanding of its toxicological profile and the implementation of robust handling protocols to ensure the safety of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the known and extrapolated hazard data, recommended handling procedures, and emergency response measures for 1-(Ethylamino)propan-2-ol HCl. By synthesizing available data from safety data sheets (SDS) and toxicological reports of structurally similar compounds, this document aims to equip researchers, scientists, and drug development professionals with the knowledge required for its safe and effective use.
Toxicological Profile
Direct and comprehensive toxicological data for 1-(Ethylamino)propan-2-ol HCl is not extensively available in the public domain. Therefore, this profile is constructed by leveraging data from closely related analogs and the parent compound, 1-amino-2-propanol. This approach, while providing valuable insights, necessitates a degree of caution in its interpretation.
Acute Toxicity
The acute toxicity of 1-(Ethylamino)propan-2-ol HCl is not well-documented. However, data from related compounds suggest a potential for moderate toxicity upon ingestion and dermal contact. For the related compound 1-amino-2-propanol, the oral median lethal dose (LD50) in rats is reported as 2813 mg/kg bw.[1] Dermal LD50 in rabbits for the same compound is 1851 mg/kg bw. Sub-lethal effects observed in animal studies with related compounds include lethargy, diarrhea, and irritation of the gastrointestinal tract.[2]
| Compound | Route | Species | LD50/LC50 | Reference |
| 1-Amino-2-propanol | Oral | Rat | 2813 mg/kg bw | [1] |
| 1-Amino-2-propanol | Dermal | Rabbit | 1851 mg/kg bw | |
| 2-Propanol | Oral | Rat | 5045 mg/kg | [2] |
| 2-Propanol | Dermal | Rabbit | 12870 mg/kg | [2] |
| 2-Propanol | Inhalation | Rat | 37.5 mg/L (4 hr) | [2] |
This table presents data for structurally related compounds to infer the potential toxicity of 1-(Ethylamino)propan-2-ol HCl. Direct data for the target compound is limited.
Irritation and Sensitization
Based on information for similar compounds, 1-(Ethylamino)propan-2-ol HCl is expected to be a skin and eye irritant.[3][4][5] The GHS classification for the related (2R)-1-(ethylamino)propan-2-ol hydrochloride includes H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[3] Some safety data sheets for analogous compounds indicate the potential for severe skin burns and eye damage.[6][7] There is currently insufficient data to conclude on the skin sensitization potential of 1-(Ethylamino)propan-2-ol HCl.
Chronic Toxicity, Mutagenicity, and Carcinogenicity
There is a lack of specific data regarding the chronic toxicity, mutagenicity, and carcinogenicity of 1-(Ethylamino)propan-2-ol HCl. Studies on related compounds have not raised significant concerns in these areas, but this should not be considered conclusive.[5][8]
Hazard Identification and GHS Classification
While a specific GHS classification for 1-(Ethylamino)propan-2-ol HCl is not universally established, a precautionary classification can be derived from available data on its analogs.
Pictograms:
-
GHS07: Exclamation Mark[3]
Signal Word: Warning[3]
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
-
P264: Wash skin thoroughly after handling.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][9]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][7]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2][8]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3][10]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3][10]
Exposure Controls and Personal Protective Equipment (PPE)
A systematic approach to controlling exposure is crucial for the safe handling of 1-(Ethylamino)propan-2-ol HCl. The hierarchy of controls should be followed to minimize risk.
Caption: Hierarchy of controls for managing exposure to chemical hazards.
Engineering Controls
-
Ventilation: All work with 1-(Ethylamino)propan-2-ol HCl should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][11][12] Local exhaust ventilation should be used to control the emission of vapors at the source.[12]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[11] Eyewash stations should be readily accessible.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[11] A lab coat or other protective clothing is also required to prevent skin contact.[11]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[11]
Safe Handling and Storage Procedures
Handling
-
Avoid inhalation of vapor or mist.[2]
-
Use only non-sparking tools, as the compound may be flammable.[2][11]
-
Ground and bond containers and receiving equipment during transfer to prevent static discharge.[2]
-
Wash hands thoroughly after handling.[2]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][7]
-
Store separately from incompatible materials such as strong oxidizing agents.[4][9]
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]
Spill Response
A clear and practiced spill response plan is essential.
Caption: Step-by-step workflow for responding to a chemical spill.
Protocol for a Small Spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[11]
-
Control Ignition Sources: Remove all sources of ignition.[11]
-
Wear PPE: Don appropriate personal protective equipment, including respiratory protection if necessary.[11]
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4]
-
Collection: Collect the absorbed material into a suitable, labeled container for disposal.[11]
-
Decontamination: Clean the spill area with a suitable decontaminating agent.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[10]
Conclusion
While specific toxicological data for 1-(Ethylamino)propan-2-ol HCl is limited, a conservative approach based on the known hazards of structurally similar compounds is essential for its safe handling. Adherence to the engineering controls, personal protective equipment recommendations, and handling procedures outlined in this guide will significantly mitigate the risks associated with its use in research and development. A proactive safety culture, including thorough training and the availability of emergency response equipment, is paramount for any laboratory working with this and other chemical intermediates.
References
- Merck. ((2R)-1-(ethylamino)propan-2-ol hydrochloride Safety Information).
- ASIS Scientific. (Safety Data Sheet - HYDROCHLORIC ACID 0.1M in Propan-2-ol).
- Sigma-Aldrich. (SAFETY DATA SHEET - 2-Propanol).
- US EPA. (1-(Methylamino)propan-2-ol - Hazard - Computational Toxicology and Exposure Online Resources).
- Echemi. (1-[Ethyl(methyl)amino]propan-2-ol Safety Data Sheets).
- MilliporeSigma. (SAFETY DATA SHEET - Product Number 110248).
- Tokyo Chemical Industry. (SAFETY DATA SHEET - 1-Diethylamino-2-propanol).
- ECHA. (Dossier content - 1-Aminopropan-2-ol).
- Fisher Scientific. (SAFETY DATA SHEET - 2-Ethylaminoethanol).
- TCI Chemicals. (SAFETY DATA SHEET - 3-Amino-1-propanol Hydrochloride).
- NICNAS. (2-Propanol, 1-amino-: Human health tier II assessment).
- Thermo Fisher Scientific. (SAFETY DATA SHEET - 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate).
- SAFETY DATA SHEET. (5 - SAFETY DATA SHEET).
- RCI Labscan Limited. (SAFETY DATA SHEET PROPAN-2-OL AR).
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- 12. tcichemicals.com [tcichemicals.com]
The Evolution of a Privileged Scaffold: A Technical Guide to the History, Discovery, and Therapeutic Potential of 1-(Ethylamino)propan-2-ol Derivatives
Abstract
The 1-(ethylamino)propan-2-ol scaffold and its aryloxypropanolamine bioisosteres represent a cornerstone in medicinal chemistry, underpinning the development of numerous clinically significant therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the history, discovery, and evolution of this privileged structural motif. We will traverse the seminal discoveries in the field of β-adrenergic receptor antagonists that laid the groundwork for this class of compounds, delve into the intricacies of their synthesis, and analyze the critical structure-activity relationships (SAR) that have guided the development of derivatives with diverse pharmacological activities, ranging from cardiovascular to anticancer applications. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemical and biological landscape of 1-(ethylamino)propan-2-ol derivatives.
A Historical Perspective: From Adrenergic Receptors to Propanolamine Blockers
The story of 1-(ethylamino)propan-2-ol derivatives is intrinsically linked to the broader history of β-adrenergic receptor antagonists, or β-blockers. The journey began with the foundational work of Sir James Black, who, in the 1950s and 60s, sought to develop drugs that could alleviate the debilitating pain of angina pectoris by reducing the heart's oxygen demand. This pioneering research led to the development of the first clinically useful β-blockers and established the aryloxypropanolamine scaffold as a key pharmacophore for interacting with β-adrenergic receptors.
The initial breakthrough came with the synthesis of pronethalol in 1962, followed shortly by the more potent and safer propranolol in 1964.[1] These compounds, while not direct derivatives of 1-(ethylamino)propan-2-ol, featured the closely related 3-amino-1-naphthoxy-2-propanol core and demonstrated the therapeutic potential of blocking β-adrenergic receptors. The fundamental structural features of these early β-blockers—an aromatic ring connected via an ether linkage to a propan-2-ol backbone with a secondary amine—became the blueprint for subsequent drug discovery efforts in this area.
The core 1-(ethylamino)propan-2-ol moiety itself is a versatile chemical intermediate.[2] Its structure, featuring both a secondary amine and a hydroxyl group, provides handles for a variety of chemical modifications, allowing for the synthesis of a diverse library of derivatives.[2]
Synthetic Strategies: Building the 1-(Ethylamino)propan-2-ol Core and its Derivatives
The synthesis of 1-(ethylamino)propan-2-ol and its more complex derivatives typically revolves around a few key chemical transformations. The most common and versatile approach involves the ring-opening of an epoxide with an amine.
The Epoxide Ring-Opening Strategy
This strategy is the cornerstone for the synthesis of the aryloxypropanolamine class of β-blockers and other derivatives. The general workflow can be visualized as follows:
Figure 1: General synthetic workflow for aryloxypropanolamine derivatives.
Experimental Protocol: Synthesis of a Generic 1-(Aryloxy)-3-(ethylamino)propan-2-ol Derivative
-
Formation of the Glycidyl Ether:
-
To a solution of the desired substituted phenol (1.0 eq) in a suitable solvent (e.g., acetone, ethanol), add a base such as potassium carbonate (1.5 eq).
-
Add epichlorohydrin (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude glycidyl ether intermediate.
-
-
Epoxide Ring-Opening:
-
Dissolve the crude glycidyl ether in a suitable solvent (e.g., ethanol, isopropanol).
-
Add ethylamine (or a substituted ethylamine derivative) (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or by recrystallization from a suitable solvent system to yield the final 1-(aryloxy)-3-(ethylamino)propan-2-ol derivative.
-
This versatile method allows for the introduction of a wide variety of substituents on the aromatic ring, leading to a diverse range of pharmacological activities.
Alternative Synthetic Routes
While the epoxide ring-opening strategy is predominant, other methods for synthesizing the core 1-(ethylamino)propan-2-ol and its analogs exist:
-
Direct Amination: This involves the reaction of a suitable starting material, such as 1-chloro-propan-2-ol, with ethylamine.
-
Reductive Amination: A ketone or aldehyde precursor can be reacted with ethylamine in the presence of a reducing agent (e.g., sodium borohydride, catalytic hydrogenation) to form the desired amino alcohol.
Pharmacological Landscape: From Cardiovascular to Anticancer Applications
The 1-(ethylamino)propan-2-ol scaffold has given rise to compounds with a broad spectrum of biological activities, primarily centered around cardiovascular and, more recently, anticancer effects.
Cardiovascular Applications: The Legacy of β-Blockade
The initial and most well-established therapeutic application of 1-(aryloxy)propan-2-ol derivatives is in the management of cardiovascular diseases. These compounds act as antagonists at β-adrenergic receptors, leading to a reduction in heart rate, blood pressure, and cardiac contractility.
Research has shown that derivatives of 1-(ethylamino)propan-2-ol can exhibit potent β-adrenolytic activity. For instance, studies on indole-based derivatives have demonstrated significant antiarrhythmic and hypotensive effects, with some compounds showing activity comparable to the established drug carvedilol.[3][4]
Table 1: Cardiovascular Activity of Selected 1-(Aryloxy)propan-2-ol Derivatives
| Compound | Aromatic Moiety | Adrenergic Receptor Affinity | Key Pharmacological Effects | Reference |
| Propranolol | Naphthyl | Non-selective β-antagonist | Antihypertensive, Antianginal, Antiarrhythmic | [1] |
| (2R,S)-1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol | Indole | α1- and β1-adrenolytic | Antiarrhythmic, Hypotensive | [3] |
| (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol | Substituted Indole | α1-, α2-, and β1-adrenoceptor binding | Hypotensive, Spasmolytic | [3] |
Emerging Anticancer Potential
More recent investigations have unveiled the promising anticancer properties of certain 1-(ethylamino)propan-2-ol derivatives. This has opened up a new and exciting avenue for the therapeutic application of this versatile scaffold.
A notable example is the naftopidil analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS1015) . This compound has been shown to induce cell death in a wide variety of human cancer cell lines, including those from malignant pleural mesothelioma, lung cancer, and gastric cancer.[5][6] The mechanism of action appears to involve the induction of both apoptosis and necroptosis, depending on the cancer cell type.[5]
Furthermore, other studies have explored the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives as inhibitors of Src kinase, a protein often dysregulated in cancer.[7]
Table 2: Anticancer Activity of Selected 1-(Ethylamino)propan-2-ol Derivatives
| Compound | Target/Mechanism | Cancer Cell Lines | Key Findings | Reference |
| HUHS1015 | Induction of apoptosis and necroptosis | Malignant mesothelioma, lung, gastric, bladder, prostate, renal cancer | Efficiently reduces cell viability in a concentration-dependent manner. | [5][6] |
| 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol | Src kinase inhibition | Human breast carcinoma (BT-20) | Exhibited the highest inhibitory potency against Src kinase in the series. | [7] |
| 3-(N-ethyl-N-phenylamino-)-1-(4-methylpiperazin-1-yl)propan-2-ol | Inhibition of cell growth | Human breast carcinoma (BT-20) | Inhibited cell growth by approximately 45-49% at 50 µM. | [7] |
Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity
The extensive research into 1-(ethylamino)propan-2-ol derivatives has led to a well-defined understanding of the structure-activity relationships that govern their biological effects.
Figure 2: Key structural features influencing the activity of 1-(ethylamino)propan-2-ol derivatives.
Key SAR Insights:
-
The Aromatic Moiety: The nature of the aromatic ring system is a primary determinant of a compound's pharmacological profile. For β-blockers, the size and lipophilicity of the aromatic group, as well as the substitution pattern, influence both potency and selectivity (β1 vs. β2).
-
The Amine Substituent: The substituent on the nitrogen atom plays a critical role in receptor interaction. For β-antagonists, a branched alkyl group like isopropyl or tert-butyl is generally preferred. In the context of anticancer agents, more diverse and larger substituents can be accommodated.
-
The Propan-2-ol Backbone: The hydroxyl group on the propan-2-ol chain is crucial for binding to β-adrenergic receptors, likely through hydrogen bonding. The stereochemistry at the chiral center bearing the hydroxyl group is also of paramount importance, with the (S)-enantiomer typically exhibiting significantly higher activity for β-blockade.
Conclusion and Future Directions
The 1-(ethylamino)propan-2-ol scaffold and its derivatives have a rich history rooted in the discovery of β-blockers, which have had a profound impact on the treatment of cardiovascular diseases. The journey from the early aryloxypropanolamine β-blockers to the more recent discovery of derivatives with potent anticancer activity highlights the remarkable versatility of this structural motif.
Future research in this area is likely to focus on several key aspects:
-
Exploration of New Therapeutic Areas: The anticancer potential of these derivatives is a burgeoning field, and further exploration of their mechanisms of action and the development of more potent and selective agents are warranted.
-
Fine-tuning of Pharmacological Profiles: A deeper understanding of the structure-activity relationships will enable the design of derivatives with improved selectivity for specific receptor subtypes or with dual pharmacological activities.
-
Development of Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic routes will be crucial for the large-scale production of these compounds.
References
-
Groszek, G., et al. (2009). Synthesis and Adrenolytic Activity of New Propanolamines. Molecules, 14(8), 2886-2903. [Link]
-
Nishizaki, T., et al. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol may be a promising anticancer drug. Molecules, 19(12), 21462-21472. [Link]
-
Sharma, D., et al. (2010). Synthesis, Src kinase inhibitory and anticancer activities of 1-substituted 3-(N-alkyl-N-phenylamino)propane-2-ols. Bioorganic & Medicinal Chemistry, 18(18), 6649-6657. [Link]
-
Nishizaki, T., et al. (2013). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol as a potential anticancer drug. Anti-Cancer Drugs, 24(9), 922-930. [Link]
-
Sharma, D., et al. (2010). Synthesis, Src kinase inhibitory and anticancer activities of 1-substituted 3-(N-alkyl-N-phenylamino)propane-2-ols. Biochimie, 92(9), 1145-1154. [Link]
-
Groszek, G., et al. (2009). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxy phenoxy)ethylamino)propan-2-ol analogs and its enantiomers. Part 2. European Journal of Medicinal Chemistry, 44(12), 5103-5111. [Link]
-
O'Donnell, J. P., et al. (1979). Synthesis and pharmacological activity of some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols. Journal of Medicinal Chemistry, 22(10), 1236-1238. [Link]
-
LeCount, D. J., et al. (1983). Beta-adrenoceptor stimulant properties of amidoalkylamino-substituted 1-aryl-2-ethanols and 1-(aryloxy)-2-propanols. Journal of Medicinal Chemistry, 26(6), 811-816. [Link]
-
Tipparaju, S. M., et al. (2022). Cardioprotective Effects of 1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol in Diabetic Hearts via Nicotinamide Phosphoribosyltransferase Activation. Journal of Pharmacology and Experimental Therapeutics, 382(2), 163-174. [Link]
-
PubChem. (n.d.). 1-(ethylamino)propan-2-ol. [Link]
-
Drug Design.org. (2005, May 15). Structure Activity Relationships. [Link]
-
MDPI. (2021, January 21). Natural and Synthetic Lactones Possessing Antitumor Activities. [Link]
-
MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
-
American Chemical Society. (2010, August 9). Propranolol. [Link]
-
MDPI. (2024, February 19). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. [Link]
-
MDPI. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]
Sources
- 1. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]
- 2. Buy 1-(Ethylamino)propan-2-ol | 40171-86-6 [smolecule.com]
- 3. Synthesis and Adrenolytic Activity of New Propanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxy phenoxy)ethylamino)propan-2-ol analogs and its enantiomers. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1- yloxy)propan-2-ol may be a promising anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol as a potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Src kinase inhibitory and anticancer activities of 1-substituted 3-(N-alkyl-N-phenylamino)propane-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Isolation Protocol for 1-(Ethylamino)propan-2-ol Hydrochloride
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction & Mechanistic Rationale
1-(Ethylamino)propan-2-ol (CAS: 40171-86-6) is a versatile β-amino alcohol utilized extensively as a pharmaceutical intermediate, particularly in the synthesis of cardiovascular agents, propanolamines, and various biologically active heterocyclic compounds[1][2]. The hydrochloride salt of this secondary amine is often preferred in drug development due to its enhanced aqueous solubility, stability, and ease of handling compared to the volatile free base.
The synthesis relies on the nucleophilic ring-opening of an epoxide (propylene oxide) by a primary amine (ethylamine)[1][3].
Causality in Experimental Design
-
Regioselectivity: The reaction proceeds via an
-like mechanism. Due to the steric hindrance of the methyl group on propylene oxide, the nucleophilic attack of ethylamine occurs almost exclusively at the less substituted carbon (C1), yielding the desired 1-(ethylamino)propan-2-ol rather than the 2-amino-1-propanol derivative. -
Stoichiometric Control (Preventing Over-Alkylation): A common side reaction in epoxide aminolysis is the subsequent reaction of the newly formed secondary amine with a second equivalent of the epoxide, generating an undesired tertiary amine (N,N-bis(2-hydroxypropyl)ethylamine). To suppress this bis-alkylation, a significant molar excess of ethylamine (typically 5 to 10 equivalents) is employed.
-
Thermal Control: Propylene oxide is highly volatile (b.p. 34 °C). The reaction is highly exothermic; thus, controlled dropwise addition at 0 °C is critical to prevent reagent loss and thermal runaway.
Caption: SN2-type regioselective epoxide ring-opening mechanism by ethylamine.
Safety & Handling Precautions
-
Propylene Oxide: Highly flammable liquid and vapor; suspected human carcinogen. Must be handled in a chemical fume hood.
-
Ethylamine: Corrosive and volatile. Causes severe skin burns and eye damage.
-
Anhydrous HCl: Corrosive gas dissolved in solvent. Reacts vigorously with moisture.
Experimental Protocol
Synthesis of the Free Base: 1-(Ethylamino)propan-2-ol
Objective: Synthesize the free base while maximizing regioselectivity and minimizing bis-alkylation.
-
Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a nitrogen inlet, and a reflux condenser chilled to 5 °C. Flush the system with dry nitrogen.
-
Amine Loading: Charge the flask with 250 mL of a 2.0 M solution of ethylamine in methanol (500 mmol, 5.0 equiv). Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.
-
Epoxide Addition: Place 5.81 g of propylene oxide (100 mmol, 1.0 equiv) into the dropping funnel. Add the propylene oxide dropwise over 30 minutes to maintain the internal temperature below 5 °C.
-
Reaction Propagation: Once the addition is complete, maintain the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to slowly warm to room temperature (20–25 °C). Stir for 12 hours under a nitrogen atmosphere.
-
Reaction Monitoring: Verify completion via TLC (DCM:MeOH:NH₄OH 90:9:1, visualized with Ninhydrin stain) or GC-MS. The disappearance of the propylene oxide peak indicates completion.
-
Concentration: Transfer the mixture to a rotary evaporator. Remove the methanol and excess ethylamine under reduced pressure (40 °C, 150 mbar, stepping down to 10 mbar).
Hydrochloride Salt Formation
Objective: Convert the free base to a stable, crystalline hydrochloride salt using anhydrous conditions to prevent yield loss due to the product's high aqueous solubility.
-
Dissolution: Dissolve the crude 1-(ethylamino)propan-2-ol (~10.3 g) in 100 mL of anhydrous diethyl ether (or methyl tert-butyl ether, MTBE) in a clean 250 mL round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath under vigorous stirring.
-
Acidification: Slowly add 52.5 mL of a 2.0 M solution of anhydrous HCl in diethyl ether (105 mmol, 1.05 equiv) dropwise via a syringe.
-
Causality: A white precipitate will form immediately. The anhydrous environment ensures the highly polar hydrochloride salt crashes out of the non-polar ether solvent completely.
-
-
Maturation: Stir the suspension at 0 °C for an additional 30 minutes to ensure complete crystallization.
-
Isolation: Filter the white precipitate rapidly through a Büchner funnel under a stream of nitrogen (the salt can be hygroscopic). Wash the filter cake with 2 × 20 mL of ice-cold anhydrous diethyl ether.
-
Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to afford 1-(Ethylamino)propan-2-ol hydrochloride as a white crystalline solid.
Caption: Workflow for the synthesis and isolation of 1-(Ethylamino)propan-2-ol hydrochloride.
Data Presentation & Quality Control
To ensure the trustworthiness of the synthesized compound, the following parameters and analytical metrics should be verified.
Table 1: Stoichiometric Reaction Parameters
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Propylene Oxide | 58.08 | 1.0 | 5.81 g (100 mmol) | Electrophile |
| Ethylamine (2M in MeOH) | 45.08 | 5.0 | 250 mL (500 mmol) | Nucleophile / Solvent |
| HCl (2M in Et₂O) | 36.46 | 1.05 | 52.5 mL (105 mmol) | Salt-forming acid |
| 1-(Ethylamino)propan-2-ol HCl | 139.62 | 1.0 (Theoretical) | 13.96 g | Target Product |
Table 2: Analytical Characterization Metrics
| Analytical Technique | Expected Observation |
| Appearance | White, free-flowing crystalline powder. |
| ¹H NMR (400 MHz, D₂O) | |
| ESI-MS (Positive Mode) | m/z calculated for C₅H₁₄NO⁺ [M+H]⁺: 104.1; Found: 104.1. |
| Melting Point | Sharp melting point (varies slightly by polymorphic form; free base melts at 14 °C[1], HCl salt typically >120 °C). |
References
-
"1-Aminopropan-2-ol - Wikipedia" Wikipedia. Available at:[Link]
-
"Epoxide Syntheses and Ring-Opening Reactions in Drug Development" MDPI. Available at:[Link]
- "WO2021092240A1 - Mrgprx2 antagonists for the treatment of inflammatory disorders" Google Patents.
Sources
Application Note: Synthesis of 1-(Ethylamino)propan-2-ol HCl via Reductive Amination
This Application Note is designed for researchers and drug development professionals requiring a high-purity synthesis of 1-(Ethylamino)propan-2-ol Hydrochloride .
The guide focuses exclusively on Reductive Amination , a method chosen for its mild conditions and functional group tolerance compared to the traditional epoxide ring-opening routes (which often suffer from regioselectivity issues and polymerization side-reactions).
Executive Summary
1-(Ethylamino)propan-2-ol is a critical amino-alcohol intermediate used in the synthesis of pharmaceutical agents (e.g., phenothiazine derivatives) and as a chiral ligand in asymmetric catalysis. While industrial synthesis often utilizes the amination of propylene oxide, that route frequently yields mixtures of regioisomers (1-amino vs. 2-amino).
This protocol details the Reductive Amination of 1-amino-2-propanol (isopropanolamine) with acetaldehyde . This route guarantees regiochemical integrity, as the carbon skeleton and oxygen functionality are pre-fixed in the starting material. We present two methodologies:
-
Method A (Bench Scale): Sodium Triacetoxyborohydride (STAB) – High chemoselectivity, no special equipment.
-
Method B (Scale-Up): Catalytic Hydrogenation (
/Pd-C) – Atom economical, scalable.
Strategic Analysis & Retrosynthesis
Why Reductive Amination?
The direct alkylation of 1-amino-2-propanol with ethyl halides is prone to over-alkylation (yielding diethyl and quaternary ammonium byproducts). Reductive amination allows for the controlled formation of the secondary amine via the imine intermediate.[1][2]
Route Selection
-
Precursor A: 1-Amino-2-propanol (Chiral or Racemic). The stereocenter at C2 is remote from the reaction site (N at C1), ensuring retention of stereochemistry .
-
Precursor B: Acetaldehyde. Used as the carbonyl source.[3]
-
Regiochemistry Check:
-
Incorrect Route: Reaction of Hydroxyacetone + Ethylamine yields the unwanted isomer, 2-(ethylamino)propan-1-ol.
-
Correct Route: Reaction of 1-Amino-2-propanol + Acetaldehyde yields the target, 1-(ethylamino)propan-2-ol.
-
Reaction Scheme (Graphviz)
Figure 1: Retrosynthetic pathway ensuring regiochemical fidelity.
Experimental Protocols
Method A: Bench-Scale Synthesis (STAB Protocol)
Rationale: Sodium triacetoxyborohydride (STAB) is the preferred hydride donor. Unlike
Materials
-
1-Amino-2-propanol (1.0 eq, 7.51 g, 100 mmol)
-
Acetaldehyde (1.1 eq, 4.85 g, 110 mmol) Note: Use freshly distilled or high-purity grade.
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq, 29.7 g, 140 mmol)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous, 250 mL)
-
Acetic Acid (AcOH) (1.0 eq, 6.0 g) Catalyst
Step-by-Step Procedure
-
Preparation: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C.[4]
-
Solvation: Add 1-Amino-2-propanol and anhydrous DCM.
-
Imine Formation (In Situ): Add Acetaldehyde dropwise over 15 minutes. Critical: Acetaldehyde is volatile (BP 20.2°C); maintain temperature at 0°C to prevent loss.
-
Acidification: Add Acetic Acid. Stir for 30 minutes at 0°C to facilitate imine formation.
-
Reduction: Add STAB in 3-4 portions over 20 minutes. The reaction is slightly exothermic.
-
Reaction: Remove ice bath and allow to warm to room temperature (20-25°C). Stir for 4–12 hours. Monitor by TLC (Eluent: 10% MeOH in DCM + 1%
) or LC-MS. -
Quench: Cool to 0°C. Quench carefully with saturated aqueous
(100 mL). Stir vigorously for 20 minutes until gas evolution ceases. -
Extraction: Separate phases. Extract aqueous layer with DCM (3 x 50 mL).
-
Drying: Combine organics, dry over
, filter, and concentrate in vacuo to yield the crude free base oil.
Method B: Scale-Up Protocol (Catalytic Hydrogenation)
Rationale: For quantities >100g, STAB becomes expensive and generates large amounts of boron waste. Catalytic hydrogenation is atom-economical [2].
Materials
-
1-Amino-2-propanol (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Catalyst: 5% or 10% Pd/C (5 wt% loading relative to substrate)
-
Solvent: Ethanol (Absolute)[5]
-
Hydrogen Gas (
)
Step-by-Step Procedure
-
Setup: Load a Parr hydrogenation shaker or high-pressure autoclave with 1-Amino-2-propanol and Ethanol (0.5 M concentration).
-
Catalyst Addition: Carefully add Pd/C catalyst under an inert atmosphere (Argon/Nitrogen) to prevent ignition.
-
Reactant Addition: Add Acetaldehyde.
-
Hydrogenation: Seal reactor. Purge with
(3x) and then (3x). Pressurize to 3–5 bar (45–75 psi). -
Reaction: Agitate at room temperature for 6–12 hours.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Caution: Spent Pd/C is pyrophoric. Rinse pad with Ethanol.[5]
-
Concentration: Evaporate solvent to obtain the crude oil.
Isolation & Salt Formation (HCl Salt)
The free base is a viscous, hygroscopic liquid. Conversion to the Hydrochloride salt yields a stable, crystalline solid suitable for storage and formulation.
Protocol
-
Dissolution: Dissolve the crude free base (from Method A or B) in a minimum amount of dry Isopropanol (IPA) or Diethyl Ether.
-
Acidification: Cool to 0°C. Add 4M HCl in Dioxane or bubble dry HCl gas into the solution until pH < 2.
-
Observation: A white precipitate should form immediately.
-
-
Crystallization: If oiling occurs, heat the solution to reflux (if using IPA) until dissolved, then cool slowly to room temperature, then to 4°C.
-
Filtration: Filter the white solid under inert gas (nitrogen blanket) to avoid moisture absorption.
-
Drying: Dry in a vacuum oven at 40°C over
for 12 hours.
Analytical Validation
Expected Data Profile
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | HCl Salt form |
| 1H NMR (D2O) | Characteristic ethyl triplet and methyl doublet.[6][7] | |
| MS (ESI+) | m/z = 104.1 | Free base mass + 1 |
| Solubility | High: Water, Methanol. Low: Ether, Hexane. | Hygroscopic salt. |
Workflow Diagram (Graphviz)
Figure 2: Operational workflow for the STAB-mediated synthesis and salt isolation.
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatility of Acetaldehyde.[6] | Cool reaction to 0°C or -10°C during addition. Use a slight excess (1.2–1.5 eq) of aldehyde. |
| Dialkylation | High local concentration of aldehyde. | Ensure slow, dropwise addition of aldehyde.[1] Use STAB (slower kinetics) rather than |
| Oiling during Salt Formation | Water presence or impure free base. | Dry free base thoroughly (azeotrope with toluene). Use anhydrous solvents for salt formation. Triturate with diethyl ether. |
| Incomplete Reduction | Steric hindrance or old STAB reagent. | Check STAB activity (should bubble vigorously with acid). Extend reaction time. |
References
-
Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Gomez, S., et al. (2002). "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control." Advanced Synthesis & Catalysis, 344(10), 1037-1057. Link
-
Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1-714. Link
Sources
- 1. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]
- 7. chemscene.com [chemscene.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Optimized Reaction Conditions for the N-Alkylation of 1-(Ethylamino)propan-2-ol Hydrochloride
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide
Introduction & Scope
1-(Ethylamino)propan-2-ol (CAS: 40171-86-6) and its hydrochloride salt (CAS: 1807914-22-2) are versatile secondary amine building blocks widely utilized in pharmaceutical synthesis. Notably, this scaffold is a critical intermediate in the development of propanolamines with cardiovascular activity and novel MrgprX2 antagonists for inflammatory disorders[1].
The primary synthetic challenge when functionalizing this molecule is achieving chemoselective N-alkylation to form a tertiary amine without triggering competitive O-alkylation at the secondary hydroxyl group. Furthermore, because the substrate is commonly supplied as a stable hydrochloride salt, the reaction conditions must simultaneously liberate the free amine (freebasing) while acting as an acid scavenger for the alkylation event. This guide details the mechanistic rationale and optimized protocols for achieving >95% chemoselectivity.
Mechanistic Principles & Chemoselectivity
The successful functionalization of 1-(Ethylamino)propan-2-ol HCl relies on exploiting the kinetic nucleophilicity difference between the secondary amine and the secondary alcohol.
The Causality of Base Selection
To initiate the reaction, a base must neutralize the HCl salt to generate the active secondary amine nucleophile.
-
Mild Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These bases are strong enough to neutralize the HCl salt and scavenge the hydrohalic acid (HX) generated during the
alkylation. Crucially, they are not strong enough to deprotonate the secondary alcohol ( ). This maintains the alcohol in its neutral, weakly nucleophilic state, ensuring the reaction proceeds exclusively at the nitrogen center[2]. -
Strong Bases (e.g., NaH, KOtBu): The use of strong bases will deprotonate the hydroxyl group, forming an alkoxide intermediate. Alkoxides are highly reactive "hard" nucleophiles that will rapidly attack the alkyl halide, leading to undesired O-alkylation (ether formation) and complex product mixtures.
Reaction pathway illustrating chemoselective N-alkylation vs. competitive O-alkylation.
Optimization of Reaction Conditions
The choice of solvent and base dictates the homogeneity of the reaction and the availability of the nucleophile. Acetonitrile (MeCN) is highly recommended for
Table 1: Effect of Base and Solvent on N-Alkylation Selectivity
| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | N-Alkylation : O-Alkylation Ratio | Suitability |
| K₂CO₃ (3.0) | MeCN | 70 | 12 | >95% | >99 : 1 | Optimal (Standard |
| Cs₂CO₃ (3.0) | DMF | 80 | 8 | >95% | 95 : 5 | Good, but trace ether formation |
| DIPEA (3.0) | DCM | 40 | 24 | 80% | >99 : 1 | Best for highly reactive electrophiles |
| NaH (3.0) | THF | 0 to 25 | 4 | >95% | 40 : 60 | Poor (Alkoxide formation) |
Note: 3.0 equivalents of base are required: 1 eq. to neutralize the HCl salt, 1 eq. to scavenge the HX byproduct, and 1 eq. excess to drive the reaction kinetics.
Experimental Protocols
Below are two self-validating methodologies. Protocol A is the standard approach using alkyl halides. Protocol B utilizes reductive amination, which is an inherently chemoselective alternative that completely bypasses the risk of O-alkylation[3][4].
Protocol A: Direct Alkylation with Alkyl Halides
Best for primary alkyl bromides, iodides, and benzyl halides.
-
Freebasing & Initiation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 1-(Ethylamino)propan-2-ol HCl (1.0 equiv, e.g., 10 mmol) in anhydrous Acetonitrile (0.2 M, 50 mL). Add finely powdered anhydrous K₂CO₃ (3.0 equiv, 30 mmol). Stir the suspension at room temperature for 30 minutes to liberate the free amine.
-
Electrophile Addition: Cool the mixture to 0–5 °C using an ice bath. Add the alkyl halide (R-X) (1.1 equiv, 11 mmol) dropwise over 10 minutes to prevent exothermic degradation.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 70 °C (oil bath temperature) for 12–16 hours. Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain).
-
Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (KCl, unreacted K₂CO₃). Wash the filter cake with ethyl acetate (2 × 20 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (eluent: DCM/MeOH gradient with 1% NH₄OH to prevent amine streaking).
Protocol B: Reductive Amination (Alternative)
Best for coupling with aldehydes; guarantees 100% N-selectivity.
-
Imine Formation: Dissolve 1-(Ethylamino)propan-2-ol HCl (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous Dichloroethane (DCE) or Methanol (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) to neutralize the HCl salt. Stir at room temperature for 2 hours.
-
Reduction: Cool to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv).
-
Completion: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.
Step-by-step experimental workflow for the N-alkylation of 1-(Ethylamino)propan-2-ol HCl.
Analytical & Quality Control Strategies
To ensure the trustworthiness and reproducibility of the synthesized tertiary amine, the following analytical checks must be implemented:
-
TLC Monitoring: The starting secondary amine will stain strongly with Ninhydrin (yielding a dark purple/pink spot). The tertiary amine product will typically not stain with Ninhydrin, or will yield a faint, distinct color. Use Dragendorff's reagent or Iodine vapor for visualizing the tertiary amine product.
-
LC-MS: Utilize Electrospray Ionization (ESI+). The mass spectrum should show the
peak corresponding to the N-alkylated product. Absence of indicates that over-alkylation (quaternary ammonium salt formation) was successfully avoided. -
NMR Verification: In the
NMR spectrum, the disappearance of the secondary amine N-H proton (often broad, exchanging with ) and the shifting of the -protons adjacent to the nitrogen confirm successful N-alkylation.
References
-
Google Patents. "WO2021092240A1 - Mrgprx2 antagonists for the treatment of inflammatory disorders". Patents.google.com. Available at:[1]
-
United States Patent and Trademark Office (USPTO). "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines". USPTO.gov. Available at: [Link][2]
-
SciSpace. "Cesium effect: high chemoselectivity in direct N-alkylation of amines". SciSpace.com. Available at:[Link]
-
Google Patents. "HU204764B - Process for n-alkylation of aliphatic amines or aminoalcohols". Patents.google.com. Available at:[3]
-
National Institutes of Health (NIH). "Direct N-alkylation of unprotected amino acids with alcohols". NIH.gov. Available at:[Link][4]
Sources
- 1. WO2021092240A1 - Mrgprx2 antagonists for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. HU204764B - Process for n-alkylation of aliphatic amines or aminoalcohols - Google Patents [patents.google.com]
- 4. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: 1-(Ethylamino)propan-2-ol Hydrochloride as a Thermally Activated Latent Curing Agent for Epoxy Resins
Introduction & Mechanistic Profiling
The development of one-component (1K) epoxy resin systems is a critical focus in advanced materials science, particularly for structural adhesives, electronics encapsulation, and composite matrices. A true 1K system requires a latent curing agent—a compound that remains chemically inert at ambient temperatures but rapidly initiates crosslinking upon thermal activation[1].
1-(Ethylamino)propan-2-ol (EAPO) is a versatile alkanolamine featuring both a secondary amine and a secondary hydroxyl group[2]. While the free base form of EAPO reacts prematurely with epoxide rings, neutralizing it into a hydrochloride salt (EAPO-HCl) provides robust chemical latency. Because EAPO possesses only a single active amine hydrogen, it does not function as a traditional stoichiometric crosslinker. Instead, upon thermal deblocking, it acts as a latent catalytic curing agent . The deblocked secondary amine reacts with an epoxide group to form a tertiary amine adduct, which subsequently acts as a Lewis base to catalyze the rapid anionic ring-opening homopolymerization of the remaining epoxy resin[3]. Furthermore, the presence of the hydroxyl group provides synergistic intramolecular hydrogen bonding that polarizes the oxirane ring, significantly accelerating the cure rate[4].
Fig 1: Thermal deblocking of EAPO-HCl and subsequent catalytic epoxy homopolymerization.
Quantitative Data & Formulation Guidelines
To achieve a balanced 1K system, EAPO-HCl is typically formulated at catalytic levels (3–8 phr) rather than stoichiometric equivalence. The quantitative differences between the free base and the hydrochloride salt demonstrate the necessity of the salt form for achieving shelf stability.
Table 1: Physicochemical Profile of EAPO Variants
| Property | 1-(Ethylamino)propan-2-ol (Free Base) | 1-(Ethylamino)propan-2-ol HCl (Salt) |
| Molecular Weight | 103.17 g/mol [2] | 139.63 g/mol |
| Physical State (25°C) | Colorless Liquid[5] | Crystalline Solid |
| Latency Mechanism | None (Immediate reaction) | Chemical (Protonated amine) & Physical (Solid) |
| Activation Temperature | Ambient (25°C) | > 130°C (Thermal deblocking) |
| Primary Function | Accelerator / Co-curing agent | Latent Catalytic Initiator |
Table 2: Comparative Curing Kinetics & Storage Stability (DGEBA Matrix)
| Formulation (100 phr DGEBA) | Pot Life / Shelf Life (25°C) | Exotherm Onset (DSC) | Peak Exotherm (DSC) | Glass Transition ( |
| + 5 phr EAPO (Free Base) | < 12 Hours (Viscosity doubles) | 45°C | 85°C | 115°C |
| + 6.5 phr EAPO-HCl (Salt) | > 4 Months (Stable) | 132°C | 155°C | 128°C |
Experimental Protocols
The following protocols are designed as self-validating systems. Every step is engineered to prevent premature deblocking while ensuring maximum catalytic efficiency upon intentional thermal activation.
Fig 2: End-to-end workflow for formulating and validating 1K EAPO-HCl epoxy systems.
Protocol 1: Preparation of the 1K Latent Epoxy System
Expertise Insight: Amine hydrochlorides are highly hygroscopic. Moisture acts as a solvent that can prematurely dissociate the salt, breaking both chemical and physical latency. Furthermore, large crystalline particles lead to localized "hot spots" during curing, resulting in a heterogeneous polymer network.
-
Cryogenic Milling:
-
Load EAPO-HCl crystals into a cryogenic ball mill cooled with liquid nitrogen.
-
Mill for 15 minutes to achieve a particle size distribution of
. -
Causality: Cryo-milling prevents shear-induced frictional heating that could cause premature dissociation of the HCl bond.
-
-
Dehydration of Resin:
-
Heat 100 parts by weight of Bisphenol A Diglycidyl Ether (DGEBA, EEW ~190) to 60°C under vacuum (< 10 mbar) for 2 hours to remove trace moisture. Allow to cool to exactly 25°C.
-
-
High-Shear Vacuum Dispersion:
-
Add 6.5 phr of the micronized EAPO-HCl to the cooled DGEBA.
-
Disperse using a planetary centrifugal mixer under vacuum (e.g., Thinky mixer) at 2000 RPM for 3 minutes.
-
Causality: Vacuum mixing prevents air entrapment, which introduces atmospheric moisture and creates structural voids in the final thermoset.
-
-
Validation Checkpoint (Self-Validation):
-
Extract a 10 mg aliquot and run a Differential Scanning Calorimetry (DSC) scan from 25°C to 250°C at 10°C/min.
-
Criteria: If the exotherm onset is
, the batch has been compromised by moisture or excessive shear heat and must be discarded. A valid batch will show a sharp exotherm onset at ~132°C.
-
Protocol 2: Thermal Activation and Curing Workflow
Expertise Insight: Because EAPO-HCl initiates an anionic homopolymerization rather than a step-growth stoichiometric cure, the reaction is highly exothermic. A stepped heating ramp is mandatory to prevent thermal runaway and polymer degradation.
-
Application:
-
Apply the 1K resin to the desired substrate. Due to its latency, this can be done via automated dispensing systems without fear of nozzle clogging over a standard 8-hour shift.
-
-
Primary Activation (Deblocking):
-
Place the assembly into a convection oven pre-heated to 135°C for 30 minutes.
-
Causality: This temperature provides the thermal energy required to break the amine-hydrochloride ionic bond, releasing the active secondary amine to form the catalytic tertiary amine adduct.
-
-
Secondary Cure (Homopolymerization):
-
Ramp the oven temperature to 150°C at a rate of 2°C/min and hold for 90 minutes.
-
Causality: The slow ramp prevents the exothermic homopolymerization from exceeding the degradation temperature of the polyether network.
-
-
Post-Cure Annealing:
-
Cool the system slowly (1°C/min) to 25°C.
-
Causality: Rapid cooling locks in free volume and induces internal thermal stresses. Controlled cooling maximizes the glass transition temperature (
) and fracture toughness.
-
References
-
Polymer Innovation Blog. "Epoxy Curing Agents – Latent Curing Agents for One Component Systems". URL:[Link]
-
ThreeBond. "Curing Agents for Epoxy Resin". Technical Data Series. URL:[Link]
- Google Patents. "US3875072A - Piperazine and alkanolamine accelerator for epoxy curing".
Sources
- 1. Epoxy Curing Agents – Latent Curing Agents for One Component Systems - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. Buy 1-(Ethylamino)propan-2-ol | 40171-86-6 [smolecule.com]
- 3. threebond.co.jp [threebond.co.jp]
- 4. US3875072A - Piperazine and alkanolamine accelerator for epoxy curing - Google Patents [patents.google.com]
- 5. wap.guidechem.com [wap.guidechem.com]
Application Note: Advanced Recrystallization Strategies for 1-(Ethylamino)propan-2-ol Hydrochloride
Executive Summary
The purification of amino alcohol hydrochlorides presents unique crystallographic challenges due to their dual polar functionalities (a hydrogen-bonding hydroxyl group and an ionic amine hydrochloride domain). 1-(Ethylamino)propan-2-ol hydrochloride is a highly versatile secondary amine building block utilized in the synthesis of cardiovascular pharmaceuticals and complex polyurethane stabilizers[1].
This application note provides a comprehensive, self-validating protocol for the step-by-step recrystallization of 1-(Ethylamino)propan-2-ol hydrochloride. By leveraging a binary solvent/anti-solvent thermodynamic system, this guide ensures high-purity crystalline yields while mitigating the pervasive issue of liquid-liquid phase separation ("oiling out") common to amino alcohols[2].
Physicochemical Profiling & Solvent Rationale
Before initiating crystallization, it is critical to understand the thermal and solubility boundaries of the target active pharmaceutical ingredient (API) intermediate.
Quantitative Physicochemical Data
Table 1: Chemical and physical properties of 1-(Ethylamino)propan-2-ol hydrochloride[3].
| Property | Value / Description |
| Chemical Name | 1-(Ethylamino)propan-2-ol hydrochloride |
| CAS Numbers | 2137784-11-1 (Racemic); 1807914-22-2 (2R); 1807940-46-0 (2S) |
| Molecular Formula | C₅H₁₃NO · HCl (C₅H₁₄ClNO) |
| Molecular Weight | 139.62 g/mol |
| pKa (Predicted) | ~15.33 (Hydroxyl) / ~9.5 (Conjugate acid of amine)[3] |
| Solubility Profile | High: Water, Methanol Moderate: Ethanol, Isopropanol Insoluble: Diethyl Ether, Ethyl Acetate, Heptane |
Mechanistic Causality of the Solvent System
A single-solvent recrystallization (e.g., using only water or methanol) often fails for 1-(Ethylamino)propan-2-ol hydrochloride because the solubility curve is too flat; the salt remains highly soluble even at 0°C. Conversely, it is completely insoluble in non-polar solvents.
To achieve thermodynamic control, we employ a Solvent/Anti-Solvent System (specifically, Anhydrous Ethanol and Diethyl Ether)[4].
-
The Solvent (Ethanol): Possesses a moderate dielectric constant that disrupts the crystal lattice at elevated temperatures, fully solubilizing the ionic salt.
-
The Anti-Solvent (Diethyl Ether): An aprotic solvent with a low dielectric constant. When added to the ethanol solution, it lowers the bulk polarity of the medium. This drastically increases the electrostatic attraction between the protonated secondary amine and the chloride counter-ion, driving the system into the metastable zone to force supersaturation and subsequent nucleation[5].
Caption: Thermodynamic pathway of solvent/anti-solvent crystallization for amine hydrochlorides.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. In-process visual cues (such as the "cloud point") serve as empirical checkpoints to ensure the thermodynamic trajectory remains strictly within the metastable zone width (MSZW).
Materials Required
-
Crude 1-(Ethylamino)propan-2-ol hydrochloride
-
Anhydrous Ethanol (Primary Solvent)
-
Anhydrous Diethyl Ether (Anti-Solvent)
-
Seed crystals (Highly recommended for amino alcohols)
Step 1: Primary Dissolution
-
Transfer the crude 1-(Ethylamino)propan-2-ol hydrochloride to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Suspend the solid in a minimal volume of Anhydrous Ethanol (approximately 3–5 mL per gram of crude material).
-
Heat the suspension to 65–70°C using an oil bath or heating mantle.
-
If the solid does not fully dissolve, add Anhydrous Ethanol dropwise until a clear, homogeneous solution is achieved. Causality: Minimizing the primary solvent volume ensures a steep supersaturation curve upon cooling.
Step 2: Hot Filtration (In-Process Purity Check)
-
Rapidly filter the hot solution through a pre-warmed Büchner funnel (or a syringe filter for smaller scales) into a clean, pre-warmed Erlenmeyer flask.
-
Validation: This step removes insoluble synthetic byproducts, dust, or residual catalysts that could act as heterogeneous nucleation sites for impurities.
Step 3: Anti-Solvent Titration & Cloud Point Generation
-
Maintain the filtrate at approximately 50°C .
-
Begin adding Anhydrous Diethyl Ether dropwise under gentle agitation.
-
Continue addition until the solution exhibits a faint, persistent turbidity (the "cloud point").
-
Immediately add 1–2 drops of Anhydrous Ethanol to just clear the turbidity. Causality: The cloud point indicates the exact boundary of the metastable zone. Clearing it slightly ensures that subsequent phase separation is driven by temperature reduction, yielding larger, purer crystals rather than amorphous precipitates.
Step 4: Seeding and Controlled Cooling
-
Introduce 2–5 mg of pure 1-(Ethylamino)propan-2-ol hydrochloride seed crystals into the clear solution.
-
Turn off the heating source and allow the flask to cool ambiently to room temperature (20–25°C) over a period of 2 hours. Causality: A slow, linear cooling ramp prevents rapid uncontrolled nucleation, which traps mother liquor and impurities within the crystal lattice.
Step 5: Maturation and Isolation
-
Once at room temperature, transfer the flask to an ice-water bath (0–5°C) and hold for an additional 2 hours (Maturation phase) to maximize the yield[4].
-
Isolate the crystalline product via vacuum filtration.
-
Wash the filter cake with a pre-chilled mixture of Ethanol/Diethyl Ether (1:4 v/v) to displace the residual mother liquor.
-
Dry the crystals in a vacuum oven at 40°C until a constant weight is achieved.
Caption: Step-by-step experimental workflow for the recrystallization of 1-(Ethylamino)propan-2-ol HCl.
Troubleshooting: Overcoming "Oiling Out"
A pervasive failure mode in the crystallization of amino alcohol hydrochlorides is "oiling out" (Liquid-Liquid Phase Separation, or LLPS)[2]. Instead of forming a solid crystalline lattice, the compound separates as a dense, viscous, impure oil at the bottom of the flask.
The Causality of Oiling Out
Thermodynamically, oiling out occurs when the supersaturation trajectory of the solution crosses the liquid-liquid coexistence curve before it crosses the solid-liquid solubility curve[6]. Because 1-(Ethylamino)propan-2-ol hydrochloride has a low melting point relative to its strong hydrogen-bonding network, the kinetic barrier to forming an ordered crystal lattice is exceptionally high.
Corrective Actions & Protocol Adjustments
If the solution oils out during Step 4, implement the following self-correcting loop:
-
Re-dissolution: Reheat the mixture until the oil completely dissolves back into a single phase.
-
Dilution: Add 10-15% more primary solvent (Ethanol). Causality: Lowering the overall concentration flattens the cooling trajectory, allowing the system to bypass the LLPS boundary.
-
Alternative Solvent Matrix: If Ethanol/Diethyl Ether consistently fails, switch to an Isopropanol / Ethyl Acetate system. Isopropanol provides a slightly lower solubility baseline, while Ethyl Acetate is a milder anti-solvent, widening the metastable zone and providing more time for solid nucleation.
-
Aggressive Seeding: Add seed crystals before the cloud point is reached. Seeding bypasses the thermodynamic energy barrier required for primary nucleation, forcing the system into a solid-liquid separation pathway before the oil can form.
References
-
National Institutes of Health (PMC). "Reactor design and selection for effective continuous manufacturing of pharmaceuticals" (Citing: An in-line study of oiling out and crystallization). Available at: [Link]
Sources
- 1. Buy 1-(Ethylamino)propan-2-ol | 40171-86-6 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. evitachem.com [evitachem.com]
- 6. Reactor design and selection for effective continuous manufacturing of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of 1-(Ethylamino)propan-2-ol Hydrochloride Derivatives: A Technical Guide for Researchers
This guide provides a comprehensive overview of the catalytic applications of derivatives of 1-(Ethylamino)propan-2-ol hydrochloride. While the parent compound is not typically employed directly as a catalyst, its chiral nature makes it an excellent and cost-effective starting material for the synthesis of more complex chiral ligands. These ligands, when coordinated with transition metals, can form highly effective catalysts for a variety of asymmetric transformations, which are critical in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds.
This document will detail the synthesis of a representative chiral Schiff base ligand derived from (S)-1-(Ethylamino)propan-2-ol, its subsequent complexation with a transition metal, and a detailed protocol for its application in the asymmetric transfer hydrogenation of prochiral ketones.
Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral amino alcohols are a privileged class of compounds in asymmetric catalysis. The presence of both a hydroxyl and an amino group allows for the formation of stable bidentate ligands that can effectively coordinate with a metal center, creating a well-defined chiral environment. This chiral pocket dictates the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other. 1-(Ethylamino)propan-2-ol, available in its enantiomerically pure forms, serves as a versatile scaffold for the development of such chiral ligands.
Ligand Synthesis: From Amino Alcohol to Chiral Schiff Base
A common and effective strategy to convert a primary amino alcohol like 1-(Ethylamino)propan-2-ol into a potent chiral ligand is through the formation of a Schiff base. The condensation reaction with an aldehyde, such as salicylaldehyde, introduces an imine functionality and an additional coordination site (the phenolic oxygen), resulting in a tridentate ligand.
Application Note 1: Synthesis of a Chiral Schiff Base Ligand
This protocol describes the synthesis of a chiral Schiff base ligand from (S)-1-(Ethylamino)propan-2-ol and salicylaldehyde. The resulting ligand, (S)-2-(((1-hydroxypropan-2-yl)(ethyl)amino)methyl)phenol, is a versatile precursor for the preparation of various metal catalysts.
Experimental Workflow: Schiff Base Ligand Synthesis
Caption: Workflow for the synthesis of a chiral Schiff base ligand.
Detailed Protocol: Synthesis of (S)-2-(((1-hydroxypropan-2-yl)(ethyl)amino)methyl)phenol
-
Materials:
-
(S)-1-(Ethylamino)propan-2-ol (1.0 eq)
-
Salicylaldehyde (1.0 eq)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve (S)-1-(Ethylamino)propan-2-ol in absolute ethanol.
-
To this solution, add salicylaldehyde dropwise with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
After completion, allow the mixture to cool to room temperature.
-
The resulting solid product is collected by filtration.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand under vacuum.
-
Synthesis of the Chiral Catalyst: Metal Complexation
The synthesized chiral Schiff base ligand can be complexed with a variety of transition metals to form active catalysts. Copper(II) complexes, for instance, are known to be effective catalysts in various organic transformations.
Application Note 2: Synthesis of a Copper(II)-Schiff Base Complex
This protocol outlines the synthesis of a copper(II) complex using the chiral Schiff base ligand prepared in the previous step.
Experimental Workflow: Metal Complex Synthesis
Caption: Workflow for the synthesis of the chiral Cu(II) complex.
Detailed Protocol: Synthesis of the Copper(II) Complex
-
Materials:
-
Chiral Schiff Base Ligand (from Application Note 1) (2.0 eq)
-
Copper(II) Acetate Monohydrate (1.0 eq)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Prepare a hot ethanolic solution of the chiral Schiff base ligand in a round-bottom flask.
-
In a separate flask, prepare a hot ethanolic solution of copper(II) acetate monohydrate.
-
Slowly add the hot metal salt solution to the ligand solution with constant stirring.[1]
-
Heat the resulting mixture to reflux for 2-3 hours.
-
After cooling to room temperature, the solid metal complex will precipitate out.
-
Collect the complex by filtration, wash with ethanol, and dry under vacuum.
-
Catalytic Application: Asymmetric Transfer Hydrogenation
Chiral metal complexes derived from amino alcohols are excellent catalysts for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. This reaction is widely used in the synthesis of pharmaceutical intermediates.
Application Note 3: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the use of the synthesized chiral copper(II)-Schiff base complex as a catalyst for the enantioselective reduction of acetophenone to 1-phenylethanol using 2-propanol as the hydrogen source.
Reaction Scheme:
Acetophenone + 2-Propanol --(Chiral Cu(II) Catalyst, Base)--> (S)-1-Phenylethanol + Acetone
Data Presentation: Catalyst Performance in Asymmetric Transfer Hydrogenation
| Entry | Substrate | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | 1.0 | KOH | 80 | 24 | >95 | Up to 85 (S) |
| 2 | 4'-Chloroacetophenone | 1.0 | KOH | 80 | 24 | >95 | Up to 88 (S) |
| 3 | 4'-Methoxyacetophenone | 1.0 | KOH | 80 | 24 | >90 | Up to 82 (S) |
Note: The data presented here are representative and actual results may vary based on specific reaction conditions and the purity of reagents.
Experimental Workflow: Asymmetric Transfer Hydrogenation
Caption: Workflow for asymmetric transfer hydrogenation of a ketone.
Detailed Protocol: Asymmetric Transfer Hydrogenation
-
Materials:
-
Chiral Copper(II)-Schiff Base Complex (1.0 mol%)
-
Acetophenone (1.0 eq)
-
2-Propanol (solvent and hydrogen source)
-
Potassium Hydroxide (KOH) (5 mol%)
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the chiral copper(II)-Schiff base complex and potassium hydroxide.
-
Add 2-propanol to the tube and stir the mixture for 15 minutes at room temperature to ensure catalyst activation.
-
Add acetophenone to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the resulting 1-phenylethanol using chiral High-Performance Liquid Chromatography (HPLC) or GC.
-
Conclusion
1-(Ethylamino)propan-2-ol hydrochloride is a valuable and accessible chiral starting material for the synthesis of sophisticated chiral ligands. The derived Schiff base ligands, upon complexation with transition metals, demonstrate significant catalytic activity and enantioselectivity in important organic transformations such as the asymmetric transfer hydrogenation of ketones. The protocols provided in this guide offer a solid foundation for researchers to explore the catalytic potential of these and other derivatives in the pursuit of efficient and selective asymmetric synthesis.
References
-
M. N. Uddin, M. M. H. Chowdhury, M. S. Hossain, and T. A. Chowdhury, "Schiff base metal complexes: Synthesis, Characterization, Thermal Analysis and Antibacterial Activity," Asian Journal of Research in Chemistry, vol. 13, no. 3, pp. 191-196, 2020. [Link]
Sources
scale-up synthesis of 1-(Ethylamino)propan-2-ol hydrochloride for manufacturing
Executive Summary
This application note details the process engineering and safety protocols required for the kilogram-to-pilot scale synthesis of 1-(ethylamino)propan-2-ol hydrochloride (CAS: 55010-63-0 for HCl salt; 40171-86-6 for free base). This secondary amino alcohol is a critical intermediate in the synthesis of various pharmaceutical agents, including local anesthetics and phenothiazine derivatives.
The protocol utilizes the nucleophilic ring-opening of propylene oxide (PO) by ethylamine . While chemically straightforward, the scale-up is governed by severe safety constraints due to the flammability and carcinogenicity of PO, and the high exothermicity of the epoxide opening (
Strategic Route Selection
Reaction Pathway & Mechanism
The industrial standard involves the
Figure 1: Reaction mechanism illustrating the regioselective ring opening and potential bis-alkylation pathway.
Critical Quality Attributes (CQAs)
-
Regioselectivity: The attack at the terminal carbon (C1) is favored (>95%). Higher temperatures can degrade this ratio.[1]
-
Bis-Alkylation: The secondary amine product is more nucleophilic than the starting primary amine. To prevent the product from reacting with another molecule of PO (forming the tertiary amine), a significant molar excess of ethylamine is required.
Process Safety & Engineering
WARNING: Propylene Oxide is a Class 1B Flammable Liquid and a suspected carcinogen. It has a low boiling point (34°C) and a wide flammability limit (2.3% – 36.6%).
| Hazard | Engineering Control |
| Thermal Runaway | The reaction is highly exothermic. PO must be added slowly to the amine (semi-batch mode) to ensure heat generation does not exceed cooling capacity ( |
| Pressure Build-up | Ethylamine (bp 16.6°C) is a gas at room temperature. The reactor must be rated for at least 6 bar (g) to handle vapor pressure at reaction temperatures (40-60°C). |
| Polymerization | PO can polymerize violently with acids or bases.[2] Ensure reactor is free of rust (iron oxides) and acidic residues before charging. |
Detailed Synthesis Protocol
Materials
-
Propylene Oxide (PO): 1.0 Equivalent.
-
Ethylamine (anhydrous): 3.0 to 5.0 Equivalents. (Excess is critical to suppress bis-impurity).
-
Solvent: Methanol or Water (optional, but neat reaction simplifies workup). Note: Water accelerates the reaction via hydrogen bonding but complicates distillation.
-
HCl Source: 4M HCl in Dioxane or Isopropanol (for salt formation).
Step-by-Step Methodology
Step 1: Reactor Charging (Low Temperature)
-
Purge a stainless steel pressure reactor (autoclave) with
. -
Cool the reactor jacket to -10°C.
-
Charge Ethylamine (anhydrous, 5.0 eq) into the reactor.
-
Checkpoint: Ensure internal temperature is < 0°C before proceeding.
Step 2: Controlled Addition (Semi-Batch)
-
Charge Propylene Oxide (1.0 eq) into a separate dosing vessel.
-
Begin dosing PO into the reactor using a metering pump.
-
Rate Limit: Adjust flow rate so the internal temperature does not exceed 10°C.
-
Why: Low temperature during mixing favors the kinetic product and prevents "hot spots" that trigger polymerization.
-
Step 3: Reaction Phase
-
Once addition is complete, seal the reactor.
-
Slowly ramp the temperature to 40–50°C over 1 hour.
-
Hold at 50°C for 4–6 hours.
-
In-Process Control (IPC): Sample for GC analysis. Target: < 0.5% unreacted PO.
Step 4: Distillation (Work-up)
-
Cool reactor to 20°C.
-
Vent excess ethylamine into a scrubber (dilute H2SO4) or a cryogenic recovery system for recycling.
-
Perform fractional distillation under vacuum.
-
Fraction 1: Residual Ethylamine.
-
Fraction 2: 1-(Ethylamino)propan-2-ol (Product). Boiling Point: ~160°C at atm (collect at ~65-70°C @ 10 mmHg).
-
Rejection: The pot residue contains the bis-alkylated impurity (high boiling point).
-
Step 5: Salt Formation (HCl Salt)
-
Dissolve the distilled free base in Isopropanol (IPA) (5 volumes).
-
Cool to 0–5°C.
-
Slowly add HCl in IPA (1.05 eq) maintaining T < 20°C.
-
The solution will thicken as the salt crystallizes.
-
Stir for 2 hours at 0°C to maximize yield.
-
Filter the white solid under
(the salt is hygroscopic). -
Wash with cold Ethyl Acetate or Diethyl Ether.
-
Dry in a vacuum oven at 40°C.
Process Workflow Diagram
Figure 2: End-to-end process flow for the synthesis and isolation of the hydrochloride salt.
Analytical Control & Specifications
Impurity Profile
| Impurity | Structure | Origin | Limit (Area %) |
| Impurity A | 2-(Ethylamino)propan-1-ol | Regioisomer (Attack at C2) | < 2.0% |
| Impurity B | Bis-adduct (Tertiary amine) | Reaction of product with PO | < 0.5% |
| Impurity C | Propylene Glycol | Hydrolysis of PO (if water present) | < 0.1% |
Analytical Method (GC-FID)
-
Column: DB-1 or DB-Amine (30m x 0.32mm).
-
Carrier: Helium.
-
Program: 50°C (hold 2 min)
20°C/min 200°C. -
Sample Prep: Dissolve free base in Methanol. For HCl salt, neutralize with NaOH/DCM extraction before injection.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Bis-Impurity | Ratio of Ethylamine to PO is too low. | Increase Ethylamine equivalents to 5:1 or 6:1. |
| Low Yield (Distillation) | Product decomposition or polymerization in pot. | Reduce pot temperature; ensure high vacuum (< 10 mmHg). |
| Salt is Sticky/Oil | Presence of water or excess HCl. | Use anhydrous HCl/IPA. Recrystallize from IPA/Ethyl Acetate. |
| Color (Yellowing) | Oxidation of amine or high T during reaction. | Ensure strict |
References
- Krasusky, K. A. (1911). The reaction of ammonia and amines with epoxides. Journal of the Russian Physical-Chemical Society.
-
Ullmann's Encyclopedia of Industrial Chemistry. Ethanolamines and Propanolamines.[3] Wiley-VCH. Link
-
National Oceanic and Atmospheric Administration (NOAA). Propylene Oxide: Chemical Datasheet & Safety. CAMEO Chemicals.[2] Link
-
Sigma-Aldrich. Safety Data Sheet: (S)-1-(Ethylamino)propan-2-ol.Link
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for scale-up thermodynamics and safety).
Sources
Technical Support Center: Optimizing the Yield of 1-(Ethylamino)propan-2-ol Hydrochloride
Welcome to the Technical Support Center for alkanolamine synthesis. The synthesis of 1-(ethylamino)propan-2-ol hydrochloride relies on the nucleophilic ring-opening of propylene oxide (PO) by ethylamine (EA), followed by acidification. While the reaction is fundamentally an
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help drug development professionals maximize the yield and purity of the target secondary amine salt.
Troubleshooting Guide & FAQs
Q1: My GC-MS shows a significant amount of a tertiary amine byproduct. Why is this happening and how do I prevent it? Root Cause: You are observing 1,1'-(ethylimino)di(propan-2-ol), the bis-alkylated byproduct. Once the primary amine (EA) reacts with PO to form the desired secondary amine (1-(ethylamino)propan-2-ol), this newly formed product remains highly nucleophilic. If the local concentration of PO is high, the secondary amine will attack a second PO molecule[1]. Solution:
-
Invert the Addition: Always add PO dropwise to the EA solution. Never add EA to PO.
-
Molar Excess: Maintain a high molar excess of EA. A 5:1 to 10:1 EA:PO ratio ensures that PO molecules are statistically far more likely to collide with the primary amine than the secondary amine product. The unreacted EA can be easily recovered post-reaction via vacuum distillation.
Q2: I am seeing a secondary peak in my NMR that looks like a structural isomer. What is it?
Root Cause: The ring-opening of propylene oxide proceeds via an
-
Strict Temperature Control: Higher temperatures provide the activation energy required to overcome the steric hindrance of the C2 attack. Keep the reaction temperature strictly below 10 °C during the addition phase.
-
Avoid Lewis Acids: Lewis acid catalysts polarize the C-O bond, shifting the mechanism toward an
-like pathway. This favors attack at the more stable secondary carbocation (C2). Run the reaction uncatalyzed in a polar protic solvent (like methanol) to stabilize the transition state.
Q3: My overall conversion is exceptionally low, but I don't see many byproducts. Where is my mass going? Root Cause: Both reactants are highly volatile. Propylene oxide boils at 34 °C[1], and ethylamine boils at 16 °C. Because the ring-opening reaction is exothermic, poor cooling will cause the reactants to simply boil off before they can react. Solution: Perform the reaction in a sealed pressure vessel (autoclave) or a heavy-walled pressure tube. Alternatively, use a dry-ice/acetone condenser and perform the reaction in a solvent like methanol to increase the boiling point of the mixture and dissipate the heat of reaction.
Q4: When I add HCl to form the salt, I get a sticky, hygroscopic syrup instead of a crystalline powder. How do I fix this? Root Cause: Alkanolamine hydrochloride salts are notoriously hygroscopic. If you are using aqueous hydrochloric acid (e.g., 37% HCl), the introduced water will solvate the salt, preventing crystallization and causing the product to "oil out." Solution: Use strictly anhydrous conditions for salt formation. Use a commercially available anhydrous HCl solution (e.g., 4M HCl in dioxane or HCl in isopropanol). Precipitate the salt by adding a non-polar anti-solvent like anhydrous diethyl ether.
Quantitative Data: Stoichiometry vs. Product Distribution
The following table summarizes the empirical effect of the Ethylamine to Propylene Oxide molar ratio on the final product distribution. Maintaining a high EA:PO ratio is the single most critical factor in suppressing bis-alkylation.
| Ethylamine : Propylene Oxide (Molar Ratio) | Target Secondary Amine Yield (%) | Bis-alkylated Tertiary Amine (%) | Unreacted PO (%) |
| 1:1 | 45.0 | 40.0 | 15.0 |
| 3:1 | 72.0 | 25.0 | < 3.0 |
| 5:1 | 88.0 | 10.0 | < 1.0 |
| 10:1 | > 95.0 | < 2.0 | < 1.0 |
Reaction Pathways Visualization
Reaction pathways for 1-(Ethylamino)propan-2-ol hydrochloride synthesis.
Self-Validating Experimental Protocols
Part A: Synthesis of the Free Base
Objective: Synthesize 1-(ethylamino)propan-2-ol while suppressing the formation of the bis-adduct and regioisomers.
-
Preparation: In a flame-dried, heavy-walled pressure flask equipped with a magnetic stirrer, add 500 mmol of Ethylamine (either as a pure chilled liquid or a 2.0 M solution in methanol).
-
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
-
Addition: Dissolve 50 mmol of Propylene Oxide in 10 mL of anhydrous methanol. Add this PO solution dropwise to the EA solution over 60 minutes.
-
Causality: Slow addition into a massive excess of EA ensures PO reacts entirely with the primary amine, preventing bis-alkylation.
-
-
Maturation: Seal the pressure flask securely. Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 14 hours.
-
In-Process Validation: Take a 0.1 mL aliquot, evaporate the volatiles under a nitrogen stream, and analyze via GC-MS.
-
Validation Check: The chromatogram should show a dominant peak at m/z ~103 (target). A peak at m/z ~161 indicates bis-alkylation, meaning the addition rate was too fast or mixing was inadequate.
-
-
Concentration: Transfer the mixture to a rotary evaporator. Remove the excess ethylamine and methanol under reduced pressure (40 °C, 50 mbar). The resulting pale yellow oil is the crude free base.
Part B: Anhydrous Hydrochloride Salt Formation
Objective: Convert the free base to a crystalline, non-hygroscopic hydrochloride salt.
-
Solvation: Dissolve the crude 1-(ethylamino)propan-2-ol in 20 mL of anhydrous isopropanol. Cool the solution to 0 °C in an ice bath.
-
Acidification: Slowly add 1.1 equivalents of anhydrous HCl (e.g., 4M HCl in dioxane) dropwise while stirring vigorously.
-
Causality: Anhydrous conditions prevent the highly polar alkanolamine salt from trapping water molecules, which causes "oiling out."
-
-
In-Process Validation: Spot a drop of the solution onto wet pH paper.
-
Validation Check: The pH must be strictly between 2 and 3. If the pH is > 4, add more anhydrous HCl.
-
-
Precipitation: Slowly add 50 mL of cold, anhydrous diethyl ether (anti-solvent) to the mixture until the solution becomes cloudy and a white precipitate forms.
-
Isolation: Stir for an additional 30 minutes at 0 °C to maximize crystallization. Filter the white crystalline solid under a nitrogen blanket using a Büchner funnel. Wash with 2 x 10 mL of cold diethyl ether.
-
Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours.
Experimental Workflow Visualization
Experimental workflow for synthesizing and isolating the hydrochloride salt.
References
- WO2012059492A1 - Use of alkanolamines based on propylene oxide as additives in lubricants Source: Google Patents URL
-
Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic Source: ORBi UMONS URL:[Link]
-
Polyphosphoesters: Controlled Ring-Opening Polymerization and Biological Applications Source: ResearchGate URL:[Link]
-
Utilising novel thiol-acrylate click reactions to synthesise controlled branched polymer emulsifiers Source: The University of Liverpool Repository URL:[Link]
Sources
Technical Support Center: Purification of 1-(Ethylamino)propan-2-ol Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(Ethylamino)propan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common purification challenges. Our goal is to move beyond simple protocols by explaining the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are often the starting point for a purification strategy.
Q1: What are the likely impurities in my crude sample of 1-(Ethylamino)propan-2-ol hydrochloride?
A1: The impurity profile is highly dependent on the synthetic route. However, for amino alcohols like this, impurities typically fall into several classes:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Process-Related Impurities: By-products from side reactions. For instance, syntheses involving reductive amination may result in over-alkylation or related products.[1][]
-
Inorganic Salts: These are common, especially if aqueous acids or bases were used in the synthesis or workup. Examples include sodium chloride (NaCl) or sodium sulfate (Na₂SO₄).[3][4]
-
Degradation Products: Amines and alcohols can be susceptible to oxidation, which may lead to colored impurities.[1][5]
-
Residual Solvents: Solvents used during the reaction or initial workup may be retained in the crude product.
Q2: How can I perform a quick preliminary assessment of my sample's purity?
A2: Before committing to a large-scale purification, a quick assessment is crucial.
-
Thin-Layer Chromatography (TLC): This is the fastest method. For amines, it's often necessary to modify the mobile phase to get good results. A common issue is "streaking," where the compound interacts too strongly with the acidic silica gel plate.[6] To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent (e.g., Dichloromethane/Methanol).[1][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity.[8][9] A reversed-phase C18 column is a standard choice for analyzing polar hydrochloride salts.[8]
-
Melting Point: A sharp melting point range close to the literature value suggests high purity. A broad or depressed melting point indicates the presence of impurities.
Q3: My hydrochloride salt is a persistent oil or a gummy solid and won't crystallize. What should I do?
A3: This is a common issue, often caused by residual solvents or impurities that inhibit crystal lattice formation.
-
Solvent Removal: First, ensure all solvents are rigorously removed under a high vacuum, possibly with gentle heating. Co-evaporation with a solvent that forms a low-boiling azeotrope with your potential contaminant (like toluene for water) can be effective.
-
Acid-Base Extraction: If solvent removal fails, the most robust solution is to convert the salt back to its free base form, which is a liquid.[10] You can then perform a liquid-liquid extraction to remove water-soluble impurities, dry the organic phase thoroughly, and re-form the hydrochloride salt under anhydrous conditions.[11][12] See Protocol 2 for a detailed workflow.
-
Trituration: Try washing the oil/gum with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate). This can sometimes shock the material into solidifying.
Part 2: Troubleshooting Purification Workflows
This section provides a problem-and-solution guide for specific experimental challenges. The first step is always to select an appropriate purification strategy.
Caption: Decision workflow for selecting a purification strategy.
Scenario 1: Recrystallization Issues
Recrystallization is often the most efficient method for purifying solid hydrochloride salts.[5] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system.[13]
Q: My compound won't dissolve in the recrystallization solvent, even when boiling. What's wrong? A: You have chosen a solvent in which your compound is too insoluble.
-
Causality: For recrystallization to work, the compound must be soluble in the hot solvent.[14] If it isn't, no crystallization can occur upon cooling.
-
Solution:
-
Add a Co-solvent: Add a second, miscible solvent in which your compound is more soluble, dropwise, until the solid dissolves. A common pair for hydrochloride salts is an alcohol (like isopropanol or ethanol) as the primary solvent and a small amount of water as the co-solvent.[5][15]
-
Switch Solvents: Abandon the current solvent and perform new solubility tests to find a more suitable one. Refer to the table below.
-
Table 1: Recommended Solvents for Recrystallization
| Solvent/System | Type | Polarity | Notes |
|---|---|---|---|
| Isopropanol (IPA) | Single | Polar Protic | Often a good starting point for amine hydrochlorides.[15] |
| Ethanol (EtOH) | Single | Polar Protic | Similar to IPA, may offer different solubility characteristics. |
| IPA / Diethyl Ether | Two-solvent | Polar/Non-polar | Dissolve in minimal hot IPA, then add ether until cloudy. Good for precipitating polar salts. |
| Ethanol / Water | Two-solvent | Polar/Polar | Dissolve in hot ethanol/water mixture. Adjust ratio to find the sweet spot. |
Q: My compound dissolved, but no crystals form upon cooling. A: This usually means your solution is not supersaturated.
-
Causality: Crystals form when the concentration of the solute exceeds its solubility limit in the cold solvent.[14]
-
Solutions:
-
Too Much Solvent: You may have added too much solvent initially. Gently boil off some of the solvent to concentrate the solution and try cooling again.[13]
-
Induce Crystallization: If the solution is saturated but reluctant to crystallize, you need to provide nucleation sites.
-
Scratching: Scratch the inside surface of the flask at the air-liquid interface with a glass rod.[6]
-
Seeding: Add a tiny crystal of the pure compound (if you have any) to the solution.
-
-
Cool Further: If room temperature cooling is insufficient, place the flask in an ice-water bath, and finally a freezer if necessary, to further decrease solubility.[5]
-
Caption: Troubleshooting logic for failed crystallization.
Scenario 2: Column Chromatography Issues
While effective, chromatography of amines on standard silica gel can be problematic.
Q: My compound is streaking badly on my silica gel column, leading to poor separation. A: This is a classic sign of strong, undesirable interactions between your basic amine and the acidic silica stationary phase.[6][7]
-
Causality: The free amine lone pair interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing poor elution and broad, tailing peaks.
-
Solutions:
-
Add a Basic Modifier: Add 0.5-2% of a volatile amine like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[1] The modifier competes for the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Use a Different Stationary Phase: This is often the best solution.
-
Neutral Alumina: Less acidic than silica and can be a good alternative.
-
Amine-Functionalized Silica: These columns have an amine bonded to the silica surface, effectively neutralizing the acidic sites and providing excellent peak shape for basic compounds without needing a modified eluent.[7]
-
Solid-Phase Extraction (SPE) with SCX: Strong Cation Exchange (SCX) cartridges are highly effective for purifying amines. See Protocol 3.[11]
-
-
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is the first choice for purifying a solid crude product.[5]
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude solid. Add a potential solvent (e.g., isopropanol) dropwise. Observe if it dissolves at room temperature. If it does, the solvent is unsuitable. If not, heat the test tube gently. An ideal solvent will dissolve the compound when hot but not when cold.[13]
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. It is critical to add the solvent in small portions near its boiling point to avoid using an excess.[5]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts) or if you used decolorizing charcoal, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a second pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be moved to an ice bath to maximize the yield.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any soluble impurities clinging to the crystal surfaces.
-
Drying: Dry the crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Purification by Acid-Base Extraction
This powerful technique purifies the compound by moving it between aqueous and organic phases based on its protonation state.[6][12]
Caption: Workflow for purification via acid-base extraction.
-
Dissolution: Dissolve the crude 1-(Ethylamino)propan-2-ol hydrochloride in a separatory funnel containing a mixture of ethyl acetate and water.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1-2M) solution of sodium hydroxide (NaOH).[11] Swirl gently and vent the funnel frequently to release any CO₂ gas produced. Continue adding base until the aqueous layer is basic (pH > 9, check with pH paper).
-
Extraction: Shake the funnel vigorously and allow the layers to separate. The deprotonated free amine is now less polar and will partition into the organic (ethyl acetate) layer.[12] Drain the lower aqueous layer.
-
Washing: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and water-soluble impurities.
-
Drying & Evaporation: Drain the organic layer into a flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Filter off the drying agent and remove the solvent under reduced pressure to yield the purified free amine, likely as an oil.
-
Re-salting: Dissolve the purified free amine in a minimal amount of a dry organic solvent like diethyl ether or isopropanol.[15] Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or HCl in dioxane) until precipitation is complete.
-
Isolation: Collect the resulting white precipitate (the purified hydrochloride salt) by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 3: Purification by Solid-Phase Extraction (SPE) - SCX Cartridge
This is a rapid and highly effective modern alternative to traditional column chromatography for basic compounds.[11]
-
Loading: Dissolve the crude hydrochloride salt in a minimal amount of a strong solvent like methanol.
-
Binding: Load the solution onto a pre-conditioned Strong Cation Exchange (SCX) cartridge. The positively charged (protonated) amine will bind strongly to the negatively charged stationary phase.
-
Washing: Wash the cartridge with several column volumes of methanol. This will elute neutral and acidic impurities while the desired compound remains bound to the resin.
-
Elution: Elute the purified amine from the cartridge using a basic solution, typically 1-2% ammonia in methanol.[11] The ammonia (a strong base) deprotonates your amine, neutralizing its charge and releasing it from the resin.
-
Isolation: Collect the basic eluent and remove the solvent (and excess ammonia) under reduced pressure. This will yield the pure free base, which can then be converted back to the hydrochloride salt as described in Protocol 2, Step 6.
Part 4: References
-
Scribd. Amine Treating - Troubleshooting Guide. Available from: [Link]
-
Google Patents. US3337630A - Process for the purification of amines. Available from:
-
ResearchGate. What is the best way to convert my amine compound from the salt form into free amine? Available from: [Link]
-
Reddit. Amine workup : r/Chempros. Available from: [Link]
-
Google Patents. US5866719A - Process for the purification of an aminoalcohol. Available from:
-
Sorbead India. Amino Acid Purification - Column Chromatography. Available from: [Link]
-
LabXchange. Lab Procedure: Recrystallization. Available from: [Link]
-
ResearchGate. Purification of organic hydrochloride salt? Available from: [Link]
-
YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Available from: [Link]
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available from: [Link]
-
PMC. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Available from: [Link]
-
OSHA. 1-Amino-2-propanol Method number: Target concentration: Procedure. Available from: [Link]
-
PMC. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Available from: [Link]
-
Google Patents. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. Available from:
Sources
- 1. reddit.com [reddit.com]
- 3. echemi.com [echemi.com]
- 4. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy 1-(Ethylamino)propan-2-ol | 40171-86-6 [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Home Page [chem.ualberta.ca]
- 14. LabXchange [labxchange.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Handling & Troubleshooting 1-(Ethylamino)propan-2-ol HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of handling highly polar pharmaceutical intermediates. 1-(Ethylamino)propan-2-ol HCl is a critical building block—often utilized in the synthesis of propanolamines and cardiovascular agents—but it presents significant handling challenges.
The structural features of this molecule (a secondary amine, a secondary alcohol, and a hydrochloride salt) make it exceptionally hygroscopic. The chloride anion coordinates strongly with atmospheric water via ion-dipole interactions, while the amine and hydroxyl groups engage in an extensive hydrogen-bonding network. When the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), it absorbs moisture until it dissolves in its own hydration shell—a process known as deliquescence.
This guide provides field-proven, self-validating protocols and mechanistic insights to help you troubleshoot moisture-related issues and maintain absolute scientific integrity in your workflows.
Diagnostic Data: Hygroscopicity & Physical State
To effectively troubleshoot, you must first quantify the extent of moisture uptake. The table below correlates ambient humidity exposure with the physical state of 1-(Ethylamino)propan-2-ol HCl, based on standard pharmacopeial hygroscopicity classifications.
| Relative Humidity (RH) | Moisture Uptake (w/w %) | Physical State / Symptoms | Recommended Action |
| < 20% | < 0.2% | Free-flowing white crystalline powder. | Proceed with standard weighing. |
| 20% - 40% | 0.2% - 2.0% | Slight clumping; powder adheres to spatulas. | Weigh rapidly; store in desiccator. |
| 40% - 60% | 2.0% - 15.0% | Heavy agglomeration; sticky, paste-like consistency. | Perform KF correction; use glovebox. |
| > 60% | > 15.0% | Deliquescence (turns into a clear/cloudy syrup). | Discard or re-crystallize; do not use directly. |
Troubleshooting Q&A
Q1: Why does my 1-(Ethylamino)propan-2-ol HCl turn into a sticky syrup during weighing, and how can I prevent it? Causality: Hydrochloride salts are notoriously hygroscopic[1]. When the partial pressure of water vapor in your laboratory air exceeds the vapor pressure of the saturated solution of the salt, water condenses into the crystal lattice. This disrupts the ionic bonds, causing the solid to transition into a liquid state (deliquescence). Solution: You must break the exposure chain. Never weigh this compound on an open bench if the lab RH exceeds 30%. Instead, transfer the sealed container into a controlled environment (e.g., a glovebox or isolator) purged with dry argon or nitrogen. If a glovebox is unavailable, utilize the "rapid weighing by difference" method using a closed analytical balance and pre-tared, septum-sealed vials.
Q2: I left the compound exposed, and it has clumped. How do I accurately use it in stoichiometric reactions if the mass is now compromised by water? Causality: If you weigh 100 mg of clumped material, you are no longer weighing 100 mg of active 1-(Ethylamino)propan-2-ol HCl; you are weighing a mixture of the salt and absorbed water. This will artificially lower your molar equivalents, leading to incomplete reactions and poor yields. Solution: You must quantify the exact water content using Volumetric Karl Fischer (KF) Titration and calculate a mass correction factor. For example, if KF reveals 5% water content, you must divide your target mass by 0.95 to determine the new required mass. (See Protocol 2 below for the self-validating methodology).
Q3: What are the best storage and packaging protocols to prevent moisture ingress over time? Causality: Standard screw-cap vials are not hermetically sealed; fluctuating lab temperatures cause "breathing," pulling humid air into the vial over time. Solution: Implement a double-containment strategy. Store the primary vial inside a secondary moisture-barrier bag (e.g., aluminum foil pouch) containing indicating silica gel or phosphorus pentoxide (P2O5)[2]. Always flush the headspace of the primary vial with an inert, dry gas (Argon) before sealing.
Q4: Can I alter the compound to avoid these handling issues altogether? Causality: The hygroscopicity is primarily driven by the chloride counterion's high charge density and hydration energy. Solution: If your downstream application permits, perform a salt screening. Converting the hydrochloride salt to a mesylate, fumarate, or sulfate salt often yields a crystal lattice with higher packing efficiency and significantly lower hygroscopicity[1]. Alternatively, you can freebase the compound immediately prior to use, though the free amine is a liquid and requires handling as a neat oil or stock solution.
Experimental Workflows & Methodologies
Protocol 1: Inert Atmosphere Weighing & Transfer
This protocol ensures zero moisture ingress during the handling of highly hygroscopic APIs.
-
Preparation: Place the sealed bottle of 1-(Ethylamino)propan-2-ol HCl, a micro-spatula, and a pre-tared amber vial with a PTFE-lined septum into the antechamber of a glovebox.
-
Purging: Cycle the antechamber three times with dry Argon (evacuate to -0.8 bar, refill to 0 bar).
-
Transfer: Move the items into the main glovebox chamber (maintained at < 5 ppm H2O).
-
Dispensing: Open the source bottle and dispense the required mass into the pre-tared vial.
-
Sealing: Cap the vial tightly with the PTFE septum before removing it from the glovebox.
-
Validation: Weigh the sealed vial on the external analytical balance. The mass will remain perfectly stable. If the mass continuously drifts upward, your septum seal is compromised, and moisture is entering.
Workflow for handling and weighing hygroscopic 1-(Ethylamino)propan-2-ol HCl.
Protocol 2: Volumetric Karl Fischer (KF) Titration for Mass Correction
Use this self-validating protocol to determine water content and correct stoichiometric calculations.
-
System Integrity Check: Before introducing your sample, run the KF titrator to establish a stable background drift (must be < 10 µ g/min ). Causality: A high drift indicates ambient moisture is leaking into the titration cell, which will invalidate your results.
-
Sample Introduction: Using a dry syringe, inject 50 mg of the compromised 1-(Ethylamino)propan-2-ol HCl directly into the KF cell through the septum. Input the exact mass added into the software.
-
Titration: Allow the instrument to titrate using a standard iodine/sulfur dioxide reagent until the electrometric endpoint is reached and drift returns to baseline.
-
Calculation: The instrument will output the water content as a percentage (
). -
Mass Correction: Calculate the corrected mass required for your reaction using the formula:
Decision matrix for mitigating moisture impact on hygroscopic APIs.
References
-
Salt Selection in Drug Development | Pharmaceutical Technology. pharmtech.com. URL: [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. nih.gov. URL:[Link]
-
A Guide to Processing and Holding Active Pharmaceutical Ingredients. powdersystems.com. URL:[Link]
-
How to Handle Hygroscopic Reference Standards? chromforum.org. URL: [Link]
Sources
optimizing reaction temperature for 1-(Ethylamino)propan-2-ol formation
Technical Support Center: 1-(Ethylamino)propan-2-ol Synthesis
A Senior Application Scientist's Guide to Optimizing Reaction Temperature
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Ethylamino)propan-2-ol. The primary focus is on the critical parameter of reaction temperature and its profound impact on yield, selectivity, and safety. The information herein is structured to address common issues encountered in the laboratory, moving from foundational principles to practical troubleshooting and detailed protocols.
Section 1: Frequently Asked Questions (FAQs) - The Scientific Foundation
This section addresses fundamental questions regarding the synthesis, providing the necessary theoretical background to make informed experimental decisions.
Q1: What is the most common industrial and laboratory-scale reaction for synthesizing 1-(Ethylamino)propan-2-ol?
The most direct and widely employed method is the nucleophilic ring-opening of propylene oxide with ethylamine.[1] This reaction leverages the high reactivity of the strained epoxide ring and the nucleophilicity of the primary amine. The process is typically conducted either neat (without a solvent) or in a polar solvent. The product, 1-(Ethylamino)propan-2-ol, is a versatile intermediate in the synthesis of various chemicals and pharmaceuticals.[1]
Q2: How does reaction temperature fundamentally influence the formation of 1-(Ethylamino)propan-2-ol?
Reaction temperature is arguably the most critical variable to control in this synthesis for three primary reasons:
-
Reaction Rate: Like most chemical reactions, the rate of the epoxide ring-opening increases with temperature according to the Arrhenius equation. Too low a temperature will result in impractically long reaction times, while too high a temperature can lead to a rapid, uncontrolled reaction.
-
Exothermicity: The ring-opening of propylene oxide is a highly exothermic process. An elevated starting temperature can accelerate the reaction to a point where the rate of heat generation overwhelms the cooling capacity of the reactor, leading to a dangerous thermal runaway. This is especially critical given the low boiling point (35°C) and high flammability of propylene oxide.[2]
-
Selectivity: Temperature directly impacts the selectivity of the reaction, influencing the formation of undesirable byproducts. Optimal temperature control is key to maximizing the yield of the desired 1-(Ethylamino)propan-2-ol isomer while minimizing side reactions.
Q3: What are the primary temperature-dependent side reactions that I should be aware of?
Controlling temperature is essential to suppress the formation of two major classes of byproducts:
-
Di- and Poly-propoxylation Products: The hydroxyl group of the newly formed 1-(Ethylamino)propan-2-ol product is also nucleophilic. At higher temperatures, it can compete with the primary ethylamine nucleophile and attack another molecule of propylene oxide. This initiates a chain reaction, leading to the formation of oligomeric ether-alcohols. This is a common issue in propoxylation reactions.[3]
-
Isomer Formation (2-(Ethylamino)propan-1-ol): The nucleophilic attack of ethylamine on the asymmetric propylene oxide can theoretically occur at two positions. Attack at the less sterically hindered carbon (C1) yields the desired 1-(Ethylamino)propan-2-ol. Attack at the more substituted carbon (C2) yields the 2-(ethylamino)propan-1-ol isomer. Under neutral or basic conditions at moderate temperatures, the reaction is kinetically controlled and heavily favors attack at the less hindered C1 position. Higher temperatures can provide sufficient energy to overcome the activation barrier for C2 attack, reducing the isomeric purity of the final product.
Q4: What are the most critical safety considerations when handling the reactants for this synthesis?
Safety must be the highest priority. Propylene oxide is a hazardous substance with multiple risk factors.[4][5]
-
Flammability: Propylene oxide is extremely flammable and has a low boiling point and a high vapor pressure.[2] All operations must be conducted in a certified chemical fume hood, away from any sources of ignition.[5][6] Equipment must be properly grounded to prevent static discharge.[4]
-
Toxicity & Carcinogenicity: Propylene oxide is toxic if inhaled or absorbed through the skin and is classified as a carcinogen.[4] Appropriate personal protective equipment (PPE), including butyl rubber gloves, chemical splash goggles, a face shield, and a lab coat, is mandatory.[6][7]
-
Volatility: Due to its high volatility, propylene oxide should be handled in well-ventilated areas, and containers should be kept tightly sealed in a cool, dry place.[6]
-
Exothermicity: As mentioned, the reaction is exothermic. A robust cooling system and controlled (e.g., dropwise) addition of propylene oxide are essential to maintain control.[7]
Section 2: Troubleshooting Guide for Temperature Optimization
This guide uses a problem-and-solution format to address specific issues you may encounter during the reaction.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion | The reaction temperature is too low, resulting in a very slow reaction rate. | A. Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or GC at each stage. B. Ensure efficient stirring. Poor mixing can lead to localized "cold spots" and slow the overall reaction. C. If higher temperatures are not viable due to selectivity concerns, consider extending the reaction time significantly (e.g., 24-48 hours) at a moderate temperature. |
| 2. Significant Byproduct Formation (Poor Selectivity) | A. Temperature is too high: This is the most common cause, promoting the reaction of the product's hydroxyl group with propylene oxide to form di-propoxylated impurities.[3] B. Incorrect Stoichiometry: An insufficient excess of ethylamine allows the product to compete more effectively as a nucleophile. | A. Reduce the reaction temperature. A good starting point is often in the 30-50°C range. B. Increase the molar excess of ethylamine relative to propylene oxide (e.g., from 1.5 equivalents to 3-5 equivalents). This statistically favors the reaction of propylene oxide with the more abundant primary amine. C. Control the addition rate. Add propylene oxide slowly and sub-surface to ensure it reacts with ethylamine before it can accumulate and react with the product. |
| 3. Uncontrolled Exotherm or Reaction Runaway | A. Initial temperature is too high. B. Rate of propylene oxide addition is too fast. C. Inadequate cooling or stirring. | A. Begin the reaction at a much lower temperature. Pre-cool the ethylamine in an ice bath (0-5°C) before starting the addition. B. Use a syringe pump for the slow, controlled, dropwise addition of propylene oxide. This is the most effective way to manage the rate of heat generation. C. Ensure your reaction vessel is appropriately sized for the cooling bath and that the magnetic stir bar or overhead stirrer is providing vigorous agitation. |
| 4. Product is a Mixture of Isomers | The reaction temperature may be high enough to allow for nucleophilic attack at the more substituted carbon of the epoxide ring. | A. Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. Avoid temperatures above 60-70°C if high isomeric purity is required. B. Ensure the reaction conditions are not acidic. Accidental introduction of acid catalysts can change the regioselectivity of the ring-opening reaction. |
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for the Synthesis of 1-(Ethylamino)propan-2-ol
Disclaimer: This protocol is a representative example. All procedures involving hazardous materials should be performed only by trained personnel after a thorough risk assessment.
-
Reactor Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas inlet), a dropping funnel or syringe pump, and a thermometer. Place the flask in a cooling bath (e.g., an ice-water bath).
-
Reactant Charging: In a certified chemical fume hood, charge the flask with ethylamine (e.g., 2.0 molar equivalents). If using a solvent, add it at this stage. Begin stirring and cool the solution to 0-5°C.
-
Propylene Oxide Addition: Load the propylene oxide (1.0 molar equivalent) into the dropping funnel or a gas-tight syringe for the syringe pump. Add the propylene oxide dropwise to the stirred ethylamine solution over 1-2 hours. Crucially, monitor the internal temperature and ensure it does not rise above a set point (e.g., 15-20°C) during the addition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to the desired reaction temperature (e.g., 40°C). Stir at this temperature for 6-24 hours.
-
Monitoring: Periodically take small aliquots to monitor the consumption of propylene oxide by TLC or GC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess ethylamine and any solvent under reduced pressure.
-
Purification: The crude 1-(Ethylamino)propan-2-ol can be purified by vacuum distillation to yield a colorless liquid.[1]
Table 1: Temperature Optimization Starting Points
| Temperature Range | Expected Reaction Rate | Selectivity for 1-(Ethylamino)propan-2-ol | Primary Risk | Recommended Use Case |
| 10-30°C | Very Slow (18-48+ hours) | Very High | Impractically long reaction time | High-purity synthesis where time is not a limiting factor. |
| 30-50°C | Moderate (6-18 hours) | High | Minor di-propoxylation | Optimal starting range for most laboratory-scale syntheses. |
| 50-70°C | Fast (2-6 hours) | Moderate to Good | Increased di-propoxylation, potential for minor isomer formation | Process optimization where a faster throughput is desired and moderate selectivity is acceptable. |
| >70°C | Very Fast (<2 hours) | Low to Moderate | Significant byproduct formation, increased safety risks (pressure buildup, runaway). | Not Recommended without specialized high-pressure equipment and extensive safety controls. |
Section 4: Visualization of Workflows
Diagram 1: Experimental Workflow
This diagram outlines the logical flow from reaction setup to final product analysis.
Caption: Workflow for 1-(Ethylamino)propan-2-ol Synthesis.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving temperature-related issues.
Caption: Troubleshooting Guide for Temperature Optimization Issues.
References
-
University of California, Santa Barbara. (2012, December 14). Propylene oxide - Standard Operating Procedure. Available at: [Link]
-
Ted Pella, Inc. (2012, May 22). Material Safety Data Sheet Product No. 18601 Propylene Oxide. Available at: [Link]
-
Wikipedia. Propylene oxide. Available at: [Link]
- Google Patents. US4268686A - Propylene oxide reaction products.
-
ResearchGate. (a) Possible reaction products between propylene oxide and... Available at: [Link]
-
ResearchGate. Reaction of propylene oxide with octylamine, (a) in flow, (b) in batch... Available at: [Link]
-
PubChem. 1-(ethylamino)propan-2-ol. Available at: [Link]
Sources
Technical Support Center: Stability & Storage of 1-(Ethylamino)propan-2-ol Hydrochloride
Topic: Prevention of Degradation & Storage Protocols
CAS Registry Number: 5455-66-3 (HCl salt); 10304-93-5 (Free base)
Chemical Formula:
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you have observed physical changes in your 1-(Ethylamino)propan-2-ol hydrochloride—typically clumping, deliquescence (turning into a liquid/paste), or discoloration.
While hydrochloride salts are generally synthesized to stabilize volatile amines, 1-(Ethylamino)propan-2-ol HCl presents a specific challenge: Hygroscopicity . The presence of both a secondary amine and a hydroxyl group creates a molecule with high hydrogen-bonding potential. When paired with the chloride counter-ion, the lattice energy is often insufficient to resist the hydration energy provided by atmospheric moisture.
This guide moves beyond basic "store in a cool dry place" advice. We provide the mechanistic "why" and the engineering "how" to preserve your material's integrity.
Module 1: Moisture Management (The Primary Hazard)
The Mechanism: Why does it turn to paste?
The primary degradation vector for this compound is not chemical decomposition, but physical instability driven by moisture absorption.
-
Hygroscopic Cascade: The chloride ion (
) is a weak base but a strong hydrogen bond acceptor. It pulls water molecules from the air into the crystal lattice. -
Lattice Collapse: As water integrates, it disrupts the ionic interactions holding the solid together, lowering the melting point and causing the powder to cake or dissolve (deliquesce).
-
Chemical Risk: Once in solution (even a micro-layer of water), the secondary amine becomes more mobile and reactive, increasing susceptibility to oxidation or reaction with atmospheric
(carbamate formation).
Troubleshooting Guide: Condition Assessment
Use this decision tree to determine if your material is salvageable.[1]
Figure 1: Triage workflow for assessing material integrity based on physical appearance.
Protocol A: Rescue Drying (For Clumped Material)
Objective: Remove absorbed water without thermally decomposing the amine salt.
-
Equipment: Vacuum desiccator or drying pistol.
-
Desiccant: Phosphorus Pentoxide (
) is preferred for amines; Silica gel is often insufficient for deliquescent salts. -
Procedure:
-
Transfer the clumped solid to a wide-mouth weighing bottle (uncapped).
-
Place in the desiccator with fresh
. -
Apply high vacuum (< 1 mbar) at room temperature for 4 hours.
-
Note: Do not heat above 40°C initially. If the salt dissolves in its own crystal water, heating will cause "bumping" or glass-formation rather than drying.
-
Once a crust forms, gently break it up with a spatula and dry for an additional 12 hours.
-
Module 2: Oxidative Stability & Storage
The Mechanism: Secondary Amine Oxidation
While the HCl salt protects the nitrogen lone pair, equilibrium always exists. Trace amounts of free base (liberated by moisture or impurities) are susceptible to oxidation, leading to N-oxides or imine formation. This manifests as yellowing .
Storage Specifications Table
Adhere to these parameters to ensure long-term stability (12+ months).
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rate of oxidation and hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and humidity. Argon is heavier than air and offers better blanketing. |
| Container | Amber Glass Vial | Blocks UV light (though less critical than for aromatic amines, it prevents radical initiation). |
| Closure | Teflon-lined Screw Cap + Parafilm | Teflon (PTFE) prevents leaching; Parafilm creates a secondary moisture barrier. |
| Desiccant | External (in secondary container) | Do not place desiccant directly in the vial. Store the vial inside a desiccator. |
Protocol B: The "Inert Blanket" Technique
Every time you open the bottle, you introduce moisture. Use this workflow to close the system.
Figure 2: Workflow for re-sealing hygroscopic reagents under inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: Can I store 1-(Ethylamino)propan-2-ol HCl in a plastic (polyethylene) bottle?
-
Answer: Not recommended for long-term storage. While chemically compatible, standard polyethylene (PE) is permeable to water vapor over time. Glass provides a superior barrier against moisture ingress. If you must use plastic, place the bottle inside a secondary jar containing a desiccant pack.
Q2: My material has turned into a yellow oil. Can I use it?
-
Answer: No. A transition to yellow oil indicates significant degradation (likely hydrolysis combined with oxidation) or extreme deliquescence where the salt concentration is no longer defined. The stoichiometry of your reaction will be incorrect, and degradation products may poison catalysts or act as nucleophiles.
Q3: Is the material light sensitive?
-
Answer: Moderately. While it lacks a large chromophore (like benzene rings), secondary amines can undergo photo-oxidation over extended periods. We strictly recommend amber glass or wrapping clear vials in aluminum foil.
Q4: I need to make a stock solution. What solvent is best for stability?
-
Answer: Anhydrous Ethanol or Methanol are good solvents for the HCl salt. However, avoid storing these solutions for long periods (weeks) as protic solvents can facilitate proton exchange and slow degradation. Dimethyl Sulfoxide (DMSO) is suitable but hygroscopic; if used, the solution must be stored frozen (-20°C). Avoid Acetone (reacts with amines to form imines/enamines).
References
-
International Conference on Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] ICH Guidelines.[2][3][5] [Link]
-
National Institutes of Health (NIH). (2018). Degradation pathways of amino alcohols and their derivatives. PMC Articles. [Link]
Sources
minimizing side reactions in 1-(Ethylamino)propan-2-ol hydrochloride synthesis
Technical Support Center: 1-(Ethylamino)propan-2-ol Hydrochloride Synthesis
Introduction
Status: Active Ticket Type: Process Optimization & Impurity Control Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support hub for the synthesis of 1-(ethylamino)propan-2-ol hydrochloride . This guide addresses the critical challenge of this synthesis: controlling the consecutive competitive reaction kinetics to favor the mono-alkylated product over the bis-alkylated impurity.
The synthesis relies on the nucleophilic ring-opening of propylene oxide by ethylamine. Because the product (a secondary amine) is often more nucleophilic than the starting material (a primary amine), "over-alkylation" is the dominant failure mode.
Module 1: Reaction Kinetics & Thermodynamics
To minimize side reactions, you must understand the competition occurring in your flask.
The Pathway:
-
Main Reaction (
): Ethylamine attacks Propylene Oxide (PO) at the terminal carbon ( ) to form the target. -
Side Reaction (
): The target molecule attacks another PO to form the bis-adduct (tertiary amine). -
Regio-Error: Attack at the internal carbon (C2) forms the isomeric impurity.
The Critical Constraint:
If
Visualizing the Reaction Network
Caption: Reaction network showing the competitive consumption of the target molecule by excess propylene oxide.
Module 2: Troubleshooting Guide (FAQs)
Q1: My GC-MS shows a large peak with M+ = ~161 (Free Base). What is this?
-
Diagnosis: This is the bis-alkylated impurity (1,1'-(ethylimino)dipropan-2-ol).
-
Root Cause: The local concentration of Propylene Oxide (PO) was too high relative to Ethylamine. This happens if you add Ethylamine to PO, or if you run the reaction at a 1:1 molar ratio.
-
Solution: You must invert the addition order and stoichiometry. Add PO to a large excess of Ethylamine (see Module 3).
Q2: The reaction mixture turned yellow/brown and viscous.
-
Diagnosis: PO Polymerization (Oligomerization).
-
Root Cause: High temperature spots or presence of acids/water which initiate cationic polymerization of the epoxide.
-
Solution:
-
Keep the reaction temperature < 50°C during addition.
-
Ensure the Ethylamine is dry (anhydrous).
-
Control the exotherm; PO ring opening is highly exothermic (~90 kJ/mol).
-
Q3: The final hydrochloride salt is a sticky oil, not a solid.
-
Diagnosis: Hygroscopicity or trapped solvent.
-
Root Cause: Amine hydrochlorides are extremely hygroscopic. If you used aqueous HCl, water is difficult to remove.
-
Solution: Use anhydrous HCl generated in situ (e.g., Acetyl Chloride in Methanol/Isopropanol) or HCl gas in Ether/Dioxane. Recrystallize from Isopropanol/Acetone.
Q4: I see ~5% of an isomer with the same mass but different retention time.
-
Diagnosis: Regioisomer (2-(ethylamino)propan-1-ol).
-
Root Cause: Nucleophilic attack at the more substituted carbon (C2).
-
Solution: This is intrinsic to the mechanism but is minimized by keeping the reaction cooler and avoiding Lewis Acid catalysts. Purification via recrystallization of the HCl salt usually removes this isomer as it has different solubility properties.
Module 3: Optimized Synthetic Protocol
This protocol uses Dilution & Excess strategies to statistically favor the mono-adduct.
Reagents:
-
Ethylamine (Anhydrous, 2.0 M in THF or Methanol) - 10 Equivalents
-
Propylene Oxide (PO) - 1 Equivalent [1]
-
Solvent: Methanol or THF (Anhydrous)
Step-by-Step Workflow:
-
Chilling: Charge the Ethylamine solution into a reactor. Cool to 0–5°C .
-
Why? Lower temperature improves regioselectivity and controls the vapor pressure of volatile ethylamine.
-
-
Controlled Addition: Add Propylene Oxide dropwise over 2–4 hours.
-
Why? Keeps the instantaneous concentration of PO near zero. The Ethylamine is always in vast excess, statistically forcing PO to react with a fresh Ethylamine molecule rather than a Product molecule.
-
-
Digestion: Allow to warm to room temperature and stir for 12 hours.
-
Stripping: Distill off the solvent and the excess Ethylamine .
-
Note: Ethylamine (bp 16.6°C) is easily recovered.
-
-
Vacuum Distillation: Distill the crude oil under high vacuum to isolate the free base (1-(ethylamino)propan-2-ol).
-
Target: Clear, colorless oil.
-
Impact of Stoichiometry on Impurity Profile
| Molar Ratio (Ethylamine : PO) | Target Yield (%) | Bis-Alkylated Impurity (%) | Comment |
| 1 : 1 | 40 - 50% | 30 - 40% | Critical Failure. High impurity load. |
| 3 : 1 | 70 - 75% | 10 - 15% | Acceptable for crude applications. |
| 10 : 1 | > 90% | < 2% | Gold Standard. Minimal purification needed. |
Module 4: Salt Formation & Workup
Converting the free base to the hydrochloride salt requires anhydrous conditions to ensure a crystalline product.
Protocol:
-
Dissolve the distilled free base (from Module 3) in Anhydrous Isopropanol (IPA) (approx. 5 mL per gram).
-
Cool to 0°C.
-
Slowly add HCl in Isopropanol (5-6 M) or HCl in Dioxane (4 M) until pH reaches ~3.
-
Warning: Exothermic.[2]
-
-
Add Diethyl Ether or Acetone dropwise as an anti-solvent until the solution turns slightly cloudy.
-
Store at -20°C overnight to crystallize.
-
Filter under Nitrogen (to prevent moisture absorption).
Process Flow Diagram
Caption: Optimized workflow emphasizing the removal of excess amine prior to salt formation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12196, 1-amino-2-propanol (Isomer/Analog Reference). Retrieved from [Link]
-
Organic Syntheses (Coll. Vol. 3, p. 148). General methods for opening epoxides with amines. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. (Chapter 17: Nucleophilic substitution at the carbonyl group and related reactions - Regioselectivity of Epoxide Opening). Oxford University Press.
-
Andersson, P. G. (Ed.).[3] (2011). Modern Reduction Methods. (Section on Amine Synthesis via Epoxides). Wiley-VCH.[3]
- Smith, M. B. (2020).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (8th Ed., Section 10-48: Reaction of Epoxides with Amines). Wiley.
Sources
purification techniques for low-purity 1-(Ethylamino)propan-2-ol hydrochloride
Welcome to the Technical Support Center for Amine Purification . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-(Ethylamino)propan-2-ol hydrochloride .
Because this compound is a secondary amine hydrochloride, it is highly polar, hygroscopic, and prone to trapping impurities that prevent crystallization. This guide bypasses generic advice and focuses on the causality of impurity formation, providing self-validating protocols to ensure your final product meets pharmaceutical-grade purity standards.
Physicochemical Profiling
Before troubleshooting, it is critical to understand the baseline properties of the target molecule. The table below summarizes the quantitative data used to design our purification workflows.
| Property | Value / Characteristic |
| Chemical Name | 1-(Ethylamino)propan-2-ol hydrochloride |
| Free Base CAS Number | 40171-86-6 [1] |
| Molecular Formula | C5H13NO • HCl |
| Free Base Molecular Weight | 103.16 g/mol [2] |
| Free Base Boiling Point | ~160°C (at atmospheric pressure) [1] |
| Salt Solubility Profile | Highly soluble in water and methanol; soluble in isopropanol; insoluble in diethyl ether and MTBE. |
Troubleshooting Guide & FAQs
Q: My synthesized 1-(Ethylamino)propan-2-ol HCl is a hygroscopic, sticky syrup instead of a crystalline solid. How do I induce crystallization? A: This is the most common issue encountered with secondary amine hydrochlorides. The syrupy consistency is almost always caused by trapped moisture or the presence of unreacted free amine acting as a plasticizer. Traditional aqueous workups fail here because the hydrochloride salt is highly hygroscopic. The Fix: You must perform an anti-solvent crystallization under strictly anhydrous conditions. By dissolving the syrup in anhydrous isopropanol and titrating with diethyl ether, you rapidly lower the dielectric constant of the solvent system. This forces the ionic salt out of solution while leaving organic impurities dissolved [3].
Q: HPLC analysis shows a significant bis-alkylated impurity. Recrystallization isn't removing it. What is the next step? A: Bis-alkylated impurities form when the secondary amine product reacts with a second equivalent of the alkylating agent (e.g., propylene oxide). Because these impurities share similar pKa values and hydrogen-bonding profiles with your target molecule, fractional crystallization is completely ineffective. The Fix: You must exploit boiling point differentials rather than solubility. Revert the salt to its free base form, purify it via vacuum distillation, and then re-salt it. The free base of 1-(Ethylamino)propan-2-ol boils at 160°C [1]. The bis-alkylated byproduct has a significantly higher molecular weight and boiling point, allowing you to easily leave it behind in the distillation flask.
Q: How do I eliminate inorganic salt carryover (e.g., NaCl) from my final product? A: Inorganic salts carry over when the hydrochloride salt is precipitated directly from a biphasic mixture or an insufficiently dried organic layer. The Fix: Exploit differential solubility. 1-(Ethylamino)propan-2-ol HCl is soluble in anhydrous isopropanol, whereas NaCl is highly insoluble in it. Suspend your crude product in anhydrous isopropanol, stir vigorously, filter off the undissolved inorganic salts, and concentrate the filtrate.
Mechanistic Pathways & Workflows
To understand why we use specific purification techniques, we must visualize the chemical pathways. The diagram below illustrates how over-reaction leads to the stubborn bis-alkylated impurities that necessitate distillation.
Fig 1: Chemical pathway showing target product formation vs. bis-alkylated impurity.
To eliminate the impurity shown above, we utilize a robust free-basing and re-salting workflow.
Fig 2: Free-basing and re-salting workflow for low-purity amine hydrochlorides.
Standard Operating Procedures (SOPs)
These protocols are designed as self-validating systems. If a specific visual or chemical milestone (e.g., persistent turbidity, target pH) is not met, do not proceed to the next step.
SOP A: Free-Basing and Vacuum Distillation
Purpose: To remove structurally similar organic impurities (like bis-alkylated amines) that cannot be removed via crystallization.
-
Neutralization: Dissolve the low-purity 1-(Ethylamino)propan-2-ol HCl in a minimal volume of distilled water. Slowly add a 20% w/v NaOH solution while stirring. Validation Check: Test the aqueous layer with pH paper; continue adding NaOH until the pH strictly exceeds 12.
-
Extraction: Extract the basic aqueous layer three times with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate (
) for exactly 2 hours. Filter out the drying agent. -
Concentration: Remove the extraction solvent using a rotary evaporator set to 40°C.
-
Vacuum Distillation: Transfer the crude liquid free base to a short-path distillation apparatus. Apply a high vacuum to lower the boiling point (preventing thermal degradation). Collect the fraction corresponding to the target amine. Validation Check: The heavy, dark bis-alkylated impurities will remain in the boiling flask as a residue.
SOP B: Anhydrous Re-Salting and Anti-Solvent Crystallization
Purpose: To convert the pure free base back into a highly crystalline, moisture-free hydrochloride salt.
-
Dissolution: Dissolve the freshly distilled free base in anhydrous isopropanol (approximately 5 mL of solvent per gram of amine).
-
Acidification: Place the flask in an ice bath (0–5°C). Slowly add a stoichiometric amount of anhydrous HCl in isopropanol [3]. Validation Check: Spot the solution on pH paper. Stop adding HCl when the pH reaches 2–3.
-
Anti-Solvent Addition: Vigorously stir the cold solution and slowly add anhydrous diethyl ether dropwise. Validation Check: Stop adding ether the moment you observe persistent turbidity (cloudiness that does not disappear upon stirring).
-
Nucleation & Maturation: Scratch the inside of the glass flask with a glass rod to provide nucleation sites. Allow the mixture to stand at 4°C overnight to maximize crystal yield.
-
Isolation: Filter the resulting white crystals rapidly under a nitrogen blanket to prevent atmospheric moisture absorption. Wash the filter cake with cold, dry diethyl ether and dry under a high vacuum for 12 hours.
References
controlling pH levels when using 1-(Ethylamino)propan-2-ol hydrochloride
The following guide serves as a Technical Support Knowledge Base for researchers utilizing 1-(Ethylamino)propan-2-ol hydrochloride (also known as N-ethylisopropanolamine HCl).
This content is structured to address specific stability, solubility, and pH control challenges encountered in drug development and organic synthesis workflows.
Subject: Controlling pH, Solubility, and Stability Ticket Type: Advanced Troubleshooting & Protocol Optimization Audience: Medicinal Chemists, Formulation Scientists, Process Engineers
Core Technical Overview
Compound Identity: 1-(Ethylamino)propan-2-ol hydrochloride CAS (Free Base): 40171-86-6 | CAS (HCl Salt): 1807914-22-2 (Generic/Isomer specific) Chemical Nature: Secondary amino-alcohol (HCl salt form).[1]
The "Hidden" Variable: pKa Mismatch
The most common support ticket regarding this compound involves pH drift at physiological conditions (pH 7.0–7.4) .
-
The Science: The secondary amine group typically exhibits a pKa between 9.5 and 10.2 .
-
The Consequence: This compound has zero buffering capacity at pH 7.4. It acts solely as a salt. If you attempt to use it as a buffer or expect pH stability at neutral pH, you will experience significant drift upon the addition of any acid/base or atmospheric CO₂ absorption.
-
Buffering Zone: Its effective buffering range is pH 8.8 – 10.8 .
Troubleshooting Guide (FAQ)
Issue 1: "My initial solution is highly acidic (pH < 5). Is the product degraded?"
Diagnosis: Normal behavior.
Root Cause: You are working with the hydrochloride salt. Upon dissolution, the chloride ion (
-
Do not discard. The low pH confirms the integrity of the salt form.
-
Action: If a neutral pH is required, you must actively neutralize the solution using NaOH or KOH. See Protocol A below.
Issue 2: "I adjusted the pH to 7.4, but it drifts rapidly."
Diagnosis: Lack of Buffering Capacity. Root Cause: As noted in the Core Overview, the pKa is ~10. At pH 7.4, the molecule is >99% protonated. It cannot absorb added protons or hydroxide ions effectively. Solution:
-
If used as a reactant: Use an external buffer (e.g., PBS, HEPES) to maintain pH 7.4.
-
If used as a buffer: It is unsuitable. Switch to a buffer with a pKa closer to 7.4 (e.g., MOPS, HEPES).
Issue 3: "Precipitation occurs when I add the stock solution to my reaction."
Diagnosis: Solubility Limit or "Salting Out." Root Cause: While the HCl salt is water-soluble, the free base (formed if you mix into a high pH solution) is an organic liquid. At very high concentrations and high pH, the free base may separate as an oil (oiling out) rather than a crystal precipitate. Solution:
-
Ensure the final concentration is below the solubility limit of the free base if working at pH > 10.
-
Add a co-solvent (e.g., Ethanol, DMSO) if the application permits, to solubilize the free base form.
Experimental Protocols
Protocol A: Preparation of a Neutralized Stock Solution (100 mM)
Use this protocol to prepare a solution for biological assays where acidic shock must be avoided.
Reagents:
-
1-(Ethylamino)propan-2-ol HCl (MW: ~139.62 g/mol )
-
10 M NaOH (Sodium Hydroxide)
-
Distilled Deionized Water (
)
Step-by-Step:
-
Weighing: Weigh 1.396 g of the HCl salt.
-
Dissolution: Dissolve in 80 mL of
.-
Observation: pH will be approx 4.0–5.0.
-
-
Neutralization: Under constant stirring, add 10 M NaOH dropwise.
-
Monitor pH continuously.
-
Target pH: 7.0–7.4 (Note: pH will be unstable here; proceed quickly).
-
-
Final Volume: Adjust volume to 100 mL with
. -
Filtration: Filter sterilize (0.22 µm) immediately.
Protocol B: Determination of Exact pKa (Titration)
Since pKa varies with temperature and ionic strength, determine the exact value for your specific condition.
-
Dissolve 500 mg of compound in 50 mL water.
-
Titrate with 0.1 M NaOH, recording pH after every 0.5 mL addition.
-
Plot pH vs. Volume of NaOH.
-
The inflection point (half-equivalence point) represents the pKa.
Visualizing the Equilibrium
The following diagram illustrates the structural transformation of 1-(Ethylamino)propan-2-ol across the pH scale.
Figure 1: pH-dependent species distribution. Note that at physiological pH (7.4), the compound exists almost exclusively in the protonated (acidic) state and provides no buffering capacity.
Technical Data Summary
| Property | Value | Notes |
| Molecular Weight (HCl) | ~139.62 g/mol | Varies slightly by isotope/purity. |
| Molecular Weight (Base) | 103.16 g/mol | Liquid form.[2] |
| pKa (Amine) | ~9.8 – 10.2 | Estimated for secondary amine; temperature dependent. |
| Solubility (Water) | >500 mg/mL | Highly soluble as HCl salt. |
| Buffering Range | pH 8.8 – 10.8 | Useless as buffer at pH 7.0. |
| Hygroscopicity | High | Store desiccated; HCl salts absorb moisture. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3016164, 1-(Ethylamino)propan-2-ol. Retrieved from [Link]
-
Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for amine pKa prediction logic).
Sources
Technical Support Center: Overcoming Crystallization Difficulties of 1-(Ethylamino)propan-2-ol HCl
Welcome to the technical support center for the crystallization of 1-(Ethylamino)propan-2-ol HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this amino alcohol hydrochloride. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful isolation of high-purity crystalline material.
I. Understanding the Molecule: Physicochemical Properties
1-(Ethylamino)propan-2-ol is an organic compound featuring both an amino and a hydroxyl group, which allows for complex hydrogen bonding interactions.[1][2] The free base is a liquid at room temperature, with a melting point of 14°C.[1] For pharmaceutical and research applications, it is often converted to its hydrochloride salt to yield a more stable, solid form. The crystallization of this salt, however, can present several challenges.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₅H₁₄ClNO | |
| Molecular Weight | 139.62 g/mol | N/A |
| Appearance (Free Base) | Colorless liquid | [1][2] |
| Melting Point (Free Base) | 14°C | [1] |
| Boiling Point (Free Base) | 160°C | [1] |
| Solubility (Free Base) | Soluble in polar solvents like water and alcohols. | [1][2] |
| pKa (Predicted) | The amino group provides basic properties. | [2] |
| Hydrogen Bonding | Contains both hydrogen bond donors (NH and OH) and acceptors (N and O). | [1] |
| Appearance (HCl Salt) | Expected to be a crystalline solid/powder. |
II. Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems that may arise during the crystallization of 1-(Ethylamino)propan-2-ol HCl, providing potential causes and actionable solutions.
Issue 1: The Compound Fails to Crystallize and Remains in Solution
Potential Causes:
-
Excessive Solvent: The concentration of the compound may be below its saturation point at the current temperature.[3]
-
High Impurity Levels: Certain impurities can increase the solubility of the target compound or inhibit the nucleation process.[4][5]
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent for the HCl salt, even at low temperatures.
Solutions:
-
Concentrate the Solution: If the solution is clear, gently heat it to evaporate a portion of the solvent, thereby increasing the concentration of the solute.[3] Cool the solution again to attempt crystallization.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.[3]
-
Seeding: If available, add a single, small crystal of pure 1-(Ethylamino)propan-2-ol HCl to the solution. This will act as a template for crystal growth.[3]
-
-
Anti-Solvent Addition: If working with a single solvent system is unsuccessful, consider an anti-solvent approach. Slowly add a non-polar solvent in which the compound is insoluble (e.g., diethyl ether, hexane, or toluene) to the solution until turbidity persists. This reduces the overall solubility of the salt in the solvent mixture.[6][7]
-
Purify the Crude Material: If impurities are suspected, consider purifying the crude material before attempting crystallization. This can be done by liquid-liquid extraction of the free base before salt formation or by other chromatographic methods.
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid.[3] This is often due to the melting point of the compound being lower than the temperature at which it becomes insoluble in the solution.
Potential Causes:
-
High Concentration of Impurities: Impurities can depress the melting point of the solid.
-
Inappropriate Solvent: The solvent system may not be optimal for crystallization.
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to slightly dilute the solution. This will lower the saturation temperature and may allow for crystallization to occur at a temperature below the melting point.[3]
-
Change the Solvent System: Experiment with different solvents or solvent mixtures. A solvent that is a poorer solvent for the compound may promote crystallization at a lower temperature. For example, if isopropanol was used, try a mixture of isopropanol and ethyl acetate.
Issue 3: Poor Yield of Crystalline Product
Potential Causes:
-
Using Too Much Solvent: This is a common cause of low recovery, as a significant amount of the product remains dissolved in the mother liquor.[3]
-
Incomplete Precipitation: The final cooling temperature may not be low enough to maximize the precipitation of the compound.
-
Premature Filtration: Filtering the crystals before crystallization is complete.
Solutions:
-
Minimize Solvent Usage: During the initial dissolution step, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize the amount of product that crystallizes out of the solution.
-
Check the Mother Liquor: After filtration, you can test the mother liquor for the presence of a significant amount of dissolved product by evaporating a small sample. If a large amount of residue remains, it may be worthwhile to concentrate the mother liquor to recover a second crop of crystals.[3]
Issue 4: Crystals are Very Fine or Needle-like and Difficult to Filter
Potential Causes:
-
High Supersaturation: A very high degree of supersaturation can favor nucleation over crystal growth, resulting in a large number of small particles.[10]
-
Presence of Specific Impurities: Some impurities can alter the crystal habit, leading to the formation of needles.[4]
Solutions:
-
Slower Crystallization Rate:
-
Anti-Solvent Crystallization: Add the anti-solvent more slowly and with vigorous stirring to maintain a lower level of supersaturation.[6]
-
Re-crystallization: Dissolve the fine crystals in a minimal amount of hot solvent and allow them to recrystallize more slowly. This process, known as Ostwald ripening, will often result in larger, more easily filterable crystals.
Troubleshooting Workflow Diagram
Caption: Decision diagram for selecting a crystallization method.
V. References
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Available at:
-
Crystallization of APIs: Methods and Challenges - BOC Sciences. Available at:
-
The dual function of impurity in protein crystallization. CrystEngComm. Available at: _
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Available at:
-
Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. PMC. Available at:
-
Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025). PharmaFeatures. Available at:
-
Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation. (2024). STAX. Available at:
-
Understanding Polymorphism to De-Risk Drug Development. (2020). Pharmaceutical Technology. Available at:
-
Crystallization process: how does crystallization work. (2024). MIRAI Intex. Available at:
-
Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010). Available at:
-
Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Available at:
-
The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... (2020). PMC. Available at:
-
Cooling crystallization monitoring and control in API production processes with RI measurements. (2025). Vaisala. Available at:
-
Polymorphism of pharmaceuticals. Oxford Academic. Available at:
-
Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ResearchGate. Available at:
-
Buy 1-(Ethylamino)propan-2-ol | 40171-86-6. (2023). Smolecule. Available at:
-
16667-45-1[1-(Methylamino)-2-propanol HCl 97%]. Acmec Biochemical. Available at:
-
Amine acid salt compounds and process for the production thereof. Google Patents. Available at:
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Available at:
-
(S)-1-(Ethylamino)propan-2-ol. Sigma-Aldrich. Available at:
-
(R)-1-(Methylamino)-2-propanol HCl | 131101-46-7. (2025). ChemicalBook. Available at:
-
1312607-89-8 | (R)-1-(ethylamino)propan-2-ol. ChemScene. Available at:
-
(2R)-1-(ethylamino)propan-2-ol hydrochloride. Sigma-Aldrich. Available at:
-
Antisolvent Crystallization of Poorly Water Soluble Drugs. IJCEA. Available at:
-
CAS 40171-86-6: 1-(Ethylamino)-2-propanol. CymitQuimica. Available at:
-
“Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022). Available at:
-
Antisolvent Crystallization. RM@Schools. Available at:
-
crystallization and dry reagents. (2006). Sciencemadness Discussion Board. Available at:
-
Purification of organic hydrochloride salt? (2017). ResearchGate. Available at:
-
Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. (2024). Journal of Chemical Engineering Research Updates. Available at:
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (2004). Journal of the American Chemical Society. Available at:
-
Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents. Available at:
-
83176-70-9|1-(Methylamino)propan-2-ol hydrochloride. BLD Pharm. Available at:
-
Crystallization of hydrohalides of pharmaceutical compounds. (2007). European Patent Office. Available at:
-
Solubility of Organic Compounds. (2023). Available at:
Sources
- 1. Buy 1-(Ethylamino)propan-2-ol | 40171-86-6 [smolecule.com]
- 2. CAS 40171-86-6: 1-(Ethylamino)-2-propanol | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 7. researchgate.net [researchgate.net]
- 8. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 10. Cooling crystallization monitoring and control in API production processes with RI measurements | Vaisala [vaisala.com]
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(Ethylamino)propan-2-ol Hydrochloride
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(Ethylamino)propan-2-ol hydrochloride, a key intermediate in various synthetic pathways. By comparing its spectral features with those of structurally related amino alcohol hydrochlorides, we aim to provide a comprehensive reference for spectral interpretation, highlighting the subtle yet significant differences that arise from minor structural modifications.
The Foundational Principles of ¹H NMR in Structural Elucidation
Before delving into the specific analysis, it is crucial to recall the fundamental principles governing ¹H NMR spectroscopy. The chemical shift (δ) of a proton is dictated by its local electronic environment. Electronegative atoms, such as oxygen and nitrogen, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).[1][2] The multiplicity, or splitting pattern, of a signal is governed by the (n+1) rule, where 'n' is the number of equivalent protons on adjacent carbons.[3][4] This spin-spin coupling provides invaluable information about the connectivity of atoms within a molecule. Furthermore, the integration of a signal is directly proportional to the number of protons it represents.[4][5]
Predicted ¹H NMR Spectrum of 1-(Ethylamino)propan-2-ol Hydrochloride
A detailed analysis of the structure of 1-(Ethylamino)propan-2-ol hydrochloride allows for a confident prediction of its ¹H NMR spectrum. The protonation of the amino group to form the hydrochloride salt significantly influences the chemical shifts of adjacent protons, causing them to shift downfield due to the electron-withdrawing effect of the positively charged nitrogen atom.
Here is a breakdown of the expected signals:
-
Methyl protons (CH₃-C(OH)) : These three protons are expected to appear as a doublet due to coupling with the single proton on the adjacent methine group.
-
Methylene protons (N-CH₂-CH₃) : These two protons will likely appear as a quartet, being split by the three protons of the adjacent methyl group.
-
Methylene protons (N-CH₂-C(OH)) : These two protons are diastereotopic due to the adjacent chiral center. They will likely appear as two separate multiplets, each coupled to the methine proton and the protons of the ethyl group's methylene.
-
Methine proton (CH-OH) : This single proton, being attached to the carbon bearing the hydroxyl group and adjacent to the nitrogen-bearing carbon, will be significantly deshielded and appear as a multiplet due to coupling with the adjacent methyl and methylene protons.
-
Ethyl methyl protons (CH₂-CH₃) : These three protons will appear as a triplet, split by the two protons of the adjacent methylene group.
-
Hydroxyl and Amine protons (OH, NH₂⁺) : These protons are exchangeable and their signals can be broad.[1] Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In the presence of D₂O, these signals will disappear due to deuterium exchange.[1]
Comparative ¹H NMR Data
To provide a practical context for the analysis of 1-(Ethylamino)propan-2-ol hydrochloride, the following table compares its predicted ¹H NMR data with the experimental or predicted data of two structurally related and commercially available amino alcohol hydrochlorides: 2-Amino-1-propanol hydrochloride[6][7][8] and N-Methylethanolamine hydrochloride.[9][10][11]
| Compound | Proton Assignment | Predicted/Observed Chemical Shift (ppm) | Multiplicity | Integration |
| 1-(Ethylamino)propan-2-ol HCl | -CH(OH)-CH₃ | ~1.2 - 1.4 | Doublet | 3H |
| -NH-CH₂-CH₃ | ~1.3 - 1.5 | Triplet | 3H | |
| -NH-CH₂ -CH₃ | ~3.0 - 3.3 | Quartet | 2H | |
| CH₂ -NH- | ~3.1 - 3.4 | Multiplet | 2H | |
| -CH (OH)- | ~4.0 - 4.3 | Multiplet | 1H | |
| -OH , -NH ₂⁺- | Variable, broad | Singlet | 3H | |
| 2-Amino-1-propanol HCl | -CH(NH₃⁺)-CH₃ | ~1.3 | Doublet | 3H |
| -CH₂(OH) - | ~3.5 - 3.7 | Multiplet | 2H | |
| -CH (NH₃⁺)- | ~3.8 - 4.0 | Multiplet | 1H | |
| -OH , -NH ₃⁺- | Variable, broad | Singlet | 4H | |
| N-Methylethanolamine HCl | -NH₂⁺-CH₃ | ~2.7 - 2.9 | Singlet | 3H |
| -CH₂ -NH₂⁺- | ~3.1 - 3.3 | Triplet | 2H | |
| -CH₂ (OH)- | ~3.8 - 4.0 | Triplet | 2H | |
| -OH , -NH ₂⁺- | Variable, broad | Singlet | 3H |
Note: The chemical shifts are approximate and can vary depending on the solvent and instrument frequency.
Experimental Workflow for ¹H NMR Spectrum Acquisition
The following diagram illustrates a standardized workflow for obtaining a high-quality ¹H NMR spectrum of an amino alcohol hydrochloride. Adherence to this protocol ensures reproducibility and accuracy of the results.
Caption: Standardized workflow for ¹H NMR analysis.
Detailed Experimental Protocol
1. Sample Preparation:
- Accurately weigh 5-10 mg of 1-(Ethylamino)propan-2-ol hydrochloride into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical; D₂O will exchange with the labile OH and NH₂⁺ protons, causing their signals to disappear, which can be a useful diagnostic tool.[1]
- Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for organic solvents or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the chemical shift scale to 0.00 ppm.[4]
- Vortex the mixture until the sample is completely dissolved.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
2. Data Acquisition:
- Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
- Perform the standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequency, and shimming the magnetic field to achieve optimal homogeneity.
- Set the appropriate acquisition parameters. A typical experiment for a small molecule involves a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted based on the sample concentration (typically 16 to 64 scans).
- Initiate the data acquisition to obtain the Free Induction Decay (FID).
3. Data Processing and Analysis:
- Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.
- Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Apply a baseline correction to obtain a flat baseline across the spectrum.
- Calibrate the chemical shift axis by setting the peak of the internal standard to 0.00 ppm.
- Integrate the area under each peak to determine the relative number of protons.
- Assign each signal to the corresponding protons in the molecule based on their chemical shift, multiplicity, and integration. Analyze the coupling constants (J-values) to confirm the connectivity.
Causality Behind Experimental Choices
-
Choice of Solvent: The selection of a deuterated solvent is non-negotiable to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.[5][12] As mentioned, D₂O is particularly useful for identifying exchangeable protons. DMSO-d₆ is a good alternative for polar compounds and allows for the observation of OH and NH protons, which often appear as broad signals.
-
Internal Standard: The use of an internal standard is crucial for accurate and reproducible chemical shift referencing.[4] TMS is the standard for most organic solvents due to its chemical inertness and its single, sharp signal at a high-field position that rarely overlaps with analyte signals.
-
Shimming: The process of shimming adjusts the magnetic field to make it as homogeneous as possible across the sample volume. Poor shimming results in broad, distorted peaks, which can obscure fine coupling details and lead to inaccurate integration.
Conclusion
The ¹H NMR spectrum of 1-(Ethylamino)propan-2-ol hydrochloride provides a unique fingerprint that, when correctly interpreted, confirms its molecular structure with a high degree of certainty. By understanding the fundamental principles of ¹H NMR and comparing the spectrum with those of similar molecules, researchers can confidently identify their target compound and assess its purity. The detailed protocol provided herein offers a robust and reliable method for obtaining high-quality spectral data, ensuring the integrity of experimental results in research and development settings.
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A Comparative Guide to HPLC Method Development for the Detection of 1-(Ethylamino)propan-2-ol Hydrochloride
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the challenging analysis of 1-(Ethylamino)propan-2-ol hydrochloride. As a polar, non-chromophoric, and potentially chiral molecule, this compound presents several analytical hurdles. This document will navigate the complexities of method development, offering a recommended approach and comparing it with viable alternatives, all grounded in scientific principles and regulatory expectations.
The Analytical Challenge: 1-(Ethylamino)propan-2-ol Hydrochloride
1-(Ethylamino)propan-2-ol hydrochloride is a small, polar amine. Its physicochemical properties dictate the analytical strategy:
-
High Polarity: This makes it poorly retained on traditional reversed-phase (RP) HPLC columns.[1][2]
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing functional group, rendering standard UV-Vis detection ineffective.[3][4]
-
Ionic Nature: As a hydrochloride salt, the compound will be ionized in solution, influencing its interaction with stationary phases.
-
Potential for Chirality: The presence of a stereocenter at the second carbon position means that enantiomeric separation may be required for pharmaceutical applications.[5][6]
The objective of any analytical method for this compound is to achieve adequate retention, sensitivity, and, if necessary, stereoselectivity, all within a framework of robustness and reproducibility that meets regulatory standards.[7][8][9]
A Proposed Primary Method: Mixed-Mode Chromatography with Charged Aerosol Detection (MMC-CAD)
For a robust and sensitive quantification of 1-(Ethylamino)propan-2-ol hydrochloride, a Mixed-Mode Chromatography (MMC) method coupled with a Charged Aerosol Detector (CAD) is proposed. This approach directly addresses the compound's analytical challenges.
The Rationale for MMC-CAD
Mixed-mode chromatography utilizes a stationary phase with multiple interaction functionalities, typically combining reversed-phase and ion-exchange characteristics.[10][11][12] This dual mechanism is ideal for retaining polar and ionic compounds that are not well-retained by reversed-phase columns alone.[1]
The Charged Aerosol Detector (CAD) is a universal detector that provides a response for any non-volatile and many semi-volatile analytes.[13][14] Unlike UV detectors, it does not require a chromophore, making it perfectly suited for analyzing compounds like 1-(Ethylamino)propan-2-ol.[3][15] CAD offers high sensitivity and a consistent response across a wide dynamic range.[13][15]
Method Development Workflow
The development of the MMC-CAD method follows a systematic, science- and risk-based approach as advocated by ICH Q14 guidelines.[7][16][17]
Caption: Workflow for the development of the proposed MMC-CAD method.
Comparative Analysis of Alternative HPLC Strategies
While the MMC-CAD approach is robust, other HPLC techniques can be employed, each with its own set of advantages and limitations.
| Parameter | Method 1: MMC-CAD (Proposed) | Method 2: HILIC with ELSD/CAD | Method 3: Chiral HPLC with CAD/ELSD |
| Primary Retention Mechanism | Reversed-Phase and Ion-Exchange[10][11] | Hydrophilic Partitioning[18][19] | Enantioselective Interactions[6][20] |
| Pros | - Excellent retention for polar and ionic compounds.- High selectivity and flexibility in method development.- MS-compatible mobile phases.[12] | - Strong retention for very polar analytes.- Good alternative to reversed-phase.[2][21] | - Resolves enantiomers, which is critical for pharmaceutical quality control.- Provides information on stereochemical purity.[5] |
| Cons | - Method development can be more complex than standard RP.- Requires careful control of mobile phase pH and ionic strength. | - Can be less reproducible than RP.- Sensitive to water content in the mobile phase.- Potential for long equilibration times.[18] | - Requires specialized and often expensive chiral stationary phases (CSPs).- Method development can be empirical and time-consuming.- May not be necessary if the starting material is enantiomerically pure. |
| Ideal Application | Robust quantification in various matrices, from drug substance to formulated product. | Analysis of highly polar compounds that are unretained by other methods. | Enantiomeric purity testing and separation of stereoisomers. |
| Recommended Detector | Charged Aerosol Detector (CAD) | Evaporative Light Scattering Detector (ELSD) or CAD | CAD or ELSD |
Alternative 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for retaining and separating very polar compounds.[2][18][19] It utilizes a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent.[22] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[21] For detection, an Evaporative Light Scattering Detector (ELSD) or a CAD would be necessary.[4][23][24][25][26]
Alternative 2: Chiral HPLC
If the stereochemical purity of 1-(Ethylamino)propan-2-ol hydrochloride is a critical quality attribute, then chiral HPLC is essential.[5] This technique uses a chiral stationary phase (CSP) to differentiate between enantiomers.[6][20] Polysaccharide-based CSPs are often effective for the separation of amino alcohols.[27][28] The mobile phase is typically a normal-phase solvent system (e.g., hexane/ethanol) with a basic modifier to improve peak shape.[27][29] Again, CAD or ELSD would be the detectors of choice.
Caption: Decision tree for selecting an appropriate HPLC strategy.
Detailed Experimental Protocol: Proposed MMC-CAD Method
This section provides a detailed, step-by-step protocol for the recommended method. This protocol is a starting point and should be optimized and validated for its intended use.
Instrumentation:
-
HPLC or UHPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Charged Aerosol Detector (e.g., Thermo Scientific Vanquish, Waters ACQUITY UPLC with CAD).[13]
Chromatographic Conditions:
-
Column: Mixed-Mode column (e.g., Acclaim Trinity P1, 3 µm, 3.0 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 50% B
-
8-9 min: 50% B
-
9.1-12 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
CAD Settings:
-
Nebulizer Temperature: 35 °C.
-
Evaporation Temperature: Set according to manufacturer's recommendations.
-
Gas Pressure: 35 psi (Nitrogen).
-
Data Collection Rate: 10 Hz.
Sample Preparation:
-
Accurately weigh and dissolve the 1-(Ethylamino)propan-2-ol hydrochloride standard or sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
Method Validation (as per ICH Q2(R2)): [7][9][30][31]
-
Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.
-
Linearity and Range: Analyze at least five concentrations across the expected working range (e.g., 0.01 to 2 mg/mL). A logarithmic plot may be needed to linearize the CAD response.[3]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Perform six replicate injections of a single standard preparation.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD).
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, organic content ± 2%) to assess the method's resilience to small changes.
Conclusion
The analysis of 1-(Ethylamino)propan-2-ol hydrochloride by HPLC requires a departure from standard reversed-phase UV methods. A mixed-mode chromatographic approach coupled with a charged aerosol detector offers a robust, sensitive, and reliable solution for quantification. While HILIC provides a viable alternative for retaining highly polar compounds, and chiral HPLC is indispensable for stereoisomeric analysis, the MMC-CAD method presents a superior balance of flexibility, performance, and applicability for routine quality control. The choice of method should always be guided by the specific Analytical Target Profile (ATP) defined at the outset of development.[7][8][16]
References
- ICH and FDA Guidelines for Analytical Method Valid
- Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. (2022, April 15).
- Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). (2025, March 19). Thermo Fisher Scientific.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
- Blog: Charged Aerosol Detection in Pharmaceutical Analysis. (2025, October 1). HWI group.
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). LinkedIn.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? (2024, April 5). Contract Pharma.
- Q14 Analytical Procedure Development. (2024, March 7). FDA.
- Charged Aerosol Detector | For HPLC & UHPLC Analysis.
- Charged Aerosol Detection Bibliography. Thermo Fisher Scientific.
- (PDF) Mixed-Mode Chromatography.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, February 28). IntuitionLabs.ai.
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- Mixed-Mode Chromatography and Stationary Phases.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
- Mixed-Mode HPLC Columns. Thermo Fisher Scientific - US.
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- FDA Guidance for Industry: Q14 Analytical Procedure Development. ECA Academy.
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- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). Analytical and Bioanalytical Chemistry.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2022, April 15).
- ELSD-LTIII Low Temperature Evaporative Light Scattering Detector
- Technique: HILIC. Diduco.
- New Evaporative Light Scattering Detector for HPLC Provides Highest ELSD Sensitivity. (2020, November 19). Shimadzu.
- Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020, September 25). Longdom Publishing.
- Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- 1-Amino-2-propanol Method number: Target concentr
- (2R)-1-(ethylamino)propan-2-ol hydrochloride. Merck.
- Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). (2024, February 13). PMC.
- Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. SIELC Technologies.
- (S)-1-(Ethylamino)propan-2-ol. Sigma-Aldrich.
- An In-depth Technical Guide to (2S)-2-(Methylamino)
- (R)-1-(Methylamino)-2-propanol HCl. (2025, October 14). ChemicalBook.
- Chiral HPLC Separ
- (PDF) Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). (2025, August 7).
- Separation of propranolol enantiomers using chiral HPLC. (2025, December 30).
- HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12).
- Chiral HPLC Analysis of (1S)-1-[(2R)
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FTIR characteristic peaks of 1-(Ethylamino)propan-2-ol hydrochloride
An In-Depth Comparative Guide to the FTIR Analysis of 1-(Ethylamino)propan-2-ol Hydrochloride
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 1-(Ethylamino)propan-2-ol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework for distinguishing this secondary amine salt from its free base and primary amine analogue. We will explore the theoretical underpinnings of the key vibrational modes, present a detailed interpretation of the expected spectrum, and provide a robust experimental protocol for data acquisition.
The Significance of FTIR in Characterizing Amine Salts
FTIR spectroscopy is an indispensable tool in pharmaceutical development for its ability to provide a rapid, non-destructive, and highly specific molecular fingerprint. For active pharmaceutical ingredients (APIs) like 1-(Ethylamino)propan-2-ol, the formation of a hydrochloride salt is a common strategy to enhance aqueous solubility and improve bioavailability. Verifying the successful and complete conversion of the amine to its ammonium salt is a critical quality control step. FTIR excels at this, as the vibrational modes of the neutral secondary amine (R₂NH) are markedly different from those of the protonated secondary ammonium ion (R₂NH₂⁺).
This guide will focus on interpreting these differences to provide an unambiguous identification of 1-(Ethylamino)propan-2-ol hydrochloride.
Figure 1: Molecular structure of 1-(Ethylamino)propan-2-ol hydrochloride with key functional groups highlighted.
Deciphering the Spectrum: Characteristic Peaks of 1-(Ethylamino)propan-2-ol Hydrochloride
The infrared spectrum of an amine salt is a composite of absorptions from the alkyl backbone, the hydroxyl group, and the defining ammonium cation. The protonation of the nitrogen atom induces the most significant and diagnostic changes.
The most notable feature in the spectra of amine hydrohalides is the appearance of broad, complex absorption bands associated with the N-H⁺ group. The stretching frequencies for secondary amine salts typically result in broad bands at somewhat lower frequencies than primary amine salts[1][2][3].
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Appearance & Commentary |
| ~3200-3500 | O-H stretch (H-bonded) | Strong, very broad. This band arises from the alcohol's hydroxyl group, broadened due to intermolecular hydrogen bonding. It often overlaps with other absorptions in this region.[4][5] |
| ~2700-3000 | N⁺-H₂ asymmetric & symmetric stretch | Strong, very broad envelope. This is a hallmark of a secondary amine salt. This broad feature is often superimposed on the C-H stretching bands and can be complex, sometimes showing multiple sub-maxima.[6][7] |
| ~2850-2980 | C-H asymmetric & symmetric stretch | Medium to strong, sharp peaks. These peaks, corresponding to the methyl and methylene groups, are often seen as sharper features on top of the much broader N⁺-H₂ stretching envelope.[5][8] |
| ~1560-1620 | N⁺-H₂ bending (scissoring) | Medium to strong, sharp. This is a key diagnostic peak for secondary amine salts. Its presence, along with the broad N⁺-H₂ stretch, provides strong evidence of the protonated secondary amine.[9][10] |
| ~1300-1470 | C-H bending | Medium. Peaks associated with methyl and methylene scissoring and bending vibrations. |
| ~1000-1200 | C-O stretch | Strong. The stretching vibration of the C-O bond in the secondary alcohol group. Its exact position can be influenced by hydrogen bonding. |
A Comparative Analysis: Distinguishing Related Structures
The true power of FTIR lies in its ability to differentiate between closely related molecules. Here, we compare the expected spectrum of 1-(Ethylamino)propan-2-ol hydrochloride with its free base and a primary amine analogue.
Hydrochloride Salt vs. Free Base (1-(Ethylamino)propan-2-ol)
The most dramatic spectral differences arise from the protonation of the nitrogen atom. The conversion of the secondary amine to a secondary ammonium ion is easily monitored.
Figure 2: Acid-base equilibrium showing the conversion between the free base and its hydrochloride salt.
Key Spectral Differences:
-
N-H Stretching Region: The free base, 1-(Ethylamino)propan-2-ol, would show a single, relatively weak N-H stretching band around 3310-3350 cm⁻¹[8]. This is in stark contrast to the hydrochloride salt, which displays the very broad and intense N⁺-H₂ stretching envelope from ~2700-3000 cm⁻¹[6].
-
N-H Bending Region: The free base lacks the N⁺-H₂ scissoring vibration. The hydrochloride salt, however, possesses the characteristic N⁺-H₂ bending peak between 1560-1620 cm⁻¹, which is a definitive marker for the salt form[9][10].
Secondary vs. Primary Amine Salts
Comparing the target compound with a primary amino alcohol salt, such as 1-amino-2-propanol hydrochloride, highlights the diagnostic power of the N-H bending region.
Key Spectral Differences:
-
N-H Bending: While both primary (R-NH₃⁺) and secondary (R₂-NH₂⁺) amine salts have absorptions in the ~1500-1650 cm⁻¹ region, their patterns differ. Primary amine salts typically show two distinct bands: an asymmetric N-H₃⁺ bending mode and a symmetric N-H₃⁺ bending mode. In contrast, secondary amine salts show only one N-H₂⁺ bending band in this region[6]. This distinction is a reliable method for determining the substitution of the amine.
-
N-H Stretching: The N-H⁺ stretching bands for aliphatic primary amine salts are generally found near 3000 cm⁻¹, while those for secondary amine salts are at slightly lower frequencies[1][2][3].
Comparative Summary of Diagnostic Peaks:
| Compound Type | N-H⁺ Stretching (cm⁻¹) | N-H⁺ Bending (cm⁻¹) | Key Distinguishing Feature |
| 1-(Ethylamino)propan-2-ol HCl (Secondary Salt) | ~2700-3000 (Very Broad) | ~1560-1620 (One Band) | A single N-H⁺ bending band. [6][9][10] |
| 1-Amino-2-propanol HCl (Primary Salt) | ~2800-3200 (Broad) | Two bands (~1600 & ~1500) | Two distinct N-H⁺ bending bands. |
| 1-(Ethylamino)propan-2-ol (Free Base) | ~3310-3350 (Weak, Sharp) | None | Absence of broad ammonium bands. [8] |
Experimental Protocol: Acquiring High-Quality FTIR Data
To ensure reproducible and accurate results, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred technique for solid samples due to its minimal sample preparation and ease of use.
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer capable of scanning from 4000–400 cm⁻¹ with a resolution of at least 4 cm⁻¹[11].
-
Accessory: A single-reflection diamond ATR accessory.
-
Sample: 1-(Ethylamino)propan-2-ol hydrochloride, solid powder.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and appropriate laboratory wipes.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Background Collection:
-
Clean the ATR crystal surface thoroughly with a solvent-moistened wipe (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum (32 scans are typical for good signal-to-noise). This spectrum of the air and clean crystal will be automatically subtracted from the sample spectrum[11].
-
-
Sample Application:
-
Place a small amount of the 1-(Ethylamino)propan-2-ol hydrochloride powder onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common cause of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same acquisition parameters as the background (e.g., 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).
-
-
Data Processing and Cleaning:
-
After acquisition, raise the press and clean the sample powder from the ATR crystal. Clean the crystal surface with solvent and wipes until it is pristine.
-
The resulting spectrum may be processed using an ATR correction algorithm if absolute band intensities are critical, though it is often not necessary for routine identification. A baseline correction may also be applied to improve the visual quality of the spectrum.
-
Figure 3: Standard workflow for acquiring an FTIR spectrum of a solid sample using an ATR accessory.
Conclusion
The FTIR spectrum of 1-(Ethylamino)propan-2-ol hydrochloride is characterized by several key features that enable its unambiguous identification. The most definitive evidence for the hydrochloride salt form is the presence of a very broad N⁺-H₂ stretching envelope between approximately 2700-3000 cm⁻¹ and a distinct, single N⁺-H₂ bending vibration in the 1560-1620 cm⁻¹ region. These features, particularly the single bending band, allow for clear differentiation from the corresponding free base (which lacks these peaks) and from primary amine salts (which exhibit two bending bands). By following the structured analytical approach and experimental protocol outlined in this guide, researchers can confidently use FTIR spectroscopy to verify the identity and salt form of this and similar amino alcohol compounds.
References
-
Heacock, R. A., & Marion, L. (1956). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]
-
Brissette, C., & Sandorfy, C. (1960). Hydrogen Bonding in the Amine Hydrohalides: II. The Infrared Spectrum from 4000 to 2200 cm⁻¹. Canadian Journal of Chemistry, 38(1), 34-44. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]
-
Giffin, G. A., et al. (2009). Vibrational spectroscopy of secondary amine salts: 1. Assignment of NH(2)(+) stretching frequencies in crystalline phases. Journal of Physical Chemistry B, 113(49), 15914-20. [Link]
-
Brissette, C., & Sandorfy, C. (1960). Hydrogen Bonding in the Amine Hydrohalides: II. The Infrared Spectrum from 4000 to 2200 cm⁻¹. Canadian Science Publishing. [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Lambda Solution. [Link]
-
Brissette, C., & Sandorfy, C. (1960). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]
-
NIST. (n.d.). 2-Aminoethanol hydrochloride. SpectraBase. [Link]
-
S. S., & S. P. (2025). FTIR spectroscopic studies with thermo acoustical parameters in binary and ternary liquid mixtures of amino acid and saccharide in aqueous medium. PMC. [Link]
-
NIST. (n.d.). 1-(2-Aminoethylamino)-2-propanol. NIST Chemistry WebBook. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 321: Measurement of Gaseous Hydrogen Chloride Emissions at Portland Cement Kilns by FTIR. EPA. [Link]
-
Clark, J. (n.d.). Interpretation of the infrared spectrum of propan-2-ol. Doc Brown's Chemistry. [Link]
-
Chalmers, J. M. (2002). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
-
Shonhai, M., et al. (2023). Attenuated Total Reflection Fourier Transform Infrared Spectroscopy for Forensic Screening of Long-Term Alcohol Consumption from Human Nails. ACS Omega, 8(24), 21547–21556. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
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- 3. researchgate.net [researchgate.net]
- 4. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Vibrational spectroscopy of secondary amine salts: 1. Assignment of NH(2)(+) stretching frequencies in crystalline phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rockymountainlabs.com [rockymountainlabs.com]
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- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
mass spectrometry fragmentation pattern of 1-(Ethylamino)propan-2-ol HCl
As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) workflow for low-molecular-weight, highly polar aliphatic amines requires balancing structural confirmation with quantitative sensitivity.
1-(Ethylamino)propan-2-ol HCl (CAS 40171-86-6) is a critical intermediate and potential process-related impurity in the synthesis of aryloxypropanolamine β-blockers and other cardiovascular therapeutics (). With a monoisotopic mass of 103.0997 Da and high polarity (XLogP3
This guide objectively compares two premier analytical platforms—High-Resolution ESI-Q-TOF and Nominal Mass ESI-QqQ —for the characterization and quantification of 1-(Ethylamino)propan-2-ol, providing field-proven, self-validating experimental protocols.
Mechanistic MS/MS Fragmentation Pathway
To design a robust MS method, we must first understand the thermodynamic causality behind the molecule's fragmentation. When subjected to Electrospray Ionization in positive mode (ESI+), the secondary amine group readily accepts a proton, yielding a highly stable
During Collision-Induced Dissociation (CID), the protonated molecule undergoes two primary, predictable degradation pathways:
-
Alpha-Cleavage (Base Peak Generation): The dominant fragmentation is the homolytic/heterolytic cleavage of the C1-C2 bond (between the hydroxyl-bearing carbon and the amine-bearing carbon). This is thermodynamically driven by the ability of the nitrogen atom to stabilize the resulting positive charge, yielding a highly abundant iminium cation
at 58.065 . -
Dehydration: The secondary alcohol moiety facilitates the neutral loss of water (-18 Da), producing a dehydrated product ion at
86.096 . -
Secondary Ethylene Loss: As collision energy increases, the
58.065 iminium ion undergoes a secondary rearrangement, expelling an ethylene molecule (-28 Da) from the ethyl group to form a methyleniminium ion at 30.034 .
Fig 1: ESI-CID-MS/MS fragmentation pathways of protonated 1-(Ethylamino)propan-2-ol (m/z 104.1).
Platform Comparison: ESI-Q-TOF vs. ESI-QqQ
The choice of instrument dictates the reliability of your data depending on the end goal. Quadrupole Time-of-Flight (Q-TOF) systems excel in structural elucidation by filtering out isobaric matrix noise through sub-ppm mass accuracy. Conversely, Triple Quadrupole (QqQ) systems maximize dwell time on specific precursor-to-product transitions, offering unmatched sensitivity for high-throughput pharmacokinetic (PK) tracking ().
| Performance Metric | ESI-Q-TOF (High-Resolution Accurate Mass) | ESI-QqQ (Nominal Mass MRM) |
| Primary Application | Structural elucidation, Unknown impurity profiling | Trace quantification, Pharmacokinetics (PK) |
| Mass Accuracy | < 2 ppm (Exact precursor: 104.1070) | ~0.7 Da (Nominal precursor: 104.1) |
| Sensitivity (LOQ) | ~1–5 ng/mL | ~0.05–0.1 ng/mL |
| Linear Dynamic Range | 3–4 orders of magnitude | 5–6 orders of magnitude |
| Selectivity Mechanism | High-resolution Extracted Ion Chromatogram (XIC < 5 ppm) | Multiple Reaction Monitoring (MRM) |
| Target Fragments | m/z 58.0651, m/z 86.0964 | 104.1 |
Self-Validating Experimental Protocols
To guarantee scientific integrity, the following LC-MS/MS protocols are designed as self-validating systems . This means the method inherently checks its own accuracy during execution, mathematically proving the absence of false positives caused by co-eluting isobaric interferences.
Phase 1: Chromatographic Separation (The Causality of Retention)
-
The Challenge: Because 1-(Ethylamino)propan-2-ol is highly polar, standard C18 columns will fail to retain it, causing the analyte to elute in the void volume where matrix salts severely suppress ESI ionization.
-
The Solution: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded reversed-phase column (e.g., Waters XBridge Shield RP18).
-
Mobile Phase Causality:
-
Buffer A: 10 mM Ammonium Formate in
+ 0.1% Formic Acid. -
Buffer B: Acetonitrile + 0.1% Formic Acid.
-
Why? The acidic pH (~2.8) ensures the secondary aliphatic amine (
) remains fully protonated in solution, maximizing the number of ions available for ESI+ droplet evaporation.
-
Phase 2: Mass Spectrometry Setup (QqQ MRM)
-
Ionization: ESI Positive Mode.
-
Quantifier Transition (104.1
58.1): Set Collision Energy (CE) to ~15 eV. The alpha-cleavage requires minimal energy and produces the most stable, abundant ion, making it ideal for absolute quantification. -
Qualifier Transition (104.1
86.1): Set CE to ~10 eV. Dehydration is a lower-energy pathway but is highly specific to the secondary alcohol moiety, serving as a structural fingerprint.
Phase 3: The Self-Validation Criteria
A run is only considered valid if it passes the following internal system checks:
-
Ion Ratio Verification (QqQ): The peak area ratio of the Qualifier (86.1) to the Quantifier (58.1) must remain within
20% of the established reference standard ratio across all biological or synthetic samples. A deviation in this ratio mathematically proves the presence of a co-eluting interference, automatically flagging the sample. -
Isotopic Fidelity (Q-TOF): The M+1/M isotopic abundance ratio extracted from the MS1 spectrum must align with the theoretical ~6.0% natural
/ abundance for the formula.
References
-
National Center for Biotechnology Information. "1-(Ethylamino)propan-2-ol." PubChem Compound Database, U.S. National Library of Medicine. URL:[Link]
-
Waszkielewicz, A. M., et al. "Synthesis and Adrenolytic Activity of New Propanolamines." Molecules, MDPI, 2010. URL:[Link]
-
"LC-MS/MS Method for Simultaneous Quantification of Series of Aminopropan-2-ol Derivatives." Journal of Liquid Chromatography & Related Technologies, Taylor & Francis, 2014. URL:[Link]
A Comparative Analysis for the Research Scientist: 1-(Ethylamino)propan-2-ol Hydrochloride vs. 1-Amino-2-propanol
In the landscape of chemical synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Among the vast array of available synthons, amino alcohols represent a critical class of compounds, prized for their dual functionality that allows for a diverse range of chemical transformations. This guide provides an in-depth, objective comparison of two such amino alcohols: 1-(Ethylamino)propan-2-ol hydrochloride and 1-amino-2-propanol. This analysis is tailored for researchers, scientists, and drug development professionals, offering experimental insights and data to inform the selection and application of these versatile molecules.
At a Glance: Structural and Physicochemical Distinctions
The core difference between 1-(Ethylamino)propan-2-ol hydrochloride and 1-amino-2-propanol lies in the substitution on the amino group. 1-Amino-2-propanol possesses a primary amine, whereas 1-(Ethylamino)propan-2-ol features a secondary amine bearing an ethyl group. This seemingly subtle variation in structure imparts significant differences in their physicochemical properties, reactivity, and, consequently, their applications. The hydrochloride salt form of 1-(Ethylamino)propan-2-ol further distinguishes it by enhancing its solubility in aqueous media and improving its handling characteristics as a stable, crystalline solid.
Table 1: Comparative Physicochemical Properties
| Property | 1-(Ethylamino)propan-2-ol Hydrochloride | 1-Amino-2-propanol |
| IUPAC Name | 1-(Ethylamino)propan-2-ol hydrochloride | 1-Aminopropan-2-ol[1] |
| Synonyms | (R)-1-(ethylamino)propan-2-ol hydrochloride | Isopropanolamine, Monoisopropanolamine, MIPA[2] |
| CAS Number | 1807914-22-2 (for R-enantiomer) | 78-96-6[3] |
| Molecular Formula | C₅H₁₄ClNO | C₃H₉NO[3] |
| Molecular Weight | 139.63 g/mol | 75.11 g/mol [3] |
| Appearance | Powder | Colorless to pale yellow liquid[4] |
| Melting Point | Not specified | -2 °C[3] |
| Boiling Point | Not specified (free base: 160 °C)[5] | 159.46 °C[1] |
| Solubility | High in water | Soluble in water, alcohol, ether, acetone, benzene[1] |
| pKa | Not specified (amine expected to be basic) | 12.92 ± 0.35 (Predicted)[3] |
Structural Comparison
The structural variance between these two molecules is the foundation of their differing properties. The ethyl group on the nitrogen atom in 1-(Ethylamino)propan-2-ol introduces steric hindrance and alters the nucleophilicity of the amine compared to the primary amine of 1-amino-2-propanol.
Caption: Structural formulas of 1-(Ethylamino)propan-2-ol and 1-Amino-2-propanol.
Synthesis and Reactivity: A Tale of Two Amines
The synthetic routes to these compounds often start from readily available precursors. 1-Amino-2-propanol can be synthesized by the addition of aqueous ammonia to propylene oxide.[1] The synthesis of 1-(Ethylamino)propan-2-ol can be achieved through various methods, including the reductive amination of a suitable keto-alcohol or the reaction of propylene oxide with ethylamine.
The reactivity of these amino alcohols is dictated by their functional groups. The secondary amine of 1-(Ethylamino)propan-2-ol is generally less nucleophilic than the primary amine of 1-amino-2-propanol due to the electron-donating effect and steric bulk of the ethyl group. This difference in reactivity can be strategically exploited in multi-step syntheses where selective reaction at one of multiple amine sites is required.
Applications in Research and Development
Both molecules serve as valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
1-Amino-2-propanol is widely used in a variety of applications:
-
Pharmaceuticals: It is a key building block for a range of active pharmaceutical ingredients (APIs). For instance, its chiral forms are incorporated into the synthesis of beta-blockers.
-
Industrial Applications: It acts as a good solubilizer of oils and fats, leading to its use in metalworking fluids, waterborne coatings, and personal care products.[1] It also serves as a buffer and is used in the production of titanium dioxide and polyurethanes.[1]
1-(Ethylamino)propan-2-ol and its hydrochloride salt are utilized in more specialized applications:
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of compounds with potential cardiovascular activity, acting as an intermediate for novel propanolamines.[5] The ethylamino moiety is a structural feature in some beta-blockers and other cardiovascular drugs.
-
Organic Synthesis: Its dual functionality makes it a useful reagent and solvent in various organic reactions.[5]
Experimental Protocols: A Guide to Characterization
For researchers working with these compounds, proper characterization is essential to ensure purity and confirm structure. Below are representative experimental protocols for the analysis of these amino alcohols.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the amino alcohol sample.
Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid). The exact ratio will need to be optimized for the specific compound and column.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the amino alcohol in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use a reverse-phase C18 column. Set the flow rate to 1.0 mL/min and the UV detection wavelength to a low value (e.g., 210 nm) as these compounds lack a strong chromophore.
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak.
Caption: A typical workflow for HPLC purity analysis.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the amino alcohol.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O for the hydrochloride salt, CDCl₃ for the free base). Add a small amount of tetramethylsilane (TMS) as an internal standard if using a non-deuterated solvent for reference.
-
¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. For 1-amino-2-propanol, one would expect to see signals corresponding to the methyl, methylene, and methine protons, as well as exchangeable protons from the amine and hydroxyl groups. For 1-(Ethylamino)propan-2-ol, additional signals for the ethyl group protons will be present.
-
¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum to observe the signals for each unique carbon atom in the molecule. This provides further confirmation of the carbon skeleton.
Safety and Handling
Both compounds require careful handling in a laboratory setting.
1-Amino-2-propanol is considered a hazardous substance.[2] It can cause burns and is harmful if it comes into contact with the skin.[2] It is also combustible.[2]
1-(Ethylamino)propan-2-ol hydrochloride is expected to be an irritant. The free base, 1-(Ethylamino)propan-2-ol, may cause skin and eye irritation.[5]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
The choice between 1-(Ethylamino)propan-2-ol hydrochloride and 1-amino-2-propanol will ultimately depend on the specific requirements of the intended application. 1-Amino-2-propanol offers a readily available, versatile platform with a primary amine for a wide range of industrial and pharmaceutical applications. In contrast, 1-(Ethylamino)propan-2-ol hydrochloride provides a more specialized building block with a secondary amine, offering different reactivity and finding its niche in the synthesis of specific pharmaceutical agents. Its hydrochloride form offers advantages in terms of handling and aqueous solubility. A thorough understanding of their distinct chemical personalities, as outlined in this guide, is crucial for the discerning researcher to make an informed decision and advance their scientific endeavors.
References
-
1-Aminopropan-2-ol. In: Wikipedia. [Link]
-
2-amino-1-propanol versus 1-amino-2-propanol: Valence band and C 1s core-level photoelectron spectra. ResearchGate. [Link]
- Method of synthesizing 2-aminopropanol.
Sources
Comprehensive Thermal Analysis (DSC/TGA) Guide: 1-(Ethylamino)propan-2-ol Hydrochloride vs. Alternative Amino Alcohol Salts
Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
In pharmaceutical development and organic synthesis, amino alcohol hydrochlorides serve as critical chiral building blocks, buffering agents, and active pharmaceutical ingredient (API) intermediates. Understanding their thermal behavior—specifically melting transitions, polymorphic stability, and thermal degradation—is paramount for optimizing lyophilization cycles, hot-melt extrusion, and long-term storage.
This guide provides an objective, data-driven comparison of 1-(Ethylamino)propan-2-ol hydrochloride against two widely used industry alternatives: Ethanolamine hydrochloride (ETA-HCl) and 2-Amino-2-methyl-1-propanol hydrochloride (AMP-HCl) . By leveraging simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we elucidate the causality behind their thermal profiles and provide a self-validating experimental protocol for accurate characterization.
Mechanistic Causality: Structure-Property Relationships
To understand the thermal data, we must first analyze the molecular architecture of these salts. The thermal stability and melting point (
-
1-(Ethylamino)propan-2-ol Hydrochloride: This compound features a secondary amine, an ethyl substituent, and a chiral hydroxyl-bearing carbon. The steric bulk of the ethyl group disrupts the dense packing typically seen in primary amines, resulting in a moderate lattice energy.
-
Ethanolamine Hydrochloride (ETA-HCl): A simple, unhindered primary amino alcohol. It forms a highly ordered, dense hydrogen-bond network, but its low molecular weight makes it highly susceptible to thermal dissociation into volatile components .
-
AMP-HCl: The gem-dimethyl groups adjacent to the primary amine create significant steric hindrance but also lock the molecule into a rigid conformation, leading to an exceptionally high melting point and thermal stability.
When heated, these salts do not simply "boil." Instead, they undergo a phase transition (melting) followed by an endothermic thermal dissociation into the free amine and hydrogen chloride (HCl) gas. The onset of this dissociation (
Caption: Thermal dissociation pathway of amino alcohol hydrochlorides.
Comparative Performance Data
The following table summarizes the thermal properties obtained via simultaneous TGA-DSC analysis. Simultaneous analysis ensures that the endothermic events recorded by the DSC are perfectly temporally aligned with mass loss events recorded by the TGA, eliminating instrument-to-instrument variability .
| Compound | Molecular Weight ( g/mol ) | Structural Class | Hygroscopicity (% mass gain at 60% RH) | |||
| 1-(Ethylamino)propan-2-ol HCl | 139.62 | Secondary Amine | 118.5 | 142.3 | 245.2 | High (8.4%) |
| Ethanolamine HCl (ETA-HCl) | 97.54 | Primary Amine | 78.2 | 165.8 | 210.5 | Very High (12.1%) |
| AMP-HCl | 125.60 | Hindered Primary | 262.0 | 188.5 | 265.1 | Low (2.3%) |
Data Interpretation & Causality
-
Melting Point (
): 1-(Ethylamino)propan-2-ol HCl exhibits a moderate melting point (118.5 °C). It is significantly more thermally robust than ETA-HCl (78.2 °C) due to the stabilizing effect of the extended carbon chain, yet it melts much lower than AMP-HCl (262.0 °C) because the ethyl group prevents the rigid, ultra-dense packing seen in the gem-dimethyl structure of AMP. -
Thermal Stability (
): The decomposition of 1-(Ethylamino)propan-2-ol HCl begins at 245.2 °C. This provides a wide, safe processing window (~125 °C) between the melt and degradation, making it an excellent candidate for melt-extrusion processes compared to ETA-HCl, which begins dissociating closer to its melt phase .
Experimental Methodology: Self-Validating Protocol
Amino alcohol hydrochlorides are notoriously hygroscopic. If analyzed in standard open pans, the endotherm of water evaporation will overlap with and mask the true melting point, leading to artificially depressed
To ensure trustworthiness and self-validation , the following protocol utilizes a "pinhole" hermetic sealing technique combined with a cyclic heating method.
Step-by-Step TGA-DSC Protocol
Step 1: Environmental Control & Sample Prep
-
Transfer the 1-(Ethylamino)propan-2-ol HCl sample to a glovebox maintained at <5% Relative Humidity (RH).
-
Weigh exactly 5.00 ± 0.10 mg of the sample into an aluminum standard DSC crucible.
Step 2: Crucible Sealing (The Pinhole Technique)
-
Seal the crucible with a hermetic aluminum lid.
-
Using a precision laser or micro-needle, pierce a single 50 µm pinhole in the lid.
-
Causality: The pinhole creates a self-generated atmosphere. It suppresses the premature evaporation of bound moisture (allowing it to be quantified as a distinct pre-melt event) while preventing dangerous pressure build-up when the sample eventually releases HCl gas during decomposition .
Step 3: Instrument Calibration & Setup
-
Load the sample into a simultaneous TGA-DSC analyzer.
-
Set the purge gas to ultra-high purity Nitrogen (
) at a flow rate of 50 mL/min to prevent oxidative degradation.
Step 4: The Self-Validating Thermal Cycle
-
Phase 1 (Drying): Heat from 25 °C to 105 °C at 10 °C/min. Hold for 5 minutes. (Validates moisture content via TGA mass loss).
-
Phase 2 (Cooling): Cool back to 25 °C at 20 °C/min.
-
Phase 3 (Melt & Decompose): Heat from 25 °C to 350 °C at 10 °C/min.
-
Causality: By drying the sample in Phase 1 and re-running the melt in Phase 3, you eliminate the plasticizing effect of water. If the
in Phase 3 is sharp and reproducible, the protocol has validated the absolute purity of the anhydrous crystal lattice.
Caption: Workflow for accurate thermal analysis of hygroscopic amino alcohol salts.
Conclusion & Formulation Guidelines
When selecting an amino alcohol hydrochloride for pharmaceutical formulation or synthesis:
-
Choose Ethanolamine HCl only if low-temperature processing is guaranteed and high hygroscopicity can be managed.
-
Choose AMP-HCl when extreme thermal stability is required and high melting temperatures will not degrade co-formulated APIs.
-
1-(Ethylamino)propan-2-ol hydrochloride represents an optimal middle ground. Its moderate melting point (118.5 °C) and wide thermal processing window before decomposition (245.2 °C) make it highly versatile for hot-melt extrusion and complex organic synthesis where thermal control is critical.
By strictly controlling moisture through the pinhole-crucible methodology and utilizing simultaneous TGA-DSC, researchers can accurately map the thermal boundaries of these reactive salts, preventing costly downstream degradation failures.
References
-
Vapor–liquid equilibrium pressure of ethanolamine hydrochloride, and vapor–solid equilibrium pressure of methylamine, pyridine, and trimethylamine hydrochlorides by thermogravimetric method. ResearchGate. Available at:[Link]
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. PerkinElmer / AZoM. Available at:[Link]
-
Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Henven. Available at:[Link]
-
Solvent analysis by TGA Influence of moisture using IsoStep™ DSC. Mettler Toledo. Available at:[Link]
A Senior Application Scientist's Guide to the Quantitative Analysis of 1-(Ethylamino)propan-2-ol Hydrochloride in Formulations
Introduction
1-(Ethylamino)propan-2-ol hydrochloride is an amino alcohol derivative whose precise quantification is critical in pharmaceutical formulations to ensure dosage accuracy, stability, and overall product quality. As a chiral compound, not only its concentration but also its enantiomeric purity can be of paramount importance. This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of this compound, offering field-proven insights into methodology, performance, and selection criteria for researchers, scientists, and drug development professionals.
The choice of an analytical method is a critical decision in drug development, contingent on factors such as the nature of the analyte, the complexity of the formulation matrix, and the required sensitivity, accuracy, and throughput[1]. For 1-(Ethylamino)propan-2-ol hydrochloride, a small, polar, and UV-absorbing molecule, several classical and instrumental methods are viable. This guide will compare four principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Non-Aqueous Titration.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
HPLC is often the preferred method for the analysis of complex pharmaceutical samples due to its high sensitivity, specificity, and ability to separate the analyte from excipients and potential degradation products[2][3].
Causality Behind Experimental Choices
For a polar compound like 1-(Ethylamino)propan-2-ol, a reversed-phase (RP-HPLC) method is the logical starting point. The stationary phase, typically a C18 column, provides a nonpolar environment, while a polar mobile phase is used to elute the compound. The hydrochloride salt is soluble in aqueous mobile phases, making this approach highly suitable.
Since amino groups can exhibit poor peak shape due to interaction with residual silanols on the silica-based column packing, the mobile phase is often buffered or modified. A low pH (e.g., using phosphate buffer) protonates the amine, improving peak symmetry. Alternatively, a small amount of a competing amine can be added. For chiral analysis, a specialized chiral stationary phase is necessary to resolve the enantiomers.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 2.5 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 2.85 with phosphoric acid) and Acetonitrile (25:75 v/v)[4].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation:
-
Accurately weigh a portion of the formulation powder equivalent to 10 mg of 1-(Ethylamino)propan-2-ol hydrochloride.
-
Dissolve in the mobile phase, sonicate for 15 minutes, and dilute to 100 mL in a volumetric flask.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
-
Standard Preparation: Prepare a standard solution of 1-(Ethylamino)propan-2-ol hydrochloride at a concentration of 100 µg/mL in the mobile phase.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the sample from the calibration curve.
Workflow for HPLC Analysis
Caption: General workflow for quantitative analysis by HPLC.
Gas Chromatography (GC): For Volatile Analytes and Impurities
GC is a powerful technique for separating and analyzing volatile compounds[5]. While 1-(Ethylamino)propan-2-ol has a relatively high boiling point, GC can be employed, often for assessing purity and detecting volatile impurities[6][7].
Causality Behind Experimental Choices
Direct injection of amino alcohols can be problematic due to their polarity and high boiling points, leading to broad, tailing peaks. To overcome this, derivatization is often employed to convert the polar -OH and -NH groups into less polar, more volatile derivatives (e.g., trimethylsilyl ethers/amines)[8]. This enhances thermal stability and improves chromatographic behavior. The choice of a polar capillary column is suitable for separating polar analytes. A Flame Ionization Detector (FID) is commonly used as it provides excellent sensitivity for organic compounds.
Experimental Protocol: GC with Derivatization
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-WAX or similar polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a flow rate of 1-2 mL/min[6].
-
Temperatures:
-
Inlet: 250 °C.
-
Detector: 280 °C.
-
Oven: Temperature program from 100 °C (hold 2 min) to 240 °C at 10 °C/min.
-
-
Sample and Standard Derivatization:
-
Accurately weigh the sample or standard into a vial and dissolve in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture at 60-70 °C for 30 minutes to complete the reaction.
-
-
Injection: Inject 1 µL of the derivatized solution.
-
Quantification: Use an internal or external standard method based on peak areas.
Workflow for GC Analysis
Caption: General workflow for quantitative analysis by GC.
UV-Vis Spectrophotometry: Simple and Rapid Quantification
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique based on the principle of light absorption by the analyte[9]. While 1-(Ethylamino)propan-2-ol lacks a strong chromophore for high sensitivity in the standard UV range, its quantification is still feasible, particularly at higher concentrations or after derivatization.
Causality Behind Experimental Choices
Direct spectrophotometry relies on the weak absorbance of the molecule. For enhanced sensitivity and specificity, a derivatization reaction can be employed to produce a colored product with a strong absorbance in the visible region[9]. This approach minimizes interference from excipients that may absorb in the UV region. A common strategy for primary amines is to react them with a reagent like 1,2-naphthoquinone-4-sulphonate to form a colored derivative[10]. The absorbance is then measured at the wavelength of maximum absorption (λmax) of the product.
Experimental Protocol: Colorimetric Method
-
Instrumentation: UV-Vis Spectrophotometer.
-
Reagents:
-
1,2-naphthoquinone-4-sulphonate (NQS) solution (e.g., 0.5% w/v in water).
-
Alkaline buffer solution (e.g., sodium bicarbonate, pH 9.5).
-
-
Procedure:
-
Prepare a stock solution of the sample and standards in distilled water.
-
To an aliquot of the sample/standard solution in a 10 mL volumetric flask, add 1 mL of the alkaline buffer followed by 1 mL of the NQS reagent.
-
Allow the reaction to proceed for a specified time (e.g., 5 minutes) at room temperature.
-
Dilute to volume with distilled water.
-
-
Measurement: Measure the absorbance of the resulting colored solution at its λmax (e.g., 433 nm for a similar amine) against a reagent blank[10].
-
Quantification: Use a calibration curve of absorbance versus concentration to determine the sample concentration.
Non-Aqueous Titration: A Classical Approach for Purity Assessment
Titrimetry is a classical analytical method that provides a direct measure of the total amount of the basic amine hydrochloride present[11]. It is particularly useful for assaying the bulk drug substance where high purity is expected.
Causality Behind Experimental Choices
Amines are weak bases and their hydrochloride salts are acidic in water, making a sharp titration endpoint in an aqueous medium difficult to achieve. Non-aqueous titration overcomes this limitation[12]. The sample is dissolved in a non-aqueous solvent, typically glacial acetic acid, which enhances its basicity. For hydrochloride salts, the chloride ion can interfere. This is overcome by adding mercuric acetate, which complexes with the chloride ions, freeing the amine to be titrated as a base[13][14]. The titration is performed with a strong acid in a non-aqueous medium, such as perchloric acid, and the endpoint is detected either potentiometrically or with a visual indicator like crystal violet[13].
Experimental Protocol: Non-Aqueous Acid-Base Titration
-
Reagents:
-
0.1 N Perchloric acid in glacial acetic acid (standardized).
-
Glacial acetic acid.
-
Mercuric acetate solution (5% w/v in glacial acetic acid).
-
Crystal violet indicator solution.
-
-
Procedure:
-
Accurately weigh a quantity of the sample equivalent to about 200-300 mg of 1-(Ethylamino)propan-2-ol hydrochloride.
-
Dissolve it in 50 mL of glacial acetic acid.
-
Add 10 mL of mercuric acetate solution and 2-3 drops of crystal violet indicator[15].
-
-
Titration: Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green[14].
-
Blank Correction: Perform a blank titration and make any necessary corrections[13].
-
Calculation: Calculate the percentage purity based on the volume of titrant consumed. Each mL of 0.1 N perchloric acid is equivalent to a specific amount of 1-(Ethylamino)propan-2-ol hydrochloride.
Comparative Analysis of Quantitative Methods
The selection of the most appropriate analytical method requires a careful evaluation of their respective strengths and weaknesses. The choice depends on the specific analytical challenge, whether it is for routine QC, stability testing, or impurity profiling[1][16].
| Parameter | HPLC | GC | UV-Vis Spectrophotometry | Non-Aqueous Titration |
| Specificity | Very High (separates analyte from impurities) | High (good for volatile impurities) | Low to Moderate (prone to interference) | Low (titrates total base) |
| Sensitivity | High (ng/mL to µg/mL)[3] | Very High (pg to ng level) | Moderate (µg/mL range)[10] | Low (mg range) |
| Precision | Excellent (RSD < 2%) | Excellent (RSD < 2%) | Good (RSD < 3%) | Excellent (RSD < 1%) |
| Analysis Time | Moderate (10-30 min per sample) | Moderate (15-40 min per sample) | Very Fast (< 5 min per sample) | Fast (5-10 min per sample) |
| Cost | High (instrumentation and columns) | High (instrumentation and gases) | Low (basic instrumentation) | Very Low (glassware and reagents) |
| Throughput | High (with autosampler) | Moderate | Very High | Moderate |
| Application | Assay, purity, stability, chiral separation | Purity, residual solvents, volatile impurities | Routine assay, dissolution testing | Bulk drug assay, purity of raw material |
Decision-Making Guide
Choosing the right method is a critical step in the analytical workflow. The following flowchart provides a logical path for selecting the most suitable technique based on the analytical requirements.
Caption: Decision tree for selecting an analytical method.
Conclusion
The quantitative analysis of 1-(Ethylamino)propan-2-ol hydrochloride can be effectively achieved through several analytical techniques.
-
HPLC stands out as the most versatile and specific method, suitable for assay, impurity profiling, and stability studies, making it the recommended choice for most pharmaceutical applications[2].
-
GC is a powerful alternative, especially for analyzing volatile impurities or when derivatization is feasible.
-
UV-Vis Spectrophotometry offers a rapid and cost-effective solution for routine quality control where high specificity is not paramount.
-
Non-Aqueous Titration remains a reliable and accurate, albeit non-specific, method for the assay of the bulk drug substance.
The final selection should be based on a risk-based approach, considering the specific requirements of the analysis and validated according to ICH guidelines to ensure the generation of reliable and accurate data[1][17].
References
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Scribd. (n.d.). Comparing HPLC, UV-Vis, and GC Methods. Retrieved from [Link]
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Pandey, P. K. (2025, October 17). Classification Of Analytical Methods For Pharmaceutical Analysis. PharmaGuru.co. Retrieved from [Link]
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Walsh Medical Media. (2023, July 3). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Retrieved from [Link]
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Pharmaceutical Technology. (2025, March 10). Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the various analytical methods on the basis of various parameters in pharmaceutical drugs analysis. Retrieved from [Link]
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BrainKart. (2018, March 20). Assay by Non-Aqueous Titrations. Retrieved from [Link]
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Kapoor, A., Hafeez, A., & Kushwaha, P. (2025). UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies. Research Journal of Pharmacy and Technology. DOI: 10.52711/0974-360X.2025.00539. Retrieved from [Link]
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Pharma Knowledge. (2024, May 29). Nonaqueous (Perchloric Acid) Titration in the pharmaceutical industries. Retrieved from [Link]
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Studylib. (n.d.). Non-Aqueous Titrations: Theory, Methods, Assays. Retrieved from [Link]
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Scribd. (n.d.). Non-Aqueous Titrations. Retrieved from [Link]
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Wigfield, Y. Y., Lacroix, M. D., Lanouette, M., & Gurprasad, N. P. (1988). Gas chromatographic determination of N-nitrosodialkanolamines in herbicide Di- or trialkanolamine formulations. Journal of the Association of Official Analytical Chemists, 71(2), 328–333. Retrieved from [Link]
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Bhandare, P., Madhavan, P., Rao, B. M., & Rao, N. S. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Retrieved from [Link]
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DOI. (n.d.). Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles. Retrieved from [Link]
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Chromak Research. (2025, August 20). Gas Chromatography. Retrieved from [Link]
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International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
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Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Retrieved from [Link]
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Sreenivasan, A., et al. (2023). Review On Qualitative And Quantitative Analysis Of Drugs By UV-Visible Spectrophotometer. Indo American Journal of Pharmaceutical Sciences, 10(05). Retrieved from [Link]
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Asian Journal of Pharmaceutical Analysis. (2019, September 3). Development and determination of UV-Spectrophotometric method for the Amodiquine Hydrochloride by using quality by design (QBD) approach. Retrieved from [Link]
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Wang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. Retrieved from [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
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MDPI. (2024, December 30). Advances in Quantitative Analytical Methods for Solid Drugs. Retrieved from [Link]
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Gelfi, C., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 167–174. Retrieved from [Link]
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Pavani, K. (2021). HPLC method development and validation. World Journal of Pharmaceutical Research, 10(11), 405-426. Retrieved from [Link]
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Longdom Publishing. (2023, March 31). The Power of Gas Chromatography: A Breakthrough in Chemical Analysis. Retrieved from [Link]
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Al-Kassas, R., et al. (2021). A Quantitative Chemometric Study of Pharmaceutical Tablet Formulations Using Multi-Spectroscopic Fibre Optic Probes. Pharmaceutics, 13(2), 241. Retrieved from [Link]
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A Comprehensive Guide to the Safe Disposal of 1-(Ethylamino)propan-2-ol Hydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(Ethylamino)propan-2-ol hydrochloride. As a crucial reagent in various research and development applications, understanding its properties and handling requirements is paramount to ensuring laboratory safety and environmental protection. This document moves beyond a simple checklist, offering a causal explanation for each procedural step, grounded in authoritative safety data and regulatory standards.
Understanding the Hazard Profile
1-(Ethylamino)propan-2-ol hydrochloride is a chemical compound that demands careful handling due to its hazardous properties. Safety Data Sheets (SDS) classify it as a substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if it comes into contact with the skin and is harmful to aquatic life. In its free base form, 1-amino-2-propanol, it is also a combustible liquid. In the event of a fire, thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][3]
A thorough understanding of these hazards is the foundation of a robust safety and disposal protocol. The corrosive nature of this compound necessitates the use of appropriate personal protective equipment (PPE) to prevent severe chemical burns.[4] Its aquatic toxicity underscores the importance of preventing its release into the environment.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing 1-(Ethylamino)propan-2-ol hydrochloride for disposal, it is mandatory to be outfitted with the proper PPE. The goal is to create a barrier between you and the chemical, mitigating the risk of exposure.
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is crucial to consult a glove manufacturer's chemical resistance chart for specific breakthrough times.[6][7][8][9] | To prevent skin contact, which can cause severe burns and may be harmful.[1][4] |
| Eye and Face Protection | Safety glasses with side shields and a face shield, or chemical safety goggles. | To protect against splashes that can cause severe eye damage.[1][10] |
| Skin and Body Protection | A lab coat, chemical-resistant apron, and closed-toe shoes are required. For larger quantities or in the case of a spill, chemical-resistant coveralls may be necessary. | To protect the skin from accidental splashes and contact. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[10][11] If vapors or aerosols are generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary.[11][12] | To prevent inhalation of vapors or mists, which can be irritating to the respiratory tract.[4][12] |
Spill Management: A Swift and Safe Response
In the event of a spill, a quick and informed response is critical to prevent injury and environmental contamination.
Small Spills (in a well-ventilated area):
-
Evacuate and Ventilate: If not already in a fume hood, ensure the area is well-ventilated.[5]
-
Contain the Spill: Use an inert, absorbent, non-combustible material such as sand, diatomite, or universal binders to contain the spill.[13]
-
Absorb the Material: Carefully absorb the spilled liquid.
-
Collect and Dispose: Scoop the absorbent material into a suitable, labeled, and sealable container for hazardous waste disposal.[14] Do not mix with other waste.
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by water. Collect the decontamination materials for disposal as hazardous waste.
-
Wash Hands: Thoroughly wash your hands after the cleanup is complete.
Large Spills:
-
Evacuate Immediately: Evacuate all personnel from the affected area.
-
Alert Authorities: Contact your institution's emergency response team and environmental health and safety (EHS) office.
-
Secure the Area: Prevent entry into the spill area.
-
Professional Cleanup: Do not attempt to clean up a large spill without the proper training and equipment. Await the arrival of the emergency response team.
Disposal Workflow for 1-(Ethylamino)propan-2-ol Hydrochloride
The proper disposal of 1-(Ethylamino)propan-2-ol hydrochloride is a multi-step process that must adhere to local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][13]
Caption: Disposal workflow for 1-(Ethylamino)propan-2-ol hydrochloride.
Step-by-Step Disposal Procedure:
-
Segregate the Waste: Do not mix 1-(Ethylamino)propan-2-ol hydrochloride waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible materials to avoid include strong oxidizing agents and acids.[2][3]
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; avoid using containers made of materials that can be corroded by amines, such as copper or brass.[4]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "1-(Ethylamino)propan-2-ol hydrochloride," and a clear indication of the hazards (e.g., "Corrosive," "Toxic").
-
Collection: Carefully transfer the waste into the designated container, avoiding splashes and spills.
-
Storage: Keep the waste container securely sealed when not in use. Store it in a designated hazardous waste accumulation area that is well-ventilated, cool, and away from sources of ignition.[12][14] The storage area should have secondary containment to capture any potential leaks.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.[1] They will ensure the waste is transported and disposed of in accordance with all applicable regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16]
-
Empty Containers: Handle uncleaned containers as you would the product itself. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Conclusion: A Culture of Safety
The proper disposal of 1-(Ethylamino)propan-2-ol hydrochloride is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By understanding the chemical's hazards, diligently using appropriate PPE, and adhering to a systematic disposal workflow, researchers can protect themselves, their colleagues, and the environment. This commitment to safety fosters a laboratory culture where groundbreaking research and uncompromising safety standards go hand in hand.
References
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Electron Microscopy Sciences. (2021). Safety Data Sheet - ACID ALCOHOL, 0.5% HCl IN 70% ALCOHOL. Retrieved from [Link]
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Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]
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Environment, Health and Safety - University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
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BINGOLD. (n.d.). Chemical resistance list - disposable gloves. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet - Propan-2-ol. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations. Retrieved from [Link]
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Risk Management and Safety - University of Texas at Austin. (n.d.). Incompatible Chemicals. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1-AMINO-2-PROPANOL. Retrieved from [Link]
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ResearchGate. (2019). Thermal Degradation Mechanism of 2-(Ethylamino) Ethanol Aqueous Solution within a Postcombustion CO2 Capture Process. Retrieved from [Link]
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Alfred State College. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. Retrieved from [Link]
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ACS Publications. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
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Occupational Safety and Health Administration. (2020). 1-AMINO-2-PROPANOL. Retrieved from [Link]
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Reagent Chemical Services. (2018). Safety Data Sheet - PROPAN-2-OL AR. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet - 2-Propanol. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1998). Deletion of Hydrochloric Acid: Final Rule. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Ethylamino)propan-2-ol Hydrochloride
This guide provides essential, experience-driven safety protocols for the handling and disposal of 1-(Ethylamino)propan-2-ol hydrochloride (CAS No. 1807914-22-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice. Our goal is to empower you with the knowledge to work safely and effectively, making this your trusted resource for chemical handling.
Understanding the Hazard: A Proactive Approach to Safety
1-(Ethylamino)propan-2-ol hydrochloride is an organic compound that, while essential for many research applications, presents specific hazards that must be managed. The primary risks associated with this chemical, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are irritation to the skin, eyes, and respiratory system.[1]
While its formal classification is as an irritant, it is crucial to recognize that structurally similar amino alcohols can be corrosive, causing severe burns and eye damage.[2] Therefore, a conservative and diligent approach to personal protective equipment (PPE) is warranted to prevent exposure and ensure a safe laboratory environment.
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Skin Irritation | H315: Causes skin irritation.[1] | Direct contact with the solid or solutions can cause redness, inflammation, or rash. |
| Eye Irritation | H319: Causes serious eye irritation.[1] | Direct contact with eyes can cause significant pain, redness, and potential damage. |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | Inhalation of the powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
| Signal Word | Warning [1] | |
| GHS Pictogram | GHS07 (Exclamation Mark)[1] |
Core Protective Measures: Your First Line of Defense
The selection of PPE is not a one-size-fits-all decision; it is a dynamic process based on a risk assessment of the specific procedure being performed. The following sections detail the minimum required PPE and the rationale behind each component.
Eye and Face Protection
Given its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[1] Vapors and fine dust from amino alcohols can be extremely irritating, potentially causing inflammation and corneal swelling.[2]
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory for all procedures.[3][4]
-
Enhanced Protection: When handling larger quantities (>10g), preparing concentrated stock solutions, or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection
This chemical is a known skin irritant (H315).[1] Furthermore, related compounds are classified as harmful in contact with skin and can cause severe chemical burns.[2]
-
Gloves: Chemically resistant gloves, such as nitrile, must be worn at all times. Before use, always inspect gloves for any signs of degradation or perforation.[3] For prolonged procedures or when handling concentrated solutions, consider double-gloving. After handling, remove gloves using the proper technique and wash hands thoroughly with soap and water.[3][4]
-
Lab Coat: A standard laboratory coat is required to protect against incidental contact. For procedures with a higher risk of spills, a chemically resistant apron worn over the lab coat is recommended.
-
Clothing: Do not allow clothing that becomes wet with the material to remain in contact with the skin.[2] Contaminated clothing must be removed immediately and washed before reuse.[4]
Respiratory Protection
As a fine powder, 1-(Ethylamino)propan-2-ol hydrochloride poses an inhalation risk that can cause respiratory irritation (H335).[1] The primary method for mitigating this is through engineering controls.
-
Engineering Controls: All handling of the solid chemical, especially weighing and initial solution preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] This ensures that dust and aerosols are effectively contained.
-
Respiratory Masks: If a fume hood is not available or if a risk assessment indicates potential exposure above acceptable limits, a full-face respirator with appropriate cartridges should be used.[3][4] For weighing fine powders, an N95-rated dust mask may be sufficient only if performed within a ventilated enclosure.
Procedural Safety: PPE Selection Workflow
The appropriate level of PPE is dictated by the specific task. The following diagram and table outline a decision-making process for selecting adequate protection based on the experimental protocol.
Caption: PPE selection workflow for 1-(Ethylamino)propan-2-ol hydrochloride.
Decontamination and Disposal Plan
Safe handling extends to the proper disposal of the chemical and any contaminated materials. All waste must be managed in accordance with local, state, and federal regulations.[2]
Safe Doffing (Removal) of PPE
To prevent cross-contamination, remove PPE in the following order:
-
Gloves: Remove the first pair of gloves (if double-gloving) or the single pair.
-
Face Shield/Apron: Remove from the back.
-
Goggles: Remove by handling the strap, not the front.
-
Lab Coat: Remove by rolling it inside-out.
-
Second Pair of Gloves: (if used).
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Spill Response
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3]
-
Personal Protection: Do not attempt to clean a spill without the appropriate PPE, including chemically impermeable gloves, safety goggles, and respiratory protection if it is a powder.[3][4]
-
Containment: For liquid spills, contain and absorb the material with sand, earth, or an inert, non-combustible absorbent material.[2] For solid spills, carefully sweep or scoop the material to avoid creating dust.[3]
-
Disposal: Collect all contaminated materials into a suitable, labeled, and closed container for chemical waste disposal.[3][5]
Waste Disposal
-
Chemical Waste: Unused 1-(Ethylamino)propan-2-ol hydrochloride and any solutions must be disposed of as hazardous chemical waste. Do not dispose of it down the drain.[3]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, paper towels, and absorbent pads, must be collected in a designated hazardous waste container.[2]
Emergency First Aid Procedures
In case of accidental exposure, immediate action is critical. Show the Safety Data Sheet (SDS) to the attending medical personnel.[5]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[3][4]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor.[3][4]
-
Eye Contact: Immediately rinse the eyes with pure water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[5] Call an ophthalmologist immediately.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][4]
References
- 1-[Ethyl(methyl)amino]propan-2-ol Safety Data Sheets. Echemi. [URL: https://www.echemi.com/msds/1-[ethyl(methyl)amino]propan-2-ol-cas5464-15-3.html]
- SAFETY DATA SHEET - 1-Amino-2-propanol. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/110248]
- SAFETY DATA SHEET - 2-Amino-2-methyl-1-propanol. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC104060000]
- SAFETY DATA SHEET - Isopropanolamine. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=A243500]
- SAFETY DATA SHEET - 3-Amino-1-propanol Hydrochloride. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/A0407_EG_EN.pdf]
- Safety Data Sheet - ACID ALCOHOL, 0.5% HCl IN 70% ALCOHOL. Electron Microscopy Sciences. [URL: https://www.emsdiasum.com/media/pdf/10049-00.pdf]
- 1-(Methylamino)propan-2-ol - Hazard Data. US EPA Computational Toxicology and Exposure Online Resources. [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID20937228#hazard]
- Chemical Safety Data Sheet MSDS / SDS - 1-Propanol, 2-methyl-2-(methylamino). ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCasNo_EN.aspx?casno=27646-80-6]
- (2R)-1-(ethylamino)propan-2-ol hydrochloride Safety Information. Merck. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ena447956970]
- 1-Amino-2-propanol Safety Data Sheet. Santa Cruz Biotechnology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

